4,5-Dichloroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZMBGPVGUVXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302230 | |
| Record name | 4,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-18-5 | |
| Record name | 21617-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dichloroquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, safety and handling guidelines, and potential therapeutic applications. A key focus is placed on its role as a precursor in the synthesis of pharmacologically active molecules. Detailed experimental methodologies for the synthesis of related chloroquinoline derivatives are provided to serve as a practical reference. Furthermore, this guide elucidates the well-established mechanism of action of its famous derivatives, the 4-aminoquinoline antimalarials, and their interaction with cellular signaling pathways, offering insights into the potential biological activities of this compound and its analogues.
Chemical and Physical Properties
This compound, with the CAS number 21617-18-5 , is a solid organic compound.[1][2] It presents as an off-white to pale yellow or beige powder or crystals.[2] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 21617-18-5 | [1][2] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [2] |
| Appearance | Off-white to pale yellow/beige powder or crystals | [2] |
| Melting Point | 118 °C | [2] |
| Boiling Point | 324.23 °C (rough estimate) | [2] |
| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol, acetone, chloroform, DMSO, and ethyl acetate (slightly in the latter four). | [1][2] |
| Vapor Pressure | 0.00313 mmHg at 25°C | [2] |
| pKa | 2.47 ± 0.25 (Predicted) | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The compound is accompanied by a "Warning" signal word.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Synthesis and Reactivity
Representative Experimental Protocol: Synthesis of a Dichloroquinoline Derivative
This protocol is based on the principles of the Gould-Jacobs reaction for the construction of the quinoline ring system.
Step 1: Condensation
-
A suitable chloroaniline is reacted with diethyl ethoxymethylenemalonate.
-
The mixture is heated, typically on a steam bath, to facilitate the condensation reaction and the evolution of ethanol.
Step 2: Cyclization
-
The crude product from Step 1 is added to a high-boiling point solvent, such as Dowtherm A.
-
The mixture is heated to a high temperature (e.g., boiling point of the solvent) to induce cyclization, leading to the formation of a 4-hydroxy-3-quinolinecarboxylic acid ethyl ester.
Step 3: Saponification and Decarboxylation
-
The cyclized product is saponified using a strong base, such as sodium hydroxide, to hydrolyze the ester.
-
The resulting carboxylic acid is then decarboxylated by heating, typically in the same high-boiling point solvent, to yield a 7-chloro-4-quinolinol.
Step 4: Chlorination
-
The 7-chloro-4-quinolinol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position into a chloro group.
-
The reaction mixture is heated to drive the chlorination to completion.
Step 5: Work-up and Purification
-
The reaction mixture is cooled and then carefully poured into a basic solution (e.g., sodium hydroxide) to neutralize the excess acid and precipitate the crude 4,7-dichloroquinoline.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as Skellysolve B.[4]
Reactivity: The chlorine atoms at the 4 and 5 positions of this compound are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the molecule towards nucleophilic attack. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 5-position.[7] This differential reactivity is crucial for the selective synthesis of various quinoline derivatives.
Biological Activity and Potential Applications
This compound is recognized for its potential as an antimalarial agent and as a key intermediate in the synthesis of other biologically active compounds, including potential antimicrobial and antitumor agents.[1] Its structural similarity to the core of widely used 4-aminoquinoline antimalarials, such as chloroquine and hydroxychloroquine, suggests that its biological activities may be related.
Antimalarial Mechanism of Action (Inferred from 4-Aminoquinoline Derivatives):
The primary mechanism of action of 4-aminoquinoline antimalarials is the disruption of heme metabolism in the malaria parasite, Plasmodium falciparum.
-
The parasite digests hemoglobin within its acidic food vacuole to obtain essential amino acids.
-
This process releases large quantities of toxic free heme.
-
To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin.
-
4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.
-
Once protonated, they are trapped within the vacuole.
-
These drugs then bind to heme, preventing its polymerization into hemozoin.
-
The build-up of the toxic heme-drug complex leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
Interaction with NF-κB Signaling Pathway:
Some quinoline derivatives, like chloroquine, have been shown to influence cellular signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Chloroquine can induce the activation of NF-κB, which in turn can promote the expression of proteins like p62. This interaction can have implications for tumor cell resistance.
Conclusion
This compound is a valuable chemical entity with established and potential applications in medicinal chemistry. Its physical and chemical properties, along with its reactivity, make it a versatile precursor for the synthesis of a wide range of quinoline-based compounds. While its own biological activity is an area for further exploration, its relationship to the well-understood 4-aminoquinoline antimalarials provides a strong basis for future research and drug development efforts. The experimental methodologies and pathway analyses presented in this guide offer a solid foundation for researchers and scientists working with this compound and its derivatives. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe and effective research.
References
- 1. CAS 21617-18-5: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 7. This compound | 21617-18-5 | Benchchem [benchchem.com]
physical and chemical properties of 4,5-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline core with two chlorine atoms substituted at the 4 and 5 positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The positions of the chlorine substituents significantly influence the molecule's reactivity and its potential biological applications. Dichloroquinoline isomers are key building blocks in the synthesis of a wide range of biologically active molecules, including those with antimicrobial and antitumor properties. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its analysis.
Core Physical and Chemical Properties
This compound is typically a pale yellow to brown solid. It exhibits low solubility in water but is soluble in various organic solvents, including ethanol, acetone, chloroform, and ethyl acetate.
| Property | Value |
| Molecular Formula | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol |
| Melting Point | 118 °C |
| Boiling Point | 324.23 °C (rough estimate) |
| Density | 1.4178 g/cm³ (rough estimate) |
| Appearance | Off-white to pale beige or yellow powder/crystals |
| Solubility | Slightly soluble in acetone, chloroform, DMSO, and ethyl acetate |
| pKa | 2.47 ± 0.25 (Predicted) |
| XLogP3 | 3.4 |
| CAS Number | 21617-18-5 |
Spectral Data Summary
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring system. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts influenced by the chlorine and nitrogen atoms. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic quinoline ring. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a dichloro-substituted quinoline, with isotopic peaks for chlorine being a key feature. |
Experimental Protocols
Synthesis of Dichloroquinoline Derivatives (General Procedure)
Example Chlorination Step (adapted from 4,7-dichloroquinoline synthesis):
-
To a flask containing a suitable solvent (e.g., toluene), add the corresponding 4-hydroxy-5-chloroquinoline.
-
Add phosphorus oxychloride (POCl₃) to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and carefully add it to ice water.
-
Neutralize the solution with a base, such as sodium bicarbonate, to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dichloroquinoline.[1][2]
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3] Filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.[3][4] The final sample height in the tube should be around 4-5 cm.[3]
-
Data Acquisition (¹H NMR):
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Typical acquisition parameters include a pulse angle of 30-90 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3] Integrate the peaks to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5] Drop the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add more solution to the plate and re-measure. If the signal is too strong, clean the plate and use a more dilute solution.[5]
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the instrument and the desired information. For EI-MS, the fragmentation pattern will be a key identifier. For ESI-MS, the protonated molecular ion will be prominent.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments.[6][7]
Reactivity and Biological Activity
The chlorine atom at the 4-position of the quinoline ring is highly reactive towards nucleophilic substitution, making this compound a versatile intermediate for introducing various functional groups.[8]
Antimicrobial and Antitumor Potential
Quinoline derivatives are known to possess a broad range of biological activities, including antimicrobial and anticancer properties.[9][10]
Antimicrobial Mechanism: The antimicrobial action of some quinolone derivatives, particularly fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, and their inhibition leads to the blockage of the replication fork and ultimately cell death.[11][12]
Antitumor Mechanism: The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[13][14] Some derivatives have been shown to modulate key signaling pathways involved in tumor growth and survival, such as the MAPK and ERK1/JMK pathways.[9] They can also lead to an increase in intracellular reactive oxygen species (ROS) and modulate the expression of apoptotic proteins like Bax and Bcl-2.[13]
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,5-Dichloroquinoline: Molecular Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloroquinoline is a halogenated aromatic heterocyclic compound belonging to the quinoline family. Its distinct molecular structure, characterized by chlorine atoms at the 4 and 5 positions of the quinoline ring, imparts specific chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It further delves into generalized experimental protocols for its synthesis and characterization, and explores its potential, though not fully elucidated, roles in biological signaling pathways, particularly in the contexts of antimicrobial and anticancer research.
Molecular Structure and Formula
This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The molecular structure of this compound is distinguished by the substitution of hydrogen atoms with chlorine atoms at the 4th and 5th positions of the quinoline ring system.
The chemical formula for this compound is C₉H₅Cl₂N . Its structure can be unambiguously represented by several chemical identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 21617-18-5[1]
-
InChI: 1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H[1]
-
InChIKey: SNZMBGPVGUVXRP-UHFFFAOYSA-N[1]
-
SMILES: C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl
The presence of the electronegative chlorine atoms and the nitrogen atom in the aromatic system significantly influences the molecule's electron distribution, reactivity, and potential biological interactions.
graph "4_5_Dichloroquinoline_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];
N1 [label="N", pos="0,1.5!", fontcolor="#202124"];
C2 [label="C", pos="1.3,1.5!", fontcolor="#202124"];
C3 [label="C", pos="2,-0.1!", fontcolor="#202124"];
C4 [label="C", pos="1.3,-1.5!", fontcolor="#202124"];
C4a [label="C", pos="0,-0.1!", fontcolor="#202124"];
C5 [label="C", pos="-1.3,-1.5!", fontcolor="#202124"];
C6 [label="C", pos="-2.6,-0.1!", fontcolor="#202124"];
C7 [label="C", pos="-2.6,1.5!", fontcolor="#202124"];
C8 [label="C", pos="-1.3,2.8!", fontcolor="#202124"];
C8a [label="C", pos="-1.3,0!", fontcolor="#202124"];
Cl4 [label="Cl", pos="2.6,-2.8!", fontcolor="#34A853"];
Cl5 [label="Cl", pos="-2.6,-2.8!", fontcolor="#34A853"];
H2 [label="H", pos="2.0,2.5!", fontcolor="#5F6368"];
H3 [label="H", pos="3.3,-0.1!", fontcolor="#5F6368"];
H6 [label="H", pos="-3.9, -0.1!", fontcolor="#5F6368"];
H7 [label="H", pos="-3.9, 2.5!", fontcolor="#5F6368"];
H8 [label="H", pos="-2.0, 3.8!", fontcolor="#5F6368"];
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C4a;
C4a -- N1;
C4a -- C8a;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C8a;
C8a -- C5;
C4 -- Cl4;
C5 -- Cl5;
C2 -- H2;
C3 -- H3;
C6 -- H6;
C7 -- H7;
C8 -- H8;
subgraph {
edge [style=double];
N1 -- C8a;
C2 -- C3;
C4 -- C4a;
C5 -- C6;
C7 -- C8;
}
}
References
An In-depth Technical Guide on the Solubility of 4,5-Dichloroquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,5-dichloroquinoline in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature for this compound, this guide presents qualitative solubility information, supplemented with quantitative data for structurally similar and relevant quinoline derivatives. Furthermore, a detailed, generalized experimental protocol for determining the solubility of quinoline compounds is provided, alongside a visual representation of the experimental workflow.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂N | [1][2] |
| Molecular Weight | 198.05 g/mol | [1] |
| Appearance | Off-white to yellow or pale yellow to brown solid/powder/crystals | [2] |
| Melting Point | 118°C | [3] |
| pKa | 2.47 ± 0.25 (Predicted) | [4] |
| LogP (XLogP3) | 3.4 | [1] |
Solubility of this compound
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Acetone | Soluble / Slightly Soluble[2][4] |
| Chloroform | Slightly Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |
| Ethanol | Soluble[2] |
| Ethyl Acetate | Slightly Soluble[4] |
Quantitative Solubility Data for Analogous Quinolines
To provide a more quantitative context, the following table presents solubility data for 4,7-dichloroquinoline, a closely related isomer. This data can offer valuable insights into the potential solubility behavior of this compound.
Table 2: Quantitative Solubility of 4,7-Dichloroquinoline in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL | [5] |
| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) | [5] |
| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) | [5] |
| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) | [5] |
| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) | [5] |
| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) | [5] |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Scintillation vials or other suitable sealed containers
4.2. Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.
-
-
Sample Preparation for Saturation:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.
-
Add a known volume of the organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any residual solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the organic solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the diluted samples and the calibration standards using HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the dissolved this compound in the diluted samples from the calibration curve.
-
4.3. Calculation of Solubility
Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of the solubility of a chemical compound.
Caption: A generalized workflow for the experimental determination of compound solubility.
Disclaimer: This document is intended to be a technical guide based on available scientific literature. The absence of extensive quantitative solubility data for this compound highlights a potential area for future research. The provided experimental protocol is a generalized template and may require optimization based on specific experimental conditions and available equipment.
References
spectroscopic data for 4,5-dichloroquinoline (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dichloroquinoline. Due to the limited availability of public experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) data, and a theoretical analysis of Infrared (IR) spectroscopy and Mass Spectrometry (MS) data, based on the compound's structure and comparison with related molecules. Detailed experimental protocols for acquiring this spectroscopic data are also provided, along with graphical representations of the analytical workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical sciences who are working with or have an interest in substituted quinolines.
Introduction
This compound is a halogenated aromatic heterocyclic compound. As a derivative of quinoline, it holds potential for applications in medicinal chemistry and materials science. The structural elucidation and purity assessment of such compounds are critically dependent on modern spectroscopic techniques, including NMR, IR, and MS. This document aims to provide a detailed technical resource on the spectroscopic characterization of this compound.
Please Note: Extensive searches of public scientific databases did not yield experimentally derived and tabulated spectroscopic data for this compound. Therefore, the data presented in the following sections are based on computational predictions and theoretical interpretations.
Predicted and Theoretical Spectroscopic Data
The following tables summarize the predicted and theoretical spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.85 | d | 4.8 |
| H-3 | 7.65 | d | 4.8 |
| H-6 | 7.80 | d | 8.5 |
| H-7 | 7.60 | t | 7.9 |
| H-8 | 8.10 | d | 7.3 |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151.2 |
| C-3 | 123.5 |
| C-4 | 143.0 |
| C-4a | 148.5 |
| C-5 | 133.0 |
| C-6 | 128.0 |
| C-7 | 127.5 |
| C-8 | 129.0 |
| C-8a | 147.0 |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
Table 3: Theoretical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1585 | Aromatic C=C stretch | Medium-Strong |
| 1500-1400 | Aromatic C=C stretch | Medium-Strong |
| ~1550 | C=N stretch | Medium |
| 900-675 | C-H out-of-plane bend | Strong |
| 800-600 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
Table 4: Theoretical Mass Spectrometry Data for this compound
| m/z | Interpretation | Relative Abundance |
| 197/199/201 | Molecular ion peak [M]⁺ | High |
| 162/164 | [M-Cl]⁺ | Medium |
| 127 | [M-2Cl]⁺ | Medium |
Based on Electron Ionization (EI) and the natural isotopic abundance of Chlorine (~3:1 for ³⁵Cl:³⁷Cl).
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
-
Cap the NMR tube and invert several times to ensure complete dissolution and homogeneity.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
FT-IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Instrument Setup:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample compartment.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Processing:
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) for mixture analysis.
-
The sample is vaporized by heating under high vacuum.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected by an electron multiplier or similar detector.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to gain structural information.
-
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
Potential Biological Activities of 4,5-Dichloroquinoline: A Technical Guide for Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the potential biological activities of 4,5-dichloroquinoline, a heterocyclic aromatic compound. While direct experimental studies on the 4,5-dichloro isomer are limited in publicly available literature, this document provides an in-depth analysis based on the well-documented activities of structurally related quinoline derivatives, particularly its isomer 4,7-dichloroquinoline. By examining the structure-activity relationships of the quinoline scaffold, this paper extrapolates potential antimalarial, anticancer, antimicrobial, and antiviral properties for this compound. Detailed experimental protocols for evaluating these potential activities are provided, alongside visualizations of key experimental workflows and signaling pathways to guide future research and development efforts. This guide serves as a foundational resource for researchers seeking to investigate the therapeutic potential of this underexplored quinoline derivative.
Introduction
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral agents.[2][3] The substitution pattern on the quinoline ring system, particularly with halogen atoms, plays a crucial role in modulating the biological efficacy and mechanism of action of these compounds.
One of the most notable dichloro-substituted quinolines is 4,7-dichloroquinoline, a key intermediate in the synthesis of widely used antimalarial drugs like chloroquine and hydroxychloroquine.[4] Its biological activities have been extensively studied, providing a rich dataset for comparative analysis. In contrast, its isomer, this compound, remains largely unexplored. The strategic placement of a chlorine atom at the 5-position, in addition to the 4-position, is anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby potentially conferring a unique set of biological properties.
This technical guide aims to bridge the knowledge gap by hypothesizing the potential biological activities of this compound based on established data for its analogues. It provides a comprehensive resource for researchers, complete with quantitative data from related compounds, detailed experimental protocols for future studies, and visual diagrams to conceptualize experimental designs and potential mechanisms of action.
Potential Biological Activities
Based on the extensive research on quinoline derivatives, this compound is predicted to exhibit a range of biological activities. The following sections detail these potential activities, supported by data from analogous compounds.
Antimalarial Activity
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[5] The presence of a chlorine atom at the 7-position is a common feature in many active compounds. It is plausible that the 4,5-dichloro substitution pattern could also confer significant antiplasmodial effects. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[6]
Quantitative Data from Related Dichloroquinoline Derivatives:
| Compound | Strain | IC50 (nM) | Reference |
| 4,7-dichloroquinoline | Plasmodium falciparum (CQ-sensitive) | 6.7 | [7] |
| 4,7-dichloroquinoline | Plasmodium falciparum (CQ-resistant) | 8.5 | [7] |
| Chloroquine (Control) | Plasmodium falciparum (CQ-sensitive) | 23 | [7] |
| Chloroquine (Control) | Plasmodium falciparum (CQ-resistant) | 27.5 | [7] |
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms of action are diverse and include the inhibition of tyrosine kinases, interference with microtubule polymerization, and the induction of apoptosis.[9] The substitution pattern on the quinoline ring is a key determinant of anticancer potency and selectivity.
Quantitative Data from Related Chloroquinoline Derivatives:
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [10] |
| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12, 9.19, 11.34 | [10] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [10] |
Antimicrobial Activity
The quinoline scaffold is present in several antibacterial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The lipophilicity and electronic properties conferred by the dichloro substitution may enhance the compound's ability to penetrate bacterial cell walls and interact with these targets.
Quantitative Data from Related Quinoline Derivatives:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative 1 | Staphylococcus aureus | 8 | [11] |
| Quinoxaline Derivative 1 | Escherichia coli | 16 | [11] |
| Quinoxaline Derivative 2 | Staphylococcus aureus | 16 | [11] |
| Quinoxaline Derivative 2 | Escherichia coli | 32 | [11] |
Antiviral Activity
Several quinoline analogues, including chloroquine and hydroxychloroquine, have been investigated for their broad-spectrum antiviral activity.[3] The proposed mechanisms often involve the impairment of viral entry and replication by altering the pH of endosomes or by inhibiting viral enzymes.[12] Given these precedents, this compound warrants investigation for its potential antiviral effects against a range of viruses.
Quantitative Data from Related Quinoline Derivatives:
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Quinoline Derivative 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | [12] |
| Quinoline Derivative 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | [12] |
| Chloroquine (Reference) | SARS-CoV-2 | - | 3.1 ± 2.7 | [12] |
Proposed Experimental Protocols
To validate the potential biological activities of this compound, a series of standardized in vitro assays are recommended. The following protocols are based on established methodologies for evaluating quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[14]
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.[14]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
In Vitro Antiviral Assay
This assay evaluates the ability of a compound to inhibit the replication of a virus in a cell culture model.
-
Principle: The antiviral activity is determined by quantifying the reduction in viral load or viral-induced cytopathic effect (CPE) in the presence of the test compound.
-
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously or post-infection, add serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication and CPE development (e.g., 48-72 hours).
-
Quantification of Antiviral Activity: Assess the antiviral effect by:
-
CPE Reduction Assay: Visually scoring the reduction in CPE or by using a cell viability assay (e.g., MTT or neutral red uptake).
-
Viral Yield Reduction Assay: Quantifying the amount of infectious virus produced in the supernatant using a plaque assay or TCID50 assay.
-
Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) and measuring the reporter signal.
-
-
EC50 Calculation: Determine the effective concentration that inhibits viral replication by 50% (EC50).
-
Visualizations
To further elucidate the proposed experimental designs and potential mechanisms, the following diagrams are provided.
Experimental Workflows
Caption: Proposed workflows for key in vitro biological assays.
Potential Anticancer Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
-
Position of Halogen: The chlorine atom at the 4-position is crucial for the reactivity of the quinoline core, particularly in nucleophilic substitution reactions used to synthesize more complex derivatives. The presence of a second chlorine atom at the 5-position, as in this compound, will likely alter the electron density of the ring system compared to the 4,7-isomer. This could impact the compound's ability to interact with biological targets.
-
Lipophilicity: Dichloro substitution increases the lipophilicity of the quinoline molecule. This property can enhance membrane permeability, potentially leading to increased intracellular accumulation and improved efficacy. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.
-
Steric Factors: The placement of a chlorine atom at the 5-position introduces steric hindrance around the per-position of the quinoline ring system. This may influence how the molecule fits into the binding pockets of target enzymes or receptors, potentially leading to a different activity profile compared to other isomers.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of its structural analogues strongly suggests its potential as a versatile scaffold for drug discovery. The antimalarial, anticancer, antimicrobial, and antiviral activities demonstrated by other dichloroquinoline derivatives provide a solid foundation for hypothesizing similar properties for the 4,5-isomer.
The immediate next step is the systematic in vitro evaluation of this compound using the protocols outlined in this guide. Positive results from these initial screens would warrant further investigation, including:
-
Synthesis of Derivatives: Exploration of derivatives of this compound to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which this compound exerts its biological effects.
-
In Vivo Studies: Evaluation of the efficacy and safety of promising compounds in animal models of disease.
-
In Silico Modeling: Computational studies to predict the binding modes of this compound with various biological targets and to guide the design of new analogues.[15]
This technical guide provides a roadmap for unlocking the therapeutic potential of this compound. Through a systematic and informed research approach, this underexplored compound could emerge as a valuable lead for the development of new medicines to address significant global health challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
4,5-Dichloroquinoline: A Heterocyclic Scaffold for Advanced Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloroquinoline is a halogenated heterocyclic aromatic compound that has emerged as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring chlorine atoms at both the 4- and 5-positions of the quinoline ring, imparts distinct reactivity and allows for selective functionalization. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. The strategic placement of the chloro substituents offers a gateway to a diverse range of derivatives with potential applications in areas such as oncology and infectious diseases.[1]
Physicochemical Properties
This compound typically presents as a pale yellow to brown solid with low solubility in water but good solubility in common organic solvents like ethanol and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 21617-18-5 | [2] |
| Molecular Formula | C₉H₅Cl₂N | [2] |
| Molecular Weight | 198.05 g/mol | [2] |
| Appearance | Pale yellow to brown solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Low in water; soluble in ethanol, acetone | [1] |
Spectroscopic Data:
Characterization of this compound is achieved through standard spectroscopic methods. While detailed spectra are often proprietary or found within specific research articles, representative 1H and 13C NMR data are available for confirmation of its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with chemical shifts and coupling constants influenced by the electron-withdrawing chloro substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring, with the carbons bearing the chlorine atoms appearing at characteristic downfield shifts.
Synthesis of this compound
The synthesis of substituted quinolines can be achieved through various established methods. A common and adaptable approach for the synthesis of this compound would likely involve a Gould-Jacobs or a similar cyclization reaction starting from an appropriately substituted aniline, followed by chlorination. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound (Generalized)
This protocol is a generalized procedure adapted from established methods for the synthesis of substituted quinolines.
Step 1: Condensation
-
In a round-bottom flask, combine 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours, allowing for the removal of ethanol. The resulting enamine intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization
-
Add the crude enamine intermediate to a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and collect the precipitated solid by filtration to obtain ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Reflux the mixture until the ester has completely dissolved.
-
Cool the solution and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolate the acid by filtration and heat it in a high-boiling solvent to induce decarboxylation, yielding 4-hydroxy-5-chloroquinoline.
Step 4: Chlorination
-
Treat the 4-hydroxy-5-chloroquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture at reflux for 1-2 hours.
-
After cooling, carefully quench the excess POCl₃ with ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Reactivity and Selective Functionalization
The key to the synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C5-position. This enhanced reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4-position.
Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a wide range of 4-substituted-5-chloroquinolines.
Experimental Protocol: General Procedure for SNAr with Amines (Adapted from procedures for 4,7-dichloroquinoline)
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or neat amine).
-
Add the desired amine (1.1-2.0 eq). A base (e.g., K₂CO₃, Et₃N) may be required depending on the amine's nucleophilicity and basicity.
-
Heat the reaction mixture to 80-130 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Nucleophile | Product |
| Primary/Secondary Amines | 4-Amino-5-chloroquinolines |
| Alcohols/Phenols | 4-Alkoxy/Aryloxy-5-chloroquinolines |
| Thiols/Thiophenols | 4-Thioether-5-chloroquinolines |
Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloro substituent also participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively. These reactions are expected to proceed with high regioselectivity at the more reactive C4 position.
Suzuki-Miyaura Coupling
This reaction allows for the introduction of aryl or vinyl groups at the C4-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Generalized)
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90-100 | 70-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 80-98 |
Buchwald-Hartwig Amination
This powerful method enables the formation of C-N bonds with a wide range of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Generalized)
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat to 80-120 °C for 12-24 hours.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100-110 | 75-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 90-100 | 70-90 |
Applications in Drug Discovery and Materials Science
The this compound scaffold is of significant interest in medicinal chemistry due to the established biological activities of the broader quinoline class of compounds. Derivatives of this compound are being explored for their potential as anticancer and antimalarial agents.
Anticancer Activity
Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication. While specific data for this compound derivatives are emerging, the general mechanisms of action for related quinoline compounds provide a strong rationale for their investigation.
Antimalarial Activity
The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine. It is believed that these compounds interfere with heme detoxification in the malaria parasite. Derivatives of this compound, particularly 4-amino-5-chloroquinolines, are therefore promising candidates for the development of new antimalarial agents, potentially active against drug-resistant strains.[3]
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and drug discovery. Its differential reactivity allows for selective functionalization at the C4-position through a variety of modern synthetic methods. The resulting derivatives are of considerable interest for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding and practical methodologies to encourage further exploration and exploitation of this promising scaffold in advanced research and development.
References
- 1. CAS 21617-18-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
An In-depth Technical Guide to 4,5-Dichloroquinoline: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dichloroquinoline, a chlorinated heterocyclic aromatic compound. While often overshadowed by its more extensively studied isomer, 4,7-dichloroquinoline, a key intermediate in the synthesis of antimalarial drugs, this compound holds its own interest for researchers in medicinal chemistry and drug development. This document details its discovery and historical context, physical and chemical properties, and potential therapeutic applications. A detailed, putative experimental protocol for its synthesis is provided, based on established quinoline synthesis methodologies, alongside a discussion of its known biological activities.
Introduction
Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, most notably in the fight against malaria. While the 4-aminoquinoline scaffold, found in drugs like chloroquine and hydroxychloroquine, has been the subject of intense research, the diverse array of substituted quinolines offers a rich landscape for the discovery of new bioactive molecules. This compound, a member of this family, presents a unique substitution pattern that influences its chemical reactivity and biological profile. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers exploring its potential in various therapeutic areas.
Discovery and History
The specific historical details of the first synthesis of this compound are not well-documented in readily available literature. Its history is intrinsically linked to the extensive research into quinoline derivatives that surged in the early to mid-20th century, driven by the need for effective antimalarial agents. It is plausible that this compound was first synthesized and characterized during this period as part of broader investigations into the structure-activity relationships of chlorinated quinolines.
It is often cited as a potential impurity in the industrial synthesis of its isomer, 4,7-dichloroquinoline, a crucial precursor to chloroquine and hydroxychloroquine. The synthesis of 4,7-dichloroquinoline typically starts from 3-chloroaniline. However, theoretical synthetic routes to this compound would likely involve starting materials such as 2,3-dichloroaniline, leading to the distinct substitution pattern. While a definitive "discovery" paper has not been identified, its properties and potential as an antimalarial have been noted in the chemical literature, suggesting its existence has been known for several decades.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol |
| CAS Number | 21617-18-5 |
| Appearance | Pale yellow to brown solid |
| Melting Point | 118 °C |
| Boiling Point (est.) | 324.23 °C |
| Density (est.) | 1.4178 g/cm³ |
| Flash Point | 158.7 °C |
| Solubility | Low in water; soluble in ethanol, acetone |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system, with chemical shifts and coupling constants dictated by the positions of the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms of the quinoline core.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations within the aromatic system.
Experimental Protocols: Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established named reactions for quinoline synthesis, such as the Combes or Gould-Jacobs reactions. The following is a putative protocol based on the Gould-Jacobs reaction, which is a versatile method for preparing 4-hydroxyquinolines that can be subsequently chlorinated.
Putative Synthesis of this compound via a Modified Gould-Jacobs Reaction:
This proposed synthesis starts with 2,3-dichloroaniline to achieve the desired 4,5-dichloro substitution pattern.
Step 1: Synthesis of Diethyl 2-((2,3-dichlorophenyl)amino)maleate
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-130°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature. The resulting product is often used in the next step without further purification.
Step 2: Cyclization to Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate
-
In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to approximately 250°C.
-
Slowly add the crude product from Step 1 to the hot solvent.
-
Maintain the temperature for 30-60 minutes to effect cyclization.
-
Cool the mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration and wash with hexane.
Step 3: Saponification to 5-chloro-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the crude product from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture until the solid completely dissolves (approximately 1-2 hours).
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration and wash thoroughly with water.
Step 4: Decarboxylation to 5-chloro-4-hydroxyquinoline
-
Suspend the carboxylic acid from Step 3 in diphenyl ether or Dowtherm A.
-
Heat the mixture to reflux (around 250°C) until the evolution of carbon dioxide ceases.
-
Cool the mixture and collect the precipitated product by filtration.
Step 5: Chlorination to this compound
-
In a flask equipped with a reflux condenser and a gas trap, suspend the 5-chloro-4-hydroxyquinoline from Step 4 in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Caption: Putative synthetic workflow for this compound.
Biological Activity and Potential Applications
While research on this compound is not as extensive as for other quinoline derivatives, it has been identified as a compound of interest for its potential biological activities.
5.1. Antimicrobial and Antimalarial Activity
The quinoline scaffold is a well-established pharmacophore for antimalarial and antimicrobial agents. It is suggested that this compound may possess antimalarial properties, likely acting through mechanisms similar to other quinolines, such as the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. Its potential as a lead compound for the development of new antimicrobial agents against various bacterial and fungal strains is also an area of interest for researchers.
5.2. Anticancer Activity
Several quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and modulation of cell signaling pathways. While specific studies on the anticancer effects of this compound are limited, its structural similarity to other bioactive quinolines suggests it could be a valuable scaffold for the design of novel anticancer agents. Further investigation into its cytotoxicity against various cancer cell lines and its mechanism of action is warranted.
Caption: Potential biological activities of this compound.
Conclusion
This compound represents an intriguing, yet underexplored, member of the quinoline family. While its history is closely tied to the development of its more famous isomer, 4,7-dichloroquinoline, it possesses unique properties and potential for development as a therapeutic agent in its own right. This guide has provided a consolidated overview of the current knowledge on this compound, including its physicochemical properties and a putative synthetic protocol. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biology of this promising compound, ultimately unlocking its full therapeutic potential.
Reactivity of C4 and C5 Chlorine Atoms in 4,5-Dichloroquinoline: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Nucleophilic Aromatic Substitution on the 4,5-Dichloroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Understanding the differential reactivity of its two chlorine substituents at the C4 and C5 positions is crucial for the strategic design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticipated reactivity of these positions, drawing upon established principles of nucleophilic aromatic substitution (SNAr) on the quinoline ring system. While direct comparative quantitative data for this compound is scarce in the current literature, this document extrapolates from the well-documented behavior of analogous dichloroquinolines, particularly 4,7-dichloroquinoline, to provide a robust theoretical framework and practical experimental guidance. This guide is intended to equip researchers with the foundational knowledge to efficiently design and execute synthetic strategies involving the selective functionalization of the this compound core.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The ability to selectively introduce various functional groups onto the quinoline ring is paramount for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Dichloro-substituted quinolines serve as versatile precursors for the synthesis of diverse libraries of compounds. Among these, this compound presents a unique synthetic challenge and opportunity due to the presence of two chlorine atoms on different rings of the bicyclic system.
Theoretical Framework: Understanding the Reactivity of Chloroquinolines
The reactivity of halogen substituents on the quinoline ring towards nucleophilic aromatic substitution (SNAr) is primarily governed by the electronic effects of the heterocyclic nitrogen atom. The nitrogen atom, being highly electronegative, exerts a strong electron-withdrawing effect, particularly on the pyridine ring (the ring containing the nitrogen). This effect is most pronounced at the C2 and C4 positions, rendering them electron-deficient and thus highly susceptible to nucleophilic attack.
In the case of this compound:
-
The C4 Chlorine: Located on the electron-deficient pyridine ring and in a para-position relative to the ring nitrogen, the C4 chlorine is significantly activated towards SNAr. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at C4 through resonance.
-
The C5 Chlorine: Situated on the carbocyclic (benzene) ring, the C5 chlorine is not directly influenced by the strong activating effect of the ring nitrogen. Consequently, it is expected to be considerably less reactive towards nucleophiles compared to the C4 chlorine.
Based on these electronic considerations, nucleophilic substitution on this compound is predicted to occur with high regioselectivity at the C4 position.
Signaling Pathway for Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized mechanism of nucleophilic aromatic substitution at the C4 position of this compound.
Quantitative Data Summary (Extrapolated)
Due to the limited availability of direct comparative studies on this compound, the following table summarizes typical reaction conditions and expected outcomes for the selective C4-substitution based on data from the closely related and extensively studied 4,7-dichloroquinoline. These conditions serve as a valuable starting point for the optimization of reactions with this compound. It is anticipated that the C4-chloro atom in this compound will exhibit similar high reactivity to that in 4,7-dichloroquinoline.
| Nucleophile | Reagents & Conditions | Solvent | Temperature (°C) | Time | Expected Major Product | Expected Yield (%) |
| Primary Amines | Amine (excess) | Neat or Ethanol | 80 - 130 | 6 - 24 h | 4-Amino-5-chloroquinoline | High |
| Secondary Amines | Amine, Base (e.g., K₂CO₃) | DMF, DMSO | 100 - 150 | 12 - 48 h | 4-(Dialkylamino)-5-chloroquinoline | Moderate to High |
| Anilines | Aniline, Acid catalyst (e.g., HCl) | High-boiling solvent | >150 | 24 - 72 h | 4-Anilino-5-chloroquinoline | Moderate |
| Alcohols | NaOR | Corresponding Alcohol | Reflux | 12 - 24 h | 4-Alkoxy-5-chloroquinoline | Moderate to High |
| Thiols | NaSR | DMF, Ethanol | Room Temp to 80 | 2 - 12 h | 4-(Alkylthio)-5-chloroquinoline | High |
Note: Yields are estimates based on analogous reactions with 4,7-dichloroquinoline and will require experimental optimization for this compound. The formation of the C5-substituted isomer is expected to be a minor product under these conditions.
Detailed Experimental Protocols (Exemplary)
The following protocols are adapted from established procedures for the selective C4-amination of 4,7-dichloroquinoline and are recommended as a starting point for the synthesis of 4-substituted-5-chloroquinolines.
Protocol 1: General Procedure for Amination of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., propylamine, aniline)
-
Ethanol or neat amine as solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of dichloroquinoline) or use the neat amine as the solvent if it is a liquid at the reaction temperature.
-
Add the primary amine (2.0-5.0 eq). The excess amine also serves as a base to neutralize the HCl generated during the reaction.
-
Attach a reflux condenser and heat the reaction mixture to a reflux temperature of 80-130 °C.
-
Stir the reaction mixture vigorously for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for Amination with a Secondary Amine
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Standard glassware for work-up and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the secondary amine (1.2-1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF or DMSO (10 mL per gram of dichloroquinoline) via syringe.
-
Heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction may require 12-48 hours for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Selective C4-Amination
Caption: A generalized experimental workflow for the selective C4-amination of this compound.
Conclusion and Future Directions
The C4 chlorine atom of this compound is predicted to be significantly more reactive towards nucleophilic aromatic substitution than the C5 chlorine atom. This high degree of regioselectivity is attributed to the powerful electron-withdrawing and resonance-stabilizing effects of the quinoline ring nitrogen. While direct quantitative comparisons are lacking in the literature, the extensive research on related dichloroquinolines provides a strong basis for designing synthetic routes that selectively target the C4 position.
For drug development professionals, this inherent reactivity profile allows for the focused synthesis of 4-substituted-5-chloroquinoline derivatives, which can then be further functionalized at the C5 position under more forcing conditions or through alternative chemistries like cross-coupling reactions. Future experimental work should focus on quantifying the reactivity difference between the C4 and C5 positions under various reaction conditions to provide a more precise predictive model for synthetic planning. Such studies would be invaluable for the continued exploitation of the this compound scaffold in the discovery of novel therapeutic agents.
An In-Depth Technical Guide to the Electrophilicity of the 4,5-Dichloroquinoline Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Dichloroquinoline isomers, in particular, serve as versatile intermediates in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the electrophilicity of the 4,5-dichloroquinoline ring system. Due to the limited availability of specific experimental data for the 4,5-isomer, this guide draws comparative insights from the well-studied 4,7-dichloroquinoline isomer to predict and understand the reactivity of the this compound core. The guide covers key reactions such as nucleophilic aromatic substitution (SNAr), Suzuki coupling, and Sonogashira coupling, providing detailed experimental protocols where available and discussing the expected reactivity at the C-4 and C-5 positions. Furthermore, it explores the potential of this compound derivatives in drug discovery and provides available spectroscopic data for the parent compound.
Introduction to the Electrophilicity of Dichloroquinolines
The electrophilicity of the quinoline ring is significantly influenced by the nitrogen atom, which withdraws electron density from the carbocyclic ring, making the ring system susceptible to nucleophilic attack. The presence of two chlorine atoms further enhances this effect. In dichloroquinolines, the positions of the chlorine atoms dictate the regioselectivity of nucleophilic substitution reactions.
For the analogous 4,7-dichloroquinoline, the chlorine atom at the C-4 position is considerably more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C-7 position.[1] This enhanced reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction at the C-4 position.
In the case of this compound, the C-4 chlorine is similarly activated by the pyridine nitrogen. The C-5 chlorine, being on the benzene ring, is less activated. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C-4 position. However, the close proximity of the C-5 chlorine may exert steric hindrance, potentially modulating the reactivity at the C-4 position compared to the 4,7-isomer.
Synthesis of this compound
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a key strategy for the functionalization of chloroquinolines. The electron-deficient nature of the quinoline ring, particularly at the C-4 position, facilitates the displacement of the chloro group by a variety of nucleophiles.
Reactivity of the C-4 and C-5 Positions
As previously discussed, the C-4 position of this compound is expected to be the primary site of nucleophilic attack due to the activating effect of the pyridine nitrogen. The C-5 chloro group is attached to the benzenoid ring and is therefore less susceptible to nucleophilic substitution under typical SNAr conditions.
Experimental Protocols for SNAr on Chloroquinolines
While specific protocols for this compound are scarce, the following procedures for the analogous 4,7-dichloroquinoline can serve as a valuable starting point for experimental design. It is anticipated that similar conditions will be effective for the 4,5-isomer, although reaction rates and yields may vary.
3.2.1. Substitution with Amines (Amonolysis)
The reaction of 4-chloroquinolines with amines is a widely used method for the synthesis of 4-aminoquinoline derivatives, which are known for their antimalarial and other therapeutic properties.[4]
-
General Procedure for Conventional Heating:
-
A mixture of the dichloroquinoline (1.0 eq) and the desired amine (1.0-1.5 eq) is heated in a suitable solvent (e.g., ethanol, DMF, or neat).[4]
-
A base (e.g., K2CO3, NaHCO3) may be added if the amine salt is used or to neutralize the HCl generated.[4]
-
The reaction is typically heated to reflux (120-130 °C) for several hours (6-8 h).[4]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.[4]
-
-
General Procedure for Microwave-Assisted Synthesis:
-
In a microwave vial, the dichloroquinoline (1.0 eq), amine (1.0-1.5 eq), and a suitable solvent (e.g., DMSO, ethanol) are combined.[5]
-
The vial is sealed and heated in a microwave reactor at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 20-30 minutes).[6]
-
Work-up and purification are performed as in the conventional method.[5]
-
3.2.2. Substitution with Thiols (Thiolation)
The introduction of a sulfur linkage at the C-4 position can be achieved by reacting with thiols.
-
General Procedure:
-
A mixture of the dichloroquinoline (1.0 eq), the thiol (1.0-1.2 eq), and a base (e.g., K2CO3, Et3N) in a solvent like DMF or ethanol is heated.[7]
-
The reaction is monitored by TLC until completion.
-
The product is isolated by pouring the reaction mixture into water, followed by filtration or extraction and subsequent purification.[7]
-
Quantitative Data for SNAr on 4,7-Dichloroquinoline
The following tables summarize quantitative data for SNAr reactions on 4,7-dichloroquinoline, providing a comparative basis for estimating the potential outcomes for this compound.
Table 1: Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline with Amines
| Nucleophile | Reaction Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethane-1,2-diamine | Neat | - | 80 then 130 | 1 then 7 | Not Specified | [4] |
| N,N-Dimethyl-propane-1,3-diamine | Neat | - | 130 | 8 | Not Specified | [4] |
| Butylamine | Neat | - | 120-130 | 6 | Not Specified | [4] |
| o-Phenylenediamine | Ultrasound | Ethanol | 90 | 0.5 | High | [8] |
| 3-Amino-1,2,4-triazole | Ultrasound | Ethanol | 90 | 0.5 | 78-89 | [8] |
Table 2: Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline with Thiols
| Nucleophile | Reaction Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Hydroxyethylthiol | Et3N, Reflux | Dry Ethanol | 80 | 5 days | Not Specified | [9] |
| Thiourea | Reflux | Ethanol | Reflux | 4 | Fair | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic compounds.
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex.[10][11] This reaction is highly versatile for creating biaryl linkages.
-
Expected Reactivity of this compound: The C-4 chlorine is expected to be more reactive in Suzuki coupling than the C-5 chlorine due to the greater ease of oxidative addition of palladium to the C-Cl bond at the more electron-deficient position. Regioselective monocoupling at the C-4 position should be achievable under controlled conditions.
-
General Experimental Protocol for Suzuki Coupling of Haloquinolines:
-
To a reaction vessel are added the dichloroquinoline (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).[2]
-
A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.
-
The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours.
-
After cooling, the reaction mixture is worked up by extraction and the product is purified by column chromatography.[2]
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]
-
Expected Reactivity of this compound: Similar to the Suzuki coupling, the C-4 position is the anticipated site for the initial Sonogashira coupling.
-
General Experimental Protocol for Sonogashira Coupling of Haloquinolines:
-
In a reaction vessel under an inert atmosphere, the dichloroquinoline (1.0 eq), terminal alkyne (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide (CuI), and a base (e.g., triethylamine, diisopropylamine) are combined in a suitable solvent (e.g., THF, DMF).[12]
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
The reaction mixture is then quenched, extracted, and the product is purified by chromatography.[12]
-
Spectroscopic Data of this compound
The characterization of this compound is essential for confirming its identity and purity. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is a primary tool for this purpose.
-
1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would be in the aromatic region, with chemical shifts and coupling patterns characteristic of the substituted quinoline ring system.[14]
-
13C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the this compound molecule, with the carbons bearing chlorine atoms and those in the vicinity of the nitrogen atom exhibiting characteristic chemical shifts.[14]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of this compound (197.0 g/mol for the most common isotopes) and the presence of two chlorine atoms through the characteristic isotopic pattern.[15]
Applications in Drug Discovery
Quinoline derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[16][17] The functionalization of the this compound scaffold through the reactions described above opens up avenues for the synthesis of novel compound libraries for biological screening.
An in silico approach can be employed to predict the potential biological targets of novel this compound derivatives. Techniques such as molecular docking and pharmacophore modeling can be used to screen these compounds against known protein targets associated with various diseases.[18]
Mandatory Visualizations
Diagrams of Reaction Workflows and Logical Relationships
References
- 1. CAS 21617-18-5: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. 4,5-DICHLORO-QUINOLINE(21617-18-5) 1H NMR spectrum [chemicalbook.com]
- 15. This compound | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Navigating the Therapeutic Landscape of Dichloroquinolines: A Technical Guide to Potential Targets
Disclaimer: Direct experimental data on the biological activity and specific therapeutic targets of 4,5-dichloroquinoline derivatives is notably scarce in publicly available scientific literature. The majority of research has focused on the isomeric 4,7-dichloroquinoline scaffold, which serves as a crucial intermediate in the synthesis of well-established drugs like chloroquine and hydroxychloroquine. This guide, therefore, provides a comprehensive overview of the potential therapeutic targets of 4,7-dichloroquinoline derivatives as a scientifically-grounded proxy for researchers, scientists, and drug development professionals interested in this chemical class.
Antimalarial Activity: Targeting Heme Detoxification in Plasmodium falciparum
The primary and most well-elucidated therapeutic target of 4,7-dichloroquinoline derivatives, particularly the 4-aminoquinoline analogues, is the heme detoxification pathway within the malaria parasite, Plasmodium falciparum.
During its intraerythrocytic stage, the parasite digests host hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. 4,7-dichloroquinoline derivatives are believed to inhibit this process by accumulating in the acidic digestive vacuole and capping the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[1][2]
Signaling Pathway: Heme Detoxification in Plasmodium falciparum
Caption: Inhibition of Heme Detoxification by 4,7-Dichloroquinoline Derivatives.
Quantitative Data: Antiplasmodial Activity
The following table summarizes the in vitro antiplasmodial activity of various 4,7-dichloroquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound/Derivative Class | P.. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine | CQ-sensitive (3D7) | 6.7 | Chloroquine | 23 |
| N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine | CQ-resistant (INDO) | 8.5 | Chloroquine | 27.5 |
| 4-Aminoquinoline-pyrimidine hybrids | Not Specified | - | Chloroquine | - |
| 4-Amino-7-chloroquinolines with linear dibasic side chain | CQ-sensitive (HB3) | Submicromolar | Chloroquine | - |
| 4-Amino-7-chloroquinolines with linear dibasic side chain | CQ-resistant (Dd2) | Submicromolar | Chloroquine | - |
Note: IC50 values can vary based on the specific derivative and the assay conditions.
Anticancer Activity: A Multifaceted Approach
Quinoline derivatives, including those derived from 4,7-dichloroquinoline, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action are multifaceted and appear to be cell-type dependent, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling kinases.
Potential Kinase Target: Pim-1 Kinase
One of the identified molecular targets for some quinoline derivatives is the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Overexpression of Pim-1 is associated with several cancers. Inhibition of Pim-1 by quinoline derivatives can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis and halting tumor growth.
Signaling Pathway: Pim-1 Kinase Inhibition
Caption: Proposed Mechanism of Anticancer Activity via Pim-1 Kinase Inhibition.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various 4,7-dichloroquinoline derivatives against human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | GI50 (µM) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast | 8.73 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | Breast | 36.77 |
| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | Breast | 7.35 |
| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MCF-7 | Breast | 14.80 |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast | 11.47 |
| N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | Breast | 12.90 |
| 7-chloroquinoline derivative 9 | HCT-116 | Colon | < 50 |
| 7-chloroquinoline derivative 9 | HeLa | Cervical | < 50 |
Note: GI50 is the concentration causing 50% growth inhibition.
Experimental Protocols
General Synthesis of 4-Aminoquinoline Derivatives from 4,7-Dichloroquinoline
Caption: General Workflow for the Synthesis of 4-Aminoquinoline Derivatives.
Materials:
-
4,7-dichloroquinoline
-
Appropriate amine (e.g., ethane-1,2-diamine, N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., ethanol, or neat conditions)
-
Base (optional, e.g., K2CO3, triethylamine)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Combine 4,7-dichloroquinoline and an excess of the desired amine in a suitable reaction vessel. The reaction can be performed neat or in a solvent like ethanol.
-
Heat the reaction mixture under reflux for a specified period (e.g., 6-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Perform an appropriate work-up, which may include dissolving the residue in an organic solvent (e.g., dichloromethane), washing with an aqueous solution (e.g., NaHCO3, brine), and drying the organic layer.
-
Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure 4-aminoquinoline derivative.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as NMR and mass spectrometry.[3][4]
In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (4,7-dichloroquinoline derivatives)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for a further 48-72 hours.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at a wavelength of approximately 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.[4]
In Vitro Antiplasmodial Assay: SYBR Green I-based Fluorescence Assay
Principle: This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 supplemented)
-
96-well microtiter plates
-
Test compounds
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add the parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well to lyse the erythrocytes and stain the parasite DNA.
-
Incubate for 1 hour in the dark.
-
Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition and determine the IC50 value.[1]
Conclusion
While the therapeutic potential of this compound derivatives remains largely unexplored, the extensive research on the isomeric 4,7-dichloroquinoline scaffold provides a strong foundation for future investigations. The established antimalarial and emerging anticancer activities of 4,7-dichloroquinoline derivatives, coupled with a growing understanding of their molecular targets, highlight the promise of this chemical class in drug discovery. Further research into the structure-activity relationships of various dichloroquinoline isomers is warranted to unlock their full therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 4. media.malariaworld.org [media.malariaworld.org]
Exploring the Chemical Space of 4,5-dichloroquinoline Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Among its halogenated derivatives, dichloroquinolines represent a promising class of molecules with diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. This technical guide delves into the chemical space of 4,5-dichloroquinoline analogs, providing a comprehensive overview of their synthesis, potential biological activities, and mechanisms of action. While direct research on the 4,5-dichloro substitution pattern is emerging, this document leverages data from closely related analogs, particularly 4,7-dichloroquinolines, to provide a foundational understanding and guide future research in this specific chemical space.
Synthetic Strategies for 4-Aminoquinoline Analogs
The primary route for the synthesis of 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor. The chlorine atom at the C-4 position is highly activated towards nucleophilic attack, facilitating its displacement by a variety of primary and secondary amines.
A general and widely applicable synthetic protocol involves the condensation of a substituted 4-chloroquinoline with an appropriate amine. While specific procedures for this compound are not extensively documented in publicly available literature, the methods used for the synthesis of 4,7-dichloroquinoline analogs can be readily adapted.
General Experimental Protocol: Synthesis of 4-Amino-7-chloroquinolines
A mixture of 4,7-dichloroquinoline and an excess of the desired amine (mono or diamine) is heated, often without a solvent (neat), at temperatures ranging from 80°C to 130°C for several hours.[1][2] The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and worked up by dissolving it in a suitable organic solvent, followed by washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted starting materials and acidic byproducts. The organic layer is then dried and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1][3]
Example Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine:
A mixture of 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C and maintained at that temperature for 6–8 hours with continuous stirring. The reaction mixture is then cooled to room temperature and taken up in dichloromethane. The organic layer is washed successively with 5% aqueous NaHCO3, water, and brine. After drying over anhydrous MgSO4, the solvent is removed under reduced pressure. The final product is purified by column chromatography.[1]
Biological Activities of Chloroquinoline Analogs
While specific quantitative data for a series of this compound analogs is limited, the broader class of chloroquinoline derivatives has demonstrated significant potential in several therapeutic areas. The following tables summarize the in vitro anticancer and antimicrobial activities of various 4,7-dichloroquinoline and other chloroquinoline analogs, providing a strong rationale for the investigation of the 4,5-dichloro substitution pattern.
In Vitro Anticancer Activity of Chloroquinoline Analogs
The cytotoxicity of chloroquinoline derivatives has been evaluated against a range of human cancer cell lines. The GI50 (50% Growth Inhibition) and IC50 (50% Inhibitory Concentration) values are commonly used metrics to quantify this activity.
| Compound ID | Structure | Cancer Cell Line | GI50 (µM) | IC50 (µM) | Reference |
| CQ | Chloroquine | MDA-MB-468 | 24.36 | - | [1] |
| MCF-7 | 20.72 | - | [1] | ||
| 5 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | - | [1] |
| MCF-7 | 36.77 | - | [1] | ||
| 16 | 2-(2,6-dichlorophenyl)-3-(3-((7-chloroquinolin-4-yl)amino)propyl)thiazolidin-4-one | P. falciparum | - | 0.138 | [3] |
| 19 | 2-(4-chlorophenyl)-3-(3-((7-chloroquinolin-4-yl)amino)propyl)thiazinan-4-one | P. falciparum | - | 0.014 | [3] |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | HuCCT1 (Cholangiocarcinoma) | - | Varies | [4] |
| Nitroxoline | 5-nitro-8-hydroxyquinoline | HuCCT1 (Cholangiocarcinoma) | - | Varies | [4] |
| 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | - | Varies | [5] |
| MDA-MB-231 (Breast) | - | Varies | [5] | ||
| A549 (Lung) | - | Varies | [5] | ||
| 3b | Quinoline-based dihydrazone | MCF-7 (Breast) | - | 7.016 | [6] |
| 3c | Quinoline-based dihydrazone | MCF-7 (Breast) | - | 7.05 | [6] |
Antimicrobial Activity of Chloroquinoline Analogs
Chloroquinoline analogs have also been investigated for their activity against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound ID | Structure | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5 | 2,7-dichloroquinoline-3-carbonitrile | S. aureus | 11.00 ± 0.03 | - | [7] |
| P. aeruginosa | 11.00 ± 0.03 | - | [7] | ||
| 6 | 2,7-dichloroquinoline-3-carboxamide | E. coli | 11.00 ± 0.04 | - | [7] |
| 8 | 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | 12.00 ± 0.00 | - | [7] |
| 25 | 4-aminoquinoline derivative | A. fumigatus | - | 0.98 | [8] |
| C. albicans | - | 0.49 | [8] | ||
| S. pneumoniae | - | 0.49 | [8] | ||
| S. aureus | - | 1.95 | [8] | ||
| E. coli | - | 0.49 | [8] | ||
| M. tuberculosis | - | 0.78 | [8] | ||
| 26 | 4-aminoquinoline derivative | A. fumigatus | - | 0.98 | [8] |
| C. albicans | - | 0.98 | [8] | ||
| S. pneumoniae | - | 0.49 | [8] | ||
| S. aureus | - | 0.98 | [8] | ||
| E. coli | - | 0.49 | [8] | ||
| M. tuberculosis | - | 0.39 | [8] |
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.[9]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of chemical agents.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the test microorganism.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for this compound analogs are yet to be fully elucidated, research on other quinoline derivatives points towards the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Chloroquine and its analogs have been shown to interfere with this pathway, often by inhibiting autophagy, a cellular recycling process that can promote cancer cell survival under stress.[10][11][12][13]
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Several quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[14][15][16]
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound analogs.
Conclusion and Future Directions
The chemical space of this compound analogs remains a relatively underexplored area with significant potential for the discovery of novel therapeutic agents. The established synthetic routes for other dichloroquinoline isomers provide a solid foundation for the efficient generation of a diverse library of 4,5-dichloro-substituted compounds. The promising anticancer and antimicrobial activities observed for related chloroquinoline analogs strongly suggest that the this compound scaffold is a valuable starting point for new drug discovery programs.
Future research should focus on the systematic synthesis and biological evaluation of a series of this compound analogs with diverse substitutions at the 4-position. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern their biological activity and in guiding the design of more potent and selective compounds. Furthermore, detailed mechanistic studies are required to confirm their molecular targets and to elucidate their effects on key signaling pathways, such as the PI3K/Akt and VEGFR-2 pathways. The exploration of this chemical space holds the promise of yielding novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and infectious diseases.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells | PLOS One [journals.plos.org]
- 12. Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4,5-dichloroquinoline, a heterocyclic aromatic compound with applications in medicinal chemistry and as an intermediate in the synthesis of various chemical compounds. Due to its hazardous properties, strict adherence to safety protocols is imperative when handling this substance.
Chemical and Physical Properties
Proper identification and understanding of the physical and chemical properties of this compound are fundamental to its safe handling.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 21617-18-5 | PubChem |
| Molecular Formula | C₉H₅Cl₂N | PubChem |
| Molecular Weight | 198.05 g/mol | PubChem |
| Appearance | Off-white to yellow or pale brown solid, powder, or crystals | Sigma-Aldrich, CymitQuimica |
| Melting Point | 118 °C | ChemicalBook |
| Boiling Point | 324.23 °C (rough estimate) | ChemicalBook |
| Flash Point | 158.7 °C | ChemicalBook |
| Vapor Pressure | 0.00313 mmHg at 25 °C | ChemicalBook |
| Solubility | Soluble in organic solvents such as ethanol and acetone; low solubility in water. | CymitQuimica |
| Storage Temperature | Freezer or ambient, in a cool, dry, well-ventilated area under an inert atmosphere. | Sigma-Aldrich, TCI Chemicals |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Hazard Pictogram:
Toxicological Information
Experimental Protocols
The GHS hazard classifications for skin and eye irritation are determined through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test provides information on the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animal: The albino rabbit is the preferred species.
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.
-
Application: A 0.5 g dose of the solid test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of erythema and edema is scored numerically to determine the irritation potential.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause serious eye damage or irritation.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Application: A single dose of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of the observed effects.
-
Scoring: Lesions are scored according to a standardized system to classify the irritancy of the substance.
Safety and Handling Precautions
A systematic approach to safety is crucial when working with this compound. The following diagram illustrates the logical workflow for safe handling, from initial hazard assessment to emergency response.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid generating dust when handling the solid form.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Some sources recommend storage in a freezer.[2]
-
Store under an inert atmosphere to maintain stability.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent or detergent.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.
This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
An In-depth Technical Guide to 4,5-Dichloroquinoline: Commercial Availability, Suppliers, and Core Technical Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery as a key intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, global suppliers, and essential technical data. It is designed to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its fundamental chemical and physical properties. This document includes tabulated data for easy comparison of supplier specifications, a summary of its known biological activities, and a procedural workflow for its procurement and quality control.
Introduction
Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, forming the backbone of numerous pharmaceuticals. The strategic placement of halogen substituents on the quinoline ring can significantly modulate the molecule's physicochemical properties and biological efficacy. This compound (CAS No. 21617-18-5), a di-chlorinated quinoline, serves as a valuable building block in the synthesis of compounds with potential antimicrobial and anticancer properties. Its reactivity, driven by the two chlorine atoms, allows for diverse chemical modifications, making it a versatile precursor in the development of new chemical entities.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The purity levels typically range from 95% to over 98%. The compound is generally supplied as an off-white to pale yellow solid. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Number/Catalog ID | Purity | Available Quantities |
| Sigma-Aldrich | SY3H315B1023 | 95% | 100 mg, 250 mg, 1 g |
| Simson Pharma Limited | - | High Quality | Inquire for details |
| ChemicalBook | CB7185011 | ≥98% | Inquire for details |
| Pharmaffiliates | PA 43 38560 | - | Inquire for details |
| CymitQuimica | Multiple | 95% to >97% | 5 mg, 1 g |
| Fisher Scientific | 490492604 (via eMolecules) | - | 1 g |
| SynZeal | SZ-H004060 | - | Inquire for details |
| Veeprho | - | - | Inquire for details |
| BLD Pharm | BD166899 | - | Inquire for details |
| SynThink Chemicals | SA23808 | High Purity | Inquire for details |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 21617-18-5 | [1] |
| Molecular Formula | C₉H₅Cl₂N | [1][2] |
| Molecular Weight | 198.05 g/mol | [1][2] |
| Appearance | Off-white to pale yellow powder or crystals | [3] |
| Melting Point | 118 °C | |
| Boiling Point | 324.23 °C (estimated) | |
| Solubility | Soluble in organic solvents such as ethanol and acetone; low solubility in water. | [3] |
| Storage | Recommended to be stored in a freezer or at 2-8°C under an inert atmosphere. |
Spectroscopic Data
Characterization data is crucial for verifying the identity and purity of this compound. While specific spectra should be obtained from the supplier's Certificate of Analysis (CoA), typical analytical data includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and proton environment of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.
-
Infrared Spectroscopy (IR): Identifies the functional groups present in the molecule.
Many suppliers, such as SynThink Chemicals, provide a comprehensive Certificate of Analysis with detailed characterization data upon purchase.[2]
Experimental Protocols
General Synthetic Approach for Dichloroquinolines (Exemplified by 4,7-Dichloroquinoline)
The synthesis of 4,7-dichloroquinoline often starts from m-chloroaniline and involves a multi-step process:
-
Condensation: Reaction of m-chloroaniline with diethyl 2-(ethoxymethylene)malonate to form an enamine intermediate.
-
Cyclization: Thermal cyclization of the enamine to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Saponification and Decarboxylation: The ester is saponified to the corresponding carboxylic acid, followed by decarboxylation upon heating to produce 7-chloro-4-hydroxyquinoline.
-
Chlorination: The 4-hydroxy group is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline.
Note: This is a generalized procedure for a related isomer and should be adapted and optimized for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
This compound is primarily recognized for its potential as a scaffold in the development of antimicrobial and anticancer agents.[3] While specific signaling pathways for this compound are not yet fully elucidated, the broader class of quinoline derivatives has been shown to exert its biological effects through various mechanisms.
Antimicrobial Activity
The antimicrobial action of some quinoline derivatives has been linked to their ability to chelate metal ions, particularly iron.[4] Iron is an essential nutrient for microbial growth and biofilm formation. By sequestering iron, these compounds can disrupt critical metabolic processes in bacteria, leading to an antimicrobial effect. This mechanism suggests a potential avenue of investigation for this compound's antimicrobial properties.
Anticancer Activity
Quinoline-based compounds have been investigated for their anticancer properties, which are often attributed to their ability to inhibit various protein kinases involved in cancer cell signaling.[5][6] These kinases are crucial regulators of cell proliferation, differentiation, and apoptosis. Inhibition of these signaling pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells. For instance, some quinoline derivatives have been shown to affect the mTOR and NF-κB signaling pathways.[6]
Visualized Workflows and Pathways
Experimental Workflow: Procurement and Quality Control
The following diagram illustrates a typical workflow for the procurement and quality control of this compound for research and development purposes.
Caption: Procurement and Quality Control Workflow for this compound.
Postulated Antimicrobial Mechanism of Action
Based on the known mechanisms of related quinoline compounds, a potential antimicrobial mechanism for this compound could involve the disruption of bacterial iron metabolism.
Caption: Postulated Antimicrobial Mechanism via Iron Chelation.
Conclusion
This compound is a readily available chemical intermediate with significant potential for the development of new therapeutic agents. This guide provides researchers and drug development professionals with a foundational understanding of its commercial landscape, key physicochemical properties, and potential biological activities. The provided workflows aim to streamline the procurement and initial investigation of this promising compound. Further research is warranted to fully elucidate its synthetic pathways and specific mechanisms of biological action.
References
- 1. This compound | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. CAS 21617-18-5: this compound | CymitQuimica [cymitquimica.com]
- 4. Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics against coagulase-negative Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Preliminary Investigation of 4,5-Dichloroquinoline Bioactivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the bioactivity of 4,5-dichloroquinoline. A comprehensive review of available scientific literature reveals a notable scarcity of specific biological data for this particular isomer. While the broader class of quinoline and dichloroquinoline derivatives has been extensively studied for various therapeutic applications, this compound is primarily documented as a chemical intermediate.[1][2][3] This guide summarizes the limited available information on this compound and, to provide a functional framework for future research, extrapolates potential areas of bioactivity based on its structural analogs. Detailed experimental protocols for assessing anticancer and antimicrobial activities, commonly applied to quinoline derivatives, are provided. Furthermore, a representative signaling pathway for a related dichloroquinoline compound is illustrated to offer a potential starting point for mechanistic studies.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅Cl₂N.[4] It is a structural isomer of the more extensively studied 4,7-dichloroquinoline, a key intermediate in the synthesis of several antimalarial drugs.[1] While this compound is commercially available and its chemical properties are documented, its biological activities remain largely unexplored in publicly accessible research.[4][5][6] General statements in chemical supplier literature suggest potential antimicrobial and antitumor properties, but these claims are not substantiated with specific experimental data in the reviewed literature.[2]
Potential Bioactivities based on Structural Analogs
Given the lack of direct data, the potential bioactivities of this compound can be inferred from the known activities of other dichloroquinoline and quinoline derivatives.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[7] For instance, derivatives of 4-aminoquinoline have shown significant cytotoxicity against breast cancer cell lines like MCF7 and MDA-MB468.[7] The anticancer effects of some quinoline compounds, such as chloroquine (a 4,7-dichloroquinoline derivative), are attributed to mechanisms including the inhibition of autophagy, which can sensitize cancer cells to conventional therapies like 5-fluorouracil.[8][9][10]
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[11][12] Derivatives of 7-chloroquinoline have been synthesized and evaluated for their antibacterial and antioxidant activities.[11][12] The mechanism of action for some quinoline-based antibacterial agents involves the inhibition of bacterial DNA gyrase.
Antimalarial Activity
The most prominent bioactivity associated with dichloroquinoline isomers is their role as precursors to antimalarial drugs. 4,7-dichloroquinoline is a crucial intermediate for chloroquine and amodiaquine.[13][14] These 4-aminoquinoline antimalarials are thought to exert their effect by interfering with the detoxification of heme in the parasite's food vacuole. It is plausible that derivatives of this compound could exhibit similar antimalarial properties.
Experimental Protocols for Bioactivity Screening
The following are standard in vitro assays that can be employed for a preliminary investigation of the bioactivity of this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Table 1: Experimental Protocol for MTT Assay
| Step | Procedure |
| 1. Cell Seeding | Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. |
| 2. Compound Treatment | Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). |
| 3. MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product. |
| 4. Formazan Solubilization | Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. |
| 5. Absorbance Measurement | Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. |
| 6. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve. |
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Experimental Protocol for Broth Microdilution Assay
| Step | Procedure |
| 1. Inoculum Preparation | Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth. |
| 2. Compound Dilution | Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate. |
| 3. Inoculation | Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum), a negative control (broth only), and a known antibiotic/antifungal as a reference. |
| 4. Incubation | Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours). |
| 5. MIC Determination | The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. |
Potential Signaling Pathway Involvement
While no specific signaling pathways have been elucidated for this compound, the known mechanism of its close relative, chloroquine, in cancer therapy involves the inhibition of autophagy. This process is crucial for cell survival under stress and is often upregulated in cancer cells.
References
- 1. This compound | 21617-18-5 | Benchchem [benchchem.com]
- 2. CAS 21617-18-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 21617-18-5 | SynZeal [synzeal.com]
- 4. This compound | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 21617-18-5 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4,5-Dichloroquinoline from an Aniline Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many pharmaceuticals. Substituted quinolines, particularly halogenated derivatives, are crucial intermediates for the synthesis of biologically active compounds. This application note provides a detailed protocol for the synthesis of 4,5-dichloroquinoline, a valuable building block in drug discovery. The synthetic route is based on the well-established Gould-Jacobs reaction, starting from 2-chloroaniline and proceeding through a 4-hydroxyquinoline intermediate, which is subsequently chlorinated.[1][2] This multi-step process is a reliable method for accessing this class of compounds.
Overall Synthetic Pathway
The synthesis of this compound is achieved via a four-step process starting from 2-chloroaniline.
-
Condensation: 2-Chloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, ethyl 2-carbethoxy-3-(2-chloroanilino)acrylate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to yield ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.[1]
-
Saponification and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating in a high-boiling point solvent to produce 5-chloro-4-hydroxyquinoline.[3][4]
-
Aromatic Chlorination: The final step involves the chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃) to furnish the target compound, this compound.[3][4]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | Sigma-Aldrich | Purity >98% |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Sigma-Aldrich | Purity >98% |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Sigma-Aldrich | High-boiling solvent for cyclization |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | For saponification and workup |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific | For workup and pH adjustment |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Sigma-Aldrich | Chlorinating agent |
| Toluene | C₇H₈ | 92.14 | VWR | Extraction solvent |
| Ethanol | C₂H₆O | 46.07 | VWR | Recrystallization solvent |
Step 1: Synthesis of Ethyl 2-carbethoxy-3-(2-chloroanilino)acrylate
This step involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM).
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Heat the reaction mixture at 100-110 °C with constant stirring for 2 hours. The reaction is typically performed neat (without solvent).
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Cool the mixture to room temperature. The resulting product, a viscous oil or low-melting solid, can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography.
Step 2: Synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate
This step involves the thermal cyclization of the acrylate intermediate in a high-boiling solvent.
Procedure:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an air condenser, heat diphenyl ether (250 mL) to 250 °C.
-
Slowly add the crude ethyl 2-carbethoxy-3-(2-chloroanilino)acrylate from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250-255 °C for 1.5-2 hours. A precipitate will form as the reaction proceeds.
-
Allow the mixture to cool to room temperature.
-
Filter the solid precipitate and wash it thoroughly with toluene or hexane to remove the diphenyl ether.
-
Dry the resulting solid under vacuum to yield ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.
Step 3: Synthesis of 5-Chloro-4-hydroxyquinoline
This step involves the saponification of the ester followed by decarboxylation.
Procedure:
-
Suspend the crude ester from Step 2 (approx. 0.1 mol) in 250 mL of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with stirring for 2-3 hours until a clear solution is obtained, indicating complete saponification.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the carboxylic acid intermediate.
-
Filter the precipitate, wash with cold water, and air-dry.
-
For decarboxylation, suspend the dried 5-chloro-4-hydroxyquinoline-3-carboxylic acid in 150 mL of diphenyl ether in a flask equipped for distillation.
-
Heat the mixture to 250-260 °C. Carbon dioxide evolution will be observed. Maintain this temperature until gas evolution ceases (approx. 1 hour).
-
Cool the mixture, and the product will precipitate. Filter the solid and wash with toluene to yield crude 5-chloro-4-hydroxyquinoline.[3]
Step 4: Synthesis of this compound
This final step converts the 4-hydroxy group to a chloride.
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask, carefully add 5-chloro-4-hydroxyquinoline (9.0 g, 0.05 mol) to phosphorus oxychloride (30 mL, 0.32 mol).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours with stirring.
-
Cool the reaction mixture to room temperature and slowly pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 8.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.[5]
Quantitative Data Summary
The following table summarizes the expected outcomes for the synthesis of this compound, based on typical yields for analogous Gould-Jacobs reactions.[3][5]
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) | Physical Form |
| 1 | Ethyl 2-carbethoxy-3-(2-chloroanilino)acrylate | 2-Chloroaniline | 90-95 | >90 (crude) | Viscous Oil |
| 2 | Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate | Acrylate Intermediate | 80-85 | >95 | Off-white Solid |
| 3 | 5-Chloro-4-hydroxyquinoline | Quinoline Ester | 85-90 | >97 | Light Tan Solid |
| 4 | This compound | 5-Chloro-4-hydroxyquinoline | 80-88 | >99 | Off-white Crystals |
Visualizations
Reaction Pathway Diagram
Caption: Multi-step synthesis of this compound via the Gould-Jacobs reaction.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Application Notes and Protocols for the Regioselective Synthesis of 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective synthesis of 4,5-dichloroquinoline, a valuable building block in medicinal chemistry and materials science. The synthesis of this specific isomer is challenging due to the difficulty in achieving regioselective chlorination at the C5 position of the quinoline core. The protocols outlined below are based on a multi-step strategy that leverages a directing group to control the regioselectivity of the key chlorination step.
Introduction
Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. Dichloro-substituted quinolines, in particular, serve as crucial intermediates for the synthesis of more complex molecules. While isomers such as 4,7-dichloroquinoline are well-studied due to their role in antimalarial drugs like chloroquine, the synthesis of this compound has been less explored. The primary challenge lies in the selective introduction of a chlorine atom at the C5 position, which is electronically and sterically less favored for electrophilic substitution compared to other positions on the quinoline ring.
The following protocols describe a robust strategy for the regioselective synthesis of this compound, commencing with the synthesis of a suitable precursor, followed by a directing group-assisted C5-chlorination, and concluding with the introduction of the C4-chloro substituent.
Synthetic Strategy Overview
The proposed synthetic pathway involves a three-stage process:
-
Synthesis of a 4-hydroxy-8-aminoquinoline precursor: This stage utilizes a modified Conrad-Limpach synthesis to construct the quinoline core with the necessary functionalities for subsequent regioselective chlorination.
-
Regioselective C5-chlorination: An amide group at the C8 position is employed as a directing group to facilitate the selective chlorination of the C5 position using N-chlorosuccinimide (NCS).
-
Conversion to this compound: The 4-hydroxy group is converted to the target 4-chloro group via a chlorination reaction with phosphorus oxychloride (POCl₃).
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 8-Amino-4-hydroxy-2-methylquinoline
This stage involves the construction of the quinoline core followed by functional group manipulations to install the key 8-amino directing group.
Protocol 1.1: Synthesis of 4-Hydroxy-2-methylquinoline
This protocol is based on the Conrad-Limpach synthesis.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 2-Aminophenol | 1.0 | 109.13 g/mol | 10.91 g |
| Ethyl Acetoacetate | 1.1 | 130.14 g/mol | 14.32 g |
| Dowtherm A | - | - | 100 mL |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol and ethyl acetoacetate.
-
Heat the mixture at 140 °C for 2 hours with constant stirring.
-
In a separate 500 mL flask, heat Dowtherm A to 250 °C.
-
Carefully and slowly add the hot reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C for an additional 30 minutes.
-
Allow the mixture to cool to room temperature, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash with toluene (2 x 50 mL) and then hexane (2 x 50 mL) to remove the Dowtherm A.
-
The crude product can be recrystallized from ethanol to yield pure 4-hydroxy-2-methylquinoline.
Protocol 1.2: Synthesis of 4-Hydroxy-2-methyl-8-nitroquinoline
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 4-Hydroxy-2-methylquinoline | 1.0 | 159.18 g/mol | 15.92 g |
| Sulfuric Acid (conc.) | - | 98.08 g/mol | 50 mL |
| Nitric Acid (fuming) | 1.1 | 63.01 g/mol | 4.1 mL |
Procedure:
-
In a 250 mL flask, dissolve 4-hydroxy-2-methylquinoline in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-hydroxy-2-methyl-8-nitroquinoline.
Protocol 1.3: Synthesis of 8-Amino-4-hydroxy-2-methylquinoline
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 4-Hydroxy-2-methyl-8-nitroquinoline | 1.0 | 204.18 g/mol | 20.42 g |
| Tin(II) Chloride Dihydrate | 3.0 | 225.63 g/mol | 67.69 g |
| Ethanol | - | - | 200 mL |
| Hydrochloric Acid (conc.) | - | 36.46 g/mol | 50 mL |
Procedure:
-
Suspend 4-hydroxy-2-methyl-8-nitroquinoline in ethanol in a 500 mL round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Basify the solution with a 20% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 8-amino-4-hydroxy-2-methylquinoline.
Stage 2: Regioselective C5-Chlorination
This stage utilizes the 8-amino group, after conversion to an amide, to direct chlorination to the C5 position.[1][2]
Protocol 2.1: Synthesis of N-(4-Hydroxy-2-methylquinolin-8-yl)acetamide
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 8-Amino-4-hydroxy-2-methylquinoline | 1.0 | 174.20 g/mol | 17.42 g |
| Acetic Anhydride | 1.2 | 102.09 g/mol | 12.25 g |
| Pyridine | - | - | 100 mL |
Procedure:
-
Dissolve 8-amino-4-hydroxy-2-methylquinoline in pyridine in a 250 mL flask.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Pour the reaction mixture into ice water and collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and dry to obtain N-(4-hydroxy-2-methylquinolin-8-yl)acetamide.
Protocol 2.2: Regioselective C5-Chlorination
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| N-(4-Hydroxy-2-methylquinolin-8-yl)acetamide | 1.0 | 216.23 g/mol | 21.62 g |
| N-Chlorosuccinimide (NCS) | 1.1 | 133.53 g/mol | 14.69 g |
| Acetonitrile | - | - | 200 mL |
Procedure:
-
Dissolve N-(4-hydroxy-2-methylquinolin-8-yl)acetamide in acetonitrile in a 500 mL flask.
-
Add N-chlorosuccinimide to the solution in one portion.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-(5-chloro-4-hydroxy-2-methylquinolin-8-yl)acetamide.
Stage 3: Conversion to this compound
This final stage involves the deprotection of the directing group and conversion of the 4-hydroxy group to a chloro group.
Protocol 3.1: Hydrolysis of the Amide
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| N-(5-Chloro-4-hydroxy-2-methylquinolin-8-yl)acetamide | 1.0 | 250.68 g/mol | 25.07 g |
| Hydrochloric Acid (6 M) | - | - | 100 mL |
Procedure:
-
Suspend N-(5-chloro-4-hydroxy-2-methylquinolin-8-yl)acetamide in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to get 8-amino-5-chloro-4-hydroxy-2-methylquinoline.
Protocol 3.2: Removal of the 8-Amino Group via Sandmeyer Reaction
This two-step, one-pot procedure first converts the amino group to a diazonium salt, which is then displaced by a hydrogen atom. For the desired this compound, the amino group at C8 needs to be removed and the methyl group at C2 is also not in the final product. A more direct approach would be to remove the amino group and then the methyl group. An alternative would be to start with a precursor without the C2-methyl group. For the purpose of this protocol, we will proceed with the removal of the C8-amino group and then address the C2-methyl group.
Diazotization:
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 8-Amino-5-chloro-4-hydroxy-2-methylquinoline | 1.0 | 208.65 g/mol | 20.87 g |
| Hydrochloric Acid (conc.) | - | 36.46 g/mol | 40 mL |
| Sodium Nitrite | 1.1 | 69.00 g/mol | 7.59 g |
| Water | - | - | 50 mL |
Procedure:
-
Suspend 8-amino-5-chloro-4-hydroxy-2-methylquinoline in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the diazonium salt solution.
Deamination:
| Reagent/Solvent | Molar Eq. |
| Hypophosphorous Acid (50%) | 5.0 |
Procedure:
-
Slowly add hypophosphorous acid to the cold diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Nitrogen evolution should be observed.
-
Neutralize the reaction mixture with sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain 5-chloro-4-hydroxy-2-methylquinoline.
Protocol 3.3: Chlorination of the 4-Hydroxy Group
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 5-Chloro-4-hydroxy-2-methylquinoline | 1.0 | 193.62 g/mol | 19.36 g |
| Phosphorus Oxychloride (POCl₃) | 5.0 | 153.33 g/mol | 76.67 g |
Procedure:
-
Carefully add 5-chloro-4-hydroxy-2-methylquinoline to phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Basify the mixture with a cold, concentrated sodium hydroxide solution to pH 8-9.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4,5-dichloro-2-methylquinoline.
Protocol 3.4: Oxidative Demethylation (Hypothetical Step)
The removal of the C2-methyl group to arrive at the final target, this compound, is a non-trivial step. A potential, albeit challenging, route could involve oxidation of the methyl group to a carboxylic acid followed by decarboxylation. A more practical approach in a research setting would be to adapt the initial synthesis (Stage 1) to use a starting material that does not introduce a C2-methyl group, for example, by using ethyl formate in a Combes-type synthesis.
For the purpose of completing this protocol, a hypothetical oxidative cleavage is presented.
| Reagent/Solvent |
| 4,5-Dichloro-2-methylquinoline |
| Potassium Permanganate |
| Sulfuric Acid |
Procedure (Conceptual):
-
Dissolve 4,5-dichloro-2-methylquinoline in aqueous sulfuric acid.
-
Heat the solution and add a solution of potassium permanganate dropwise.
-
After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and work up to isolate this compound-2-carboxylic acid.
-
The isolated acid would then be decarboxylated by heating in a high-boiling solvent like diphenyl ether to yield this compound.
Data Summary
The following table summarizes the expected outcomes for the key steps of the synthesis. Yields are estimates based on related literature procedures and may vary.
| Step | Product | Expected Yield (%) |
| 1.1 | 4-Hydroxy-2-methylquinoline | 75-85 |
| 1.2 | 4-Hydroxy-2-methyl-8-nitroquinoline | 80-90 |
| 1.3 | 8-Amino-4-hydroxy-2-methylquinoline | 70-80 |
| 2.1 | N-(4-Hydroxy-2-methylquinolin-8-yl)acetamide | 90-95 |
| 2.2 | N-(5-Chloro-4-hydroxy-2-methylquinolin-8-yl)acetamide | 60-75 |
| 3.1 | 8-Amino-5-chloro-4-hydroxy-2-methylquinoline | 85-95 |
| 3.2 | 5-Chloro-4-hydroxy-2-methylquinoline | 50-60 |
| 3.3 | 4,5-Dichloro-2-methylquinoline | 80-90 |
| 3.4 | This compound | (Variable) |
Visualizations
Caption: High-level experimental workflow for the synthesis.
Caption: Logic of the C8-amide directing group for C5-chlorination.
References
- 1. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4,5-dichloroquinoline with arylboronic acids. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds of significant interest in pharmaceutical and materials science.
The reaction of this compound presents a unique challenge in controlling the regioselectivity of the coupling, as either of the two chlorine atoms could potentially undergo oxidative addition to the palladium catalyst. The electronic and steric environment of each chlorine atom influences its reactivity. Generally, in dihaloquinolines, the chlorine at the C4 position is more susceptible to substitution in Suzuki couplings. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to favor the substitution at a desired position.
Data Presentation: Summary of Reaction Conditions for Suzuki Coupling of Dihaloquinolines
The following table summarizes various conditions reported for the Suzuki coupling of different dichloroquinoline isomers. This data can serve as a starting point for optimizing the reaction conditions for this compound.
| Dichloroquinoline Isomer | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloroquinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ | Tricyclohexylphosphine | Cs₂CO₃ | Dioxane/Water | 80 | - | Good to Excellent | |
| 2,4-Dichloroquinoline | Various arylboronic acids | Pd/IPr | - | - | - | - | - | Moderate to Good | [1] |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ (phosphine-free) | - | - | Boiling Water | - | - | 78 (mono-coupled) | [2][3][4] |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3%) | - | Na₂CO₃ | Aq. Ethanol/Benzene | Reflux | 48 | 82 | [2] |
| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | - | 2M K₂CO₃ | DMF | Reflux | - | Moderate | [5] |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ (5%) | - | 2M K₂CO₃ | DMF | 80-90 | 48 | - | [5] |
Experimental Protocols
The following are detailed methodologies for performing a Suzuki coupling reaction with this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific arylboronic acids and desired outcomes.
Protocol 1: General Procedure using a Phosphine Ligand
This protocol is a standard method that often provides good yields for a variety of substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base (K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent and add it to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 4-aryl-5-chloroquinoline or 5-aryl-4-chloroquinoline.
Protocol 2: Phosphine-Free Suzuki Coupling in Aqueous Media
This protocol offers a more environmentally friendly approach by using water as a solvent and avoiding phosphine ligands.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound, the arylboronic acid, and the base in degassed water.
-
Add the palladium(II) acetate catalyst to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
Synthesis of 4-amino-5-chloroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline ring plays a crucial role in modulating the pharmacological profile of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of a specific subset of these compounds: 4-amino-5-chloroquinoline derivatives. The chlorine atom at the 5-position offers a unique electronic and steric profile that can be exploited for the development of novel drug candidates.
The synthetic strategies outlined herein are based on established methodologies for quinoline synthesis, including nucleophilic aromatic substitution and classical named reactions such as the Gould-Jacobs and Conrad-Limpach reactions. While detailed experimental data for 5-chloro substituted analogs are less prevalent in the literature compared to their 7-chloro counterparts (like Chloroquine), this guide provides robust general protocols that can be adapted for the synthesis of the target compounds.
Synthetic Strategies
The synthesis of 4-amino-5-chloroquinoline derivatives can be broadly approached through two main pathways:
-
Construction of the Quinoline Core: Building the 5-chloroquinoline ring system from an appropriately substituted aniline precursor, followed by the introduction of the 4-amino group.
-
Functionalization of a Pre-formed Quinoline: Starting with a pre-existing 5-chloroquinoline scaffold and introducing the amino functionality at the 4-position via nucleophilic aromatic substitution.
Diagram of Synthetic Pathways
Caption: General synthetic strategies for 4-amino-5-chloroquinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction
This protocol describes the construction of the 5-chloroquinoline core starting from 3-chloroaniline. The Gould-Jacobs reaction is a reliable method for preparing 4-hydroxyquinolines from anilines and malonic acid derivatives.[3]
Workflow Diagram
Caption: Workflow for the Gould-Jacobs synthesis of 5-chloro-4-hydroxyquinoline.
Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or other high-boiling solvent)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes.[4] The cyclization product, ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.
-
Isolation: Cool the reaction mixture to room temperature and add hexane or petroleum ether to facilitate precipitation. Collect the solid product by filtration and wash with a cold non-polar solvent to remove the diphenyl ether.
-
Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10-20%) and heat to reflux for 1-2 hours until a clear solution is obtained.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Collect the solid by filtration. The carboxylic acid can then be decarboxylated by heating it neat or in a high-boiling solvent until gas evolution ceases, yielding 5-chloro-4-hydroxyquinoline.
Protocol 2: Synthesis of this compound
This protocol outlines the chlorination of 5-chloro-4-hydroxyquinoline to produce the key intermediate, this compound.
Materials:
-
5-Chloro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF, catalytic amount)
-
Ice
-
Ammonia solution
-
Dichloromethane (DCM) or Chloroform
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (5-10 eq) to 5-chloro-4-hydroxyquinoline (1.0 eq). Add a catalytic amount of DMF.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring in a fume hood.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH is basic.
-
Extraction: Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Protocol 3: Synthesis of 4-Amino-5-chloroquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-5-chloroquinoline derivative. This is a widely used method for the synthesis of 4-aminoquinolines.[1][6]
Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-5-chloroquinoline derivatives via SNAr.
Method A: Conventional Heating
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., propylamine, aniline, N,N-dimethylethylenediamine)
-
Solvent (e.g., ethanol, isopropanol, DMF, or neat)
-
Base (e.g., K₂CO₃, Na₂CO₃, if necessary)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent. Add the amine (1.1 - 2.0 eq). If the amine hydrochloride salt is used or for less reactive amines, a base such as potassium carbonate (2.0 eq) can be added. For reactions with aliphatic amines, the reaction can often be run neat (without solvent).[6]
-
Heating: Heat the reaction mixture to reflux for 6-24 hours. The reaction temperature typically ranges from 80 to 150 °C, depending on the solvent and the reactivity of the amine.[6] Monitor the reaction by TLC.
-
Work-up: After cooling, if the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method B: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improve yields.[1]
Materials:
-
This compound
-
Desired amine
-
Solvent (DMSO is often effective)[1]
-
Microwave vial and reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the amine (1.2 eq), and a suitable solvent like DMSO.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 140-180 °C for 20-30 minutes.[1]
-
Work-up and Purification: After cooling, the work-up and purification are similar to the conventional heating method.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of 4-amino-5-chloroquinoline derivatives. Note that specific yields for 5-chloro isomers are not widely reported and may vary. The data presented is an extrapolation based on the synthesis of analogous 7-chloroquinolines.[1][6]
Table 1: Synthesis of 4-Amino-5-chloroquinoline Derivatives via Nucleophilic Aromatic Substitution
| Amine Nucleophile | Method | Solvent | Temperature (°C) | Time | Typical Yield Range (%) |
| Propylamine | Conventional | Neat | 120-130 | 6 h | 70-90 |
| Aniline | Conventional | Ethanol | Reflux | 12-24 h | 60-80 |
| N,N-Dimethylethylenediamine | Conventional | Neat | 120-130 | 6-8 h | 75-95 |
| Various Amines | Microwave | DMSO | 140-180 | 20-30 min | 80-95 |
Table 2: Characterization Data for a Representative 4-Amino-5-chloroquinoline Derivative (Hypothetical)
N-(5-chloroquinolin-4-yl)propane-1-amine
| Property | Value |
| Molecular Formula | C₁₂H₁₃ClN₂ |
| Molecular Weight | 220.70 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Data not available |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: Aromatic protons on the quinoline ring, aliphatic protons of the propyl chain, NH proton. |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: Aromatic carbons of the quinoline ring, aliphatic carbons of the propyl chain. |
Applications and Mechanism of Action
4-Aminoquinoline derivatives are known for a broad spectrum of biological activities. While the 7-chloro derivatives are famous for their antimalarial properties, other isomers are being investigated for different therapeutic applications.
-
Anticancer Activity: Several 4-aminoquinoline derivatives have shown significant in vitro cytotoxicity against various cancer cell lines.[6] The mechanism is often linked to the lysosomotropic nature of these compounds. They accumulate in the acidic environment of lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins, which can trigger apoptosis.[7] Additionally, they can interfere with autophagy, a cellular process that cancer cells often use to survive stress.
-
Antimicrobial Activity: Chloro-substituted quinolines have demonstrated antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function.[3]
Signaling Pathway Diagram: Potential Anticancer Mechanism
Caption: A simplified diagram of the potential anticancer mechanism of 4-aminoquinoline derivatives.
Conclusion
The synthesis of 4-amino-5-chloroquinoline derivatives represents a promising avenue for the discovery of new therapeutic agents. The protocols provided in this document, based on well-established synthetic methodologies, offer a solid foundation for researchers to explore this chemical space. While specific data for the 5-chloro isomers are limited, the general procedures for nucleophilic aromatic substitution and quinoline ring formation are robust and adaptable. Further research into the specific biological activities and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C4 Position of 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the C4 position of 4,5-dichloroquinoline, a versatile scaffold for the development of novel therapeutic agents. The distinct reactivity of the chlorine atom at the C4 position allows for selective modification, providing access to a diverse range of derivatives. This document outlines key methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, complete with detailed experimental protocols and quantitative data.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the C4 position of the quinoline ring is a critical strategy in the design of these bioactive molecules. In this compound, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C5 position due to the electron-withdrawing effect of the adjacent ring nitrogen. This inherent reactivity allows for regioselective functionalization at the C4 position.
Methodologies for C4-Functionalization
Two primary strategies are employed for the functionalization of the C4 position of this compound:
-
Nucleophilic Aromatic Substitution (SNA r): This is the most common method, involving the displacement of the C4-chloride by a variety of nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, introducing a wide array of substituents at the C4 position.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is a robust and widely used method for the introduction of various functionalities at the C4 position of this compound. The reaction proceeds via the attack of a nucleophile on the electron-deficient C4 carbon, followed by the elimination of the chloride ion.
Amination of this compound
The introduction of an amino group at the C4 position is a key transformation, as 4-aminoquinolines are a well-established class of therapeutic agents with potent antimalarial and anticancer activities.[1][2]
Experimental Protocols:
Protocol 1.1.1: Conventional Heating
This protocol describes the synthesis of 4-amino-5-chloroquinoline derivatives using conventional heating.
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))
-
Base (e.g., K₂CO₃, Et₃N, if required)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent, add the desired amine (1.1-2.0 equiv).
-
If the amine salt is used or for less reactive amines, add a base (1.5-2.0 equiv).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Protocol 1.1.2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines.[3][4]
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., dimethyl sulfoxide (DMSO), ethanol)
-
Microwave vial
-
Microwave reactor
-
-
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv) and the desired amine (1.5-3.0 equiv) in a suitable solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 140-180 °C) for a specified time (typically 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent, followed by purification as described in Protocol 1.1.1.
-
Quantitative Data for C4-Amination of Dichloroquinolines
| Starting Material | Amine | Method | Conditions | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Various primary and secondary amines | Microwave | DMSO, 140-180 °C, 20-30 min | 80-95 | [1] |
| 4,7-Dichloroquinoline | Aniline hydrochloride | Conventional | - | 70-80 | [1] |
| 4,8-Dichloroquinoline | Adamantane-containing amines | Pd-catalyzed | Pd(dba)₂, BINAP/DavePhos, tBuONa, dioxane, reflux, 6-15 h | up to 77 | [5] |
Note: Data for 4,7- and 4,8-dichloroquinoline are presented as representative examples due to the limited availability of specific data for this compound. These conditions can serve as a starting point for optimization.
Experimental Workflow for SNA r
Caption: General workflow for nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the C-C and C-heteroatom bond formation at the C4 position, allowing for the introduction of aryl, vinyl, and alkynyl groups. The selective functionalization of the C4-Cl bond in the presence of the C5-Cl bond can be challenging and often requires careful optimization of reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[4]
Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl- or vinylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Suzuki Coupling of Dihaloquinolines
| Starting Material | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-chloro-quinoline derivatives | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 75 | - | [6] |
| 6-Bromo-4-chloro-quinoline-3-carbonitrile | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | - | [7] |
Note: Selective coupling at the C4-Cl position in the presence of other halogens can be challenging. The C-Br bond is generally more reactive in Suzuki couplings. Optimization of catalysts, ligands, and reaction conditions is crucial for achieving selectivity at the C4-Cl position of this compound.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9]
General Considerations for Palladium-Catalyzed Reactions:
The reactivity order for halides in palladium-catalyzed cross-coupling reactions is typically I > Br > OTf > Cl. Therefore, selective coupling at the C4-chloro position in this compound requires careful selection of the catalyst, ligand, and reaction conditions to favor the oxidative addition to the C-Cl bond.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling.
Biological Applications of C4-Functionalized Quinolines
Derivatives of this compound, particularly 4-amino-5-chloroquinolines, are of significant interest in drug development due to their potential therapeutic activities.
Anticancer Activity
Several 4-aminoquinoline derivatives have demonstrated potent anticancer activity. Their mechanisms of action are often multifactorial and can involve the inhibition of key signaling pathways that are dysregulated in cancer cells.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers. Some 4-aminoquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[10][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminoquinolines.
Activation of the ATM/p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage. The ATM (ataxia-telangiectasia mutated) kinase is a key activator of the p53 pathway. Some 4-aminoquinoline compounds can induce DNA damage, leading to the activation of the ATM-p53 signaling cascade and subsequent cancer cell death.[5]
Caption: Activation of the ATM/p53 pathway by 4-aminoquinolines.
Conclusion
The selective functionalization of the C4 position of this compound provides a versatile platform for the synthesis of novel compounds with significant therapeutic potential. The methodologies and protocols outlined in these application notes offer a robust starting point for researchers in the fields of medicinal chemistry and drug development to explore the chemical space around this promising scaffold. Further investigation into the structure-activity relationships of C4-substituted 5-chloroquinolines will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4,5-Dichloroquinoline for Medicinal Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the derivatization of the 4,5-dichloroquinoline scaffold for medicinal chemistry applications. It is important to note that while the quinoline core is a well-established pharmacophore, a comprehensive review of the scientific literature reveals a significant scarcity of specific research data concerning the derivatization and biological activity of this compound itself.[1] In contrast, its isomer, 4,7-dichloroquinoline, is a cornerstone in the synthesis of numerous clinically significant drugs, and a vast body of research exists for its derivatives.[1]
Therefore, this document will address the derivatization of this compound by drawing upon the established chemistry of chloroquinolines, particularly the extensively studied 4,7-dichloroquinoline, as a predictive framework. The provided protocols, while detailed, are largely based on methodologies successful for other dichloroquinoline isomers and should be considered as starting points for optimization when applied to the 4,5-dichloro scaffold.
Introduction to Quinolines in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic compounds with significant biological activities.[2] Quinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4] The introduction of chlorine atoms to the quinoline nucleus modulates the electronic properties and reactivity of the ring, providing valuable handles for synthetic diversification and influencing the pharmacological profile of the resulting molecules.
Chemical Reactivity and Derivatization Strategies
The two chlorine atoms on the this compound ring are expected to exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr), a primary method for its functionalization. The chlorine at the C4-position is generally more susceptible to nucleophilic attack than the chlorine at the C5-position due to the electronic influence of the ring nitrogen. This differential reactivity allows for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The primary route for derivatizing dichloroquinolines is through SNAr reactions, where the chlorine atoms are displaced by various nucleophiles.
General Workflow for SNAr Derivatization of Dichloroquinolines
References
Application Notes and Protocols for the Synthesis of Novel Antimicrobials from 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from 4,5-dichloroquinoline. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and microbiology.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically significant drugs with a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the continuous development of new antimicrobial agents with novel mechanisms of action.[1] this compound is a versatile starting material for the synthesis of a variety of quinoline derivatives, particularly through nucleophilic aromatic substitution at the C-4 position. The chlorine atom at this position is highly susceptible to displacement by various nucleophiles, allowing for the introduction of diverse functional groups that can modulate the antimicrobial activity of the resulting compounds.[3]
This document details the synthesis of 4-amino-5-chloroquinoline derivatives, a class of compounds that has shown promising antibacterial and antimalarial activities.[3] We provide detailed experimental protocols for their synthesis and for the evaluation of their antimicrobial efficacy.
Data Presentation
The following tables summarize the antimicrobial activity of representative 5-chloroquinoline derivatives against various microbial strains.
Table 1: Antibacterial Activity of Cloxyquin (5-chloroquinolin-8-ol)
| Microorganism | Strain | MIC (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Mycobacterium tuberculosis | 9 standard strains | 0.125 - 0.25 | - | - |
| Mycobacterium tuberculosis | 150 clinical isolates | 0.062 - 0.25 | 0.125 | 0.25 |
Data sourced from a study on the in vitro activities of cloxyquin.[4]
Table 2: Antifungal and Antibiofilm Activities of Halogenated Quinolines
| Compound Class | Fungal Species | MIC (nM) | MBEC (μM) |
| Halogenated Quinoline Analogues | Candida albicans | 100 | 6.25 - 62.5 |
| Halogenated Quinoline Analogues | Cryptococcus neoformans | 50 - 780 | 6.25 - 62.5 |
Data from a study on the antifungal and antibiofilm activities of halogenated quinoline analogues.[5]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-5-chloroquinolin-4-amines
This protocol describes a general method for the synthesis of 4-amino-5-chloroquinoline derivatives via nucleophilic aromatic substitution. The reaction involves the displacement of the chlorine atom at the 4-position of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., ethane-1,2-diamine, N,N-dimethyl-propane-1,3-diamine)
-
Solvent (e.g., neat, N-methyl-2-pyrrolidone (NMP), ethanol)
-
Base (e.g., K₂CO₃, triethylamine, if required)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Chloroform for column elution
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and the desired amine (2.0-5.0 equivalents). If not running the reaction neat, add a suitable solvent such as NMP or ethanol.
-
If the amine salt is used or if a less reactive amine is employed, add a base such as K₂CO₃ (1.5 equivalents) and/or triethylamine (1.5 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to a temperature between 80°C and 130°C with vigorous stirring. The optimal temperature and reaction time will depend on the specific amine used and should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 6 to 24 hours.[6]
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
If the reaction was performed neat, dissolve the residue in dichloromethane. If a solvent was used, it may be removed under reduced pressure before dissolving the residue in dichloromethane.
-
Wash the organic layer successively with 5% aqueous NaHCO₃ solution, water, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform in hexane) to afford the pure N-substituted-5-chloroquinolin-4-amine.[6]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains using the broth microdilution method.
Materials:
-
Synthesized 4-amino-5-chloroquinoline derivatives
-
Bacterial and/or fungal strains for testing
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the microbial suspension according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Add the microbial inoculum to each well of the microtiter plate, including positive control wells (microbes with no compound) and negative control wells (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizations
Logical Relationships and Workflows
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 4,5-Dichloroquinoline-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Dichloroquinoline isomers, in particular, serve as crucial intermediates in the synthesis of potential therapeutic agents.[3] While isomers such as 4,7-dichloroquinoline have been extensively studied, there is a notable scarcity of specific research data in the public domain regarding the anticancer potential of 4,5-dichloroquinoline derivatives.[3]
These application notes provide a comprehensive framework for the development and evaluation of novel this compound-based anticancer agents. The protocols and methodologies outlined below are based on established techniques for analogous quinoline compounds and are intended to serve as a detailed guide for researchers entering this promising area of drug discovery. The provided quantitative data and signaling pathways are derived from studies on related quinoline derivatives and should be considered as a starting point for investigating the unique properties of the this compound scaffold.
Data Presentation: Anticancer Activity of Substituted Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of various substituted quinoline derivatives against a panel of human cancer cell lines. This data, derived from publicly available literature on quinoline compounds other than the 4,5-dichloro isomer, is presented to offer a comparative baseline for newly synthesized this compound analogues. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potential.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinofuro[2,3-b]quinolines | 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | Full NCI 60 panel (mean) | 0.025 | [4] |
| Quinoline-based Dihydrazones | Compound 3b | MCF-7 (Breast) | 7.016 | [5] |
| Compound 3c | MCF-7 (Breast) | 7.05 | [5] | |
| 7-Chloro-(4-thioalkylquinolines) | Sulfonyl N-oxide derivative (81) | HCT116 (Colon) | Selective cytotoxicity noted | [6] |
| Quinoline Alkaloids | 7-Isopentenyloxy-gamma-fagarine | RAJI (Leukemia) | 1.5 µg/mL | [7] |
| Atanine | Jurkat (Leukemia) | 9.3 µg/mL | [7] | |
| Quinoline-based Pyrazoles | Chalcone 8a,d & Pyrazoline 10c,d | NCI 60 panel | GI50: 0.28 - 11.7 | [4] |
Key Signaling Pathways Implicated in Quinoline-Based Anticancer Activity
Based on studies of related quinoline compounds, several key signaling pathways are likely to be modulated by this compound derivatives. Researchers should consider investigating these pathways to elucidate the mechanism of action of their novel compounds.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[8][9][10]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of novel anticancer agents. The following protocols are standard for in vitro assessment.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Cancer cell lines
-
This compound test compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting and Washing: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[13]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
Cancer cell lines
-
This compound test compounds
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest by trypsinization, and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution.
-
Flow Cytometry Analysis: Acquire and analyze the data on a flow cytometer.
Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol details the detection of key proteins in the PI3K/Akt pathway to assess their expression and phosphorylation status.[9][15]
Materials:
-
Cancer cell lines treated with this compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Conclusion
The this compound scaffold represents an underexplored area in the development of novel anticancer agents. While direct experimental data for this specific class of compounds is limited, the extensive research on other quinoline derivatives provides a solid foundation for future investigations. The application notes and detailed protocols provided herein offer a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic elucidation of new this compound-based compounds. By employing these standardized methodologies, researchers can systematically explore the therapeutic potential of this promising chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 21617-18-5 | Benchchem [benchchem.com]
- 4. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions with 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 4,5-dichloroquinoline, a key heterocyclic building block in medicinal chemistry and materials science. The distinct reactivity of the two chlorine atoms on the quinoline core allows for selective and sequential modifications, enabling the synthesis of a diverse library of novel compounds.
Overview of Reactivity and Regioselectivity
The chemical reactivity of the chlorine substituents on the this compound scaffold is dictated by the electronic properties of the quinoline ring. The pyridine ring is electron-deficient, rendering the chloro substituent at the C4-position significantly more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chloro substituent on the electron-rich benzene ring at the C5-position.[1][2] This inherent difference in reactivity is the cornerstone of selective functionalization, allowing for the introduction of a wide array of substituents at the C4-position while leaving the C5-chloro group intact for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The selective substitution of the C4-chloro group is the most direct method for the functionalization of this compound. This reaction is amenable to a variety of nucleophiles, including amines, alcohols, and thiols.
Application Note:
This method is highly effective for the rapid synthesis of 4-substituted-5-chloroquinoline derivatives. The resulting products can serve as final target molecules or as valuable intermediates for further diversification at the C5-position. These scaffolds are of particular interest in the development of biologically active compounds.[1][3][4]
Experimental Protocol: Conventional Heating with Amines
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine, piperidine)
-
Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP), or neat)
-
Base (e.g., K2CO3, triethylamine, if required)[3]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent. If the amine is a liquid, the reaction can often be run neat.
-
Add the amine nucleophile (1.0-1.5 eq). If the amine salt is used or if the amine is a weak nucleophile, a base such as K2CO3 (2.0 eq) or triethylamine (2.0 eq) can be added.[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux (or an appropriate temperature, e.g., 130 °C) with stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol.[5]
-
If the product is soluble, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol: Microwave-Assisted Synthesis with Amines
Materials:
-
This compound
-
Amine nucleophile
-
Solvent (e.g., DMSO, ethanol)[6]
-
Base (if necessary)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the amine nucleophile (1.0-1.5 eq), and the appropriate solvent.[1]
-
If required, add a base. For secondary amines, a base may be needed, and for less reactive arylamines, a stronger base like sodium hydroxide might be necessary.[6]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 140-180 °C) for a short duration (e.g., 20-30 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent, followed by purification as described in the conventional heating protocol.[1]
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-carbon and carbon-nitrogen bonds, particularly at the less reactive C5-position (after functionalization at C4) or if SNAr is not feasible, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful tools.[7][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of amines.[7][9][10][11]
Application Note:
This reaction is particularly useful for coupling aryl and heteroaryl amines to the quinoline core. By tuning the reaction conditions (catalyst, ligand, base), selective amination at either the C4 or C5 position may be achievable, although C4 is intrinsically more reactive.[12][13]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound or a 4-substituted-5-chloroquinoline
-
Amine
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)[12]
-
Base (e.g., NaOt-Bu, Cs2CO3)[9]
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)[9]
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 2.2-5.5 mol%), and the base (e.g., 1.5-2.0 eq).
-
Add the chloroquinoline substrate (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the designated time (typically 6-24 hours), monitoring by TLC or LC-MS.[12]
-
After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Dichloroquinolines
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | N,N-Dimethyl-propane-1,3-diamine | Pd2(dba)3 (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 110 | 18 | 75 | [5] |
| 4,8-Dichloroquinoline | Adamantyl-amine | Pd(dba)2 (4-8) | BINAP (4.5-9) | tBuONa (1.5) | Dioxane | Reflux | 6-15 | 77 | [12] |
| 2,8-Dichloroquinoline | Di(adamantyl)-amine | Pd(dba)2 (4-8) | DavePhos (4.5-9) | tBuONa (1.5) | Dioxane | Reflux | 6-15 | 56 | [12] |
Note: These conditions are for related dichloroquinolines and serve as a starting point for the optimization of reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the chloroquinoline with an organoboron reagent.[15][16][17]
Application Note:
This reaction is ideal for introducing aryl, heteroaryl, or vinyl groups at the chloro-positions of the quinoline ring. Selective coupling at the C4-position is expected under milder conditions. Functionalization at the C5-position would likely require a 4-substituted-5-chloroquinoline intermediate and potentially more forcing conditions.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound or a 4-substituted-5-chloroquinoline
-
Arylboronic acid or ester
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)[2][16]
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine the chloroquinoline (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2.0 eq).[2][16]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 v/v mixture of dioxane and water).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).[2][16]
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with the same solvent.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-7-methoxyquinoline-3-carboxylate | Phenylboronic acid | Pd(dppf)Cl2 (5) | - | K2CO3 (2) | 1,4-Dioxane/H2O | 100 | 12 | 78 | [18] |
| 4-anilino-3-chloro-7-(trifluoromethyl)quinoline | Phenylboronic acid | Pd(OAc)2 (5) | SPhos (10) | K2CO3 (2) | 1,4-Dioxane/H2O | 100 | 12-24 | - | [2] |
| 5-Fluoroisoquinoline-1-carbonitrile | Arylboronic acid | Pd(PPh3)4 (5) | - | K2CO3 (2) | 1,4-Dioxane/H2O | 80-100 | 2-24 | - | [16] |
Note: These conditions are for related chloro-heterocycles and serve as a guide for developing protocols for this compound.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship of Reactivity
Caption: Reactivity hierarchy of chloro-positions on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 4,5-Dichloroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 4,5-dichloroquinoline, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Gould-Jacobs reaction, a robust and well-established method for quinoline synthesis. This guide presents a multi-step procedure beginning with the condensation of 2,3-dichloroaniline and diethyl ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, decarboxylation, and subsequent chlorination. Detailed experimental procedures, quantitative data, and purification strategies are provided to facilitate the transition from laboratory-scale to larger-scale production.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring is critical for its pharmacological activity. This compound, in particular, serves as a key building block for the synthesis of more complex molecules in drug discovery and development. The Gould-Jacobs reaction offers a reliable pathway for the preparation of 4-hydroxyquinolines, which can then be converted to the corresponding 4-chloroquinolines.[1][2] This application note outlines a comprehensive, step-by-step protocol for the scale-up synthesis of this compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a five-step process, commencing with the Gould-Jacobs reaction. The initial starting materials are 2,3-dichloroaniline and diethyl ethoxymethylenemalonate.
Experimental Protocols
Step 1: Condensation of 2,3-Dichloroaniline with Diethyl Ethoxymethylenemalonate
This initial step involves the formation of the enamine intermediate, diethyl 2-((2,3-dichlorophenylamino)methylene)malonate.
Materials:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.0 | 162.0 g |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 1.1 | 237.9 g (220 mL) |
Procedure:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2,3-dichloroaniline (1.0 mol, 162.0 g) and diethyl ethoxymethylenemalonate (1.1 mol, 237.9 g).
-
Heat the reaction mixture to 110-120 °C with continuous stirring for 2-3 hours. The reaction progress can be monitored by the evolution of ethanol.
-
After the reaction is complete (as indicated by TLC or cessation of ethanol evolution), the resulting crude product, diethyl 2-((2,3-dichlorophenylamino)methylene)malonate, is a viscous oil and can be used directly in the next step without further purification.
Step 2: Thermal Cyclization
The enamine intermediate undergoes thermal cyclization to form the quinoline ring system.
Materials:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Diethyl 2-((2,3-dichlorophenylamino)methylene)malonate | C₁₅H₁₅Cl₂NO₄ | 360.19 | ~1.0 | ~360 g |
| Diphenyl ether (or Dowtherm A) | C₁₂H₁₀O | 170.21 | - | 1.5 L |
Procedure:
-
In a 3 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether (1.5 L) to 250-260 °C.
-
Slowly add the crude diethyl 2-((2,3-dichlorophenylamino)methylene)malonate from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The product, ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the solution upon cooling.
-
Cool the reaction mixture to room temperature and add n-hexane (1 L) to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with n-hexane to remove the high-boiling solvent.
-
Dry the product under vacuum. Expected yield: 80-90%.
Step 3: Hydrolysis
The ester group at the 3-position is hydrolyzed to a carboxylic acid.
Materials:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀ClNO₃ | 267.67 | ~0.8 | ~214 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.4 | 96 g |
| Water | H₂O | 18.02 | - | 1 L |
| Hydrochloric Acid (HCl, concentrated) | HCl | 36.46 | - | As needed |
Procedure:
-
In a 2 L beaker, dissolve sodium hydroxide (2.4 mol, 96 g) in water (1 L) to prepare a 10% NaOH solution.
-
Suspend the crude ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate (~0.8 mol, ~214 g) in the NaOH solution.
-
Heat the mixture to reflux with stirring until all the solid has dissolved (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The product, 5-chloro-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Expected yield: 90-95%.
Step 4: Decarboxylation
The carboxylic acid group is removed by heating.
Materials:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 5-Chloro-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆ClNO₃ | 239.62 | ~0.72 | ~172 g |
| Diphenyl ether (or Dowtherm A) | C₁₂H₁₀O | 170.21 | - | 1 L |
Procedure:
-
In a 2 L flask equipped with a mechanical stirrer and a reflux condenser, suspend the 5-chloro-4-hydroxyquinoline-3-carboxylic acid (~0.72 mol, ~172 g) in diphenyl ether (1 L).
-
Heat the mixture to 250-260 °C and maintain this temperature for 2-3 hours, or until the evolution of CO₂ ceases.
-
Cool the reaction mixture to room temperature. The product, 5-chloro-4-hydroxyquinoline, will precipitate.
-
Add n-hexane (1 L) to aid precipitation and filter the solid.
-
Wash the solid with n-hexane and dry under vacuum. Expected yield: 85-95%.
Step 5: Chlorination
The hydroxyl group at the 4-position is replaced with a chlorine atom.
Materials:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 5-Chloro-4-hydroxyquinoline | C₉H₆ClNO | 179.61 | ~0.65 | ~117 g |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 3.25 | 498 g (300 mL) |
| Toluene | C₇H₈ | 92.14 | - | 500 mL |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 5-chloro-4-hydroxyquinoline (~0.65 mol, ~117 g).
-
Slowly add phosphorus oxychloride (3.25 mol, 300 mL) to the flask with stirring.
-
Heat the reaction mixture to 105-110 °C and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature and slowly and carefully pour it onto crushed ice (2 kg) with vigorous stirring.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (30%) until the pH is approximately 7-8.
-
The crude this compound will precipitate as a solid. Collect the solid by filtration and wash with water.
-
For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. Alternatively, for large-scale purification, vacuum distillation can be employed.[3] Expected yield: 70-85%.
Purification and Characterization
Purification of the final product is crucial to remove any isomeric impurities, particularly 4,7-dichloroquinoline if the starting material contained any 3-chloroaniline.
-
Recrystallization: For lab to pilot scale, recrystallization from ethanol or hexane/ethyl acetate mixtures is effective.
-
Column Chromatography: For smaller scale and high purity requirements, silica gel column chromatography can be used.[3]
-
Vacuum Distillation: For industrial scale, vacuum distillation is a viable method for purifying liquid quinoline derivatives.[3]
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 115-117 °C |
| Boiling Point | Decomposes upon boiling at atmospheric pressure |
Process Workflow Diagram
References
Application Notes and Protocols for Monitoring 4,5-Dichloroquinoline Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 4,5-dichloroquinoline. The protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to track reaction progress, determine kinetic profiles, and quantify reactants, products, and impurities.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for the quantitative analysis of this compound reactions, offering high resolution and sensitivity for separating complex mixtures. A reversed-phase HPLC method is generally suitable for this purpose.
Application Note
A C18 column is a common choice for the separation of quinoline derivatives.[1] The mobile phase typically consists of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, which can be adjusted to optimize the separation of this compound from its reactants and products.[1][2] UV detection is effective as quinolines possess a strong chromophore.[1] For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate should be used.[2]
Experimental Protocol: RP-HPLC Method
This protocol provides a starting point for developing a specific method for your reaction.
1. Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
Reference standards for this compound and any known products or key intermediates.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]
-
Example Gradient: Start at 95% A, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 5-10 µL.[4]
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Generate a calibration curve for this compound and the product(s) using reference standards of known concentrations.
-
Integrate the peak areas of the reactant and product(s) in the chromatograms from the reaction monitoring samples.
-
Calculate the concentration of each component at different time points using the calibration curve.
-
Plot the concentration of reactants and products versus time to monitor the reaction progress.
Data Presentation
Table 1: HPLC Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| R² |
Table 2: Reaction Progress Monitored by HPLC
| Time (min) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 0 | ||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
Workflow Diagram
Caption: Workflow for monitoring a reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It provides both qualitative and quantitative information.
Application Note
For the analysis of chlorinated organic compounds, a 5% phenyl arylene column is a suitable choice due to its inertness and ability to handle aqueous matrices to some extent. The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A 5% phenyl arylene capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions (Starting Point):
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-500 for qualitative analysis and identification of byproducts.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 197, 162, 127) and the product(s) for quantitative analysis.
-
4. Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Quench the reaction.
-
If the reaction solvent is not suitable for GC, perform a liquid-liquid extraction into a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute to an appropriate concentration.
Data Presentation
Table 3: GC-MS SIM Parameters
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | |||
| Product 1 | |||
| Internal Standard |
Table 4: Reaction Monitoring by GC-MS
| Time (min) | This compound Peak Area | Product Peak Area | Concentration (µM) |
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing structural information and quantitative data without the need for chromatographic separation.[5] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.
Application Note
For quantitative NMR (qNMR), an internal standard with a known concentration and non-overlapping signals is required. The choice of deuterated solvent is critical and should be inert to the reaction components. The ¹H NMR spectrum of a related isomer, 4,7-dichloroquinoline, shows signals in the aromatic region, and similar patterns are expected for this compound, with distinct shifts upon reaction.[6]
Experimental Protocol: In-Situ ¹H NMR Monitoring
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid).
2. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the starting material and the internal standard in the deuterated solvent.
-
Acquire a spectrum at time zero (t=0).
-
Initiate the reaction by adding the other reactant(s) to the NMR tube.
-
Place the NMR tube in the spectrometer and acquire spectra at regular time intervals.
3. NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
4. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals of the reactant, product(s), and the internal standard.
-
Calculate the concentration of the reactant and product(s) at each time point relative to the known concentration of the internal standard using the following equation:
*Concentration (Analyte) = [Concentration (Standard) x (Integration (Analyte) / Number of Protons (Analyte))] / [(Integration (Standard) / Number of Protons (Standard))] *
-
Plot the concentrations versus time to obtain the reaction profile.
Data Presentation
Table 5: ¹H NMR Reaction Monitoring Data
| Time (min) | Integration (Reactant Signal) | Integration (Product Signal) | Integration (Internal Standard) | Reactant Concentration (M) | Product Concentration (M) |
| 0 | |||||
| 15 | |||||
| 30 | |||||
| 60 | |||||
| 120 |
Illustrative Reaction Pathway
A common reaction of this compound is nucleophilic aromatic substitution, primarily at the C4 position.
Caption: A typical nucleophilic substitution reaction of this compound.
Troubleshooting Common Issues
Table 6: Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| HPLC: Poor peak shape | Inappropriate mobile phase pH; Column degradation | Adjust pH; Flush or replace the column.[4] |
| HPLC: Co-eluting peaks | Insufficient separation | Modify mobile phase gradient or composition; Try a different column chemistry. |
| GC-MS: No peaks observed | Compound not volatile or thermally labile | Derivatize the sample; Use LC-MS instead. |
| GC-MS: Peak tailing | Active sites in the injector liner or column | Use a deactivated liner; Condition the column. |
| NMR: Broad signals | Sample inhomogeneity; Paramagnetic impurities | Shim the magnet; Filter the sample. |
| NMR: Inaccurate integration | Insufficient relaxation delay (d1) | Increase the relaxation delay to at least 5x T₁. |
By employing these analytical methods and protocols, researchers can effectively monitor the progress of reactions involving this compound, leading to a better understanding of reaction kinetics, optimization of reaction conditions, and ensuring the quality of the final products.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application of 4,5-Dichloroquinoline in Drug Discovery Pipelines: A Methodological and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] While the quinoline scaffold is of significant interest, the specific biological applications and drug discovery potential of many of its isomers remain underexplored. This document focuses on 4,5-dichloroquinoline, a lesser-studied isomer, and provides a framework for its investigation within drug discovery pipelines.
A comprehensive review of the scientific literature reveals a notable scarcity of specific research data on the biological activity and therapeutic applications of this compound.[2] Its primary role in the literature is as a chemical intermediate. In contrast, its isomer, 4,7-dichloroquinoline, is a well-established and critical precursor in the synthesis of widely used antimalarial drugs such as chloroquine, hydroxychloroquine, and amodiaquine.[2][3]
Given the limited direct data on this compound, this document will serve as a methodological and comparative guide. It will leverage the extensive knowledge of the closely related 4,7-dichloroquinoline to propose potential therapeutic applications and outline detailed experimental protocols for the biological evaluation of this compound and its derivatives. The information presented herein is intended to provide a foundational framework for researchers to initiate and advance the study of this specific dichloroquinoline isomer.
Proposed Therapeutic Applications Based on Isomeric Analogs
Based on the known biological activities of other dichloroquinoline derivatives, particularly the 4,7-isomer, this compound could be investigated as a scaffold for the development of novel agents in the following therapeutic areas:
-
Antimalarial Agents: The 4-aminoquinoline core is a well-validated pharmacophore for antimalarial drugs. The chlorine atom at the 7-position in chloroquine is crucial for its activity. The impact of a chlorine at the 5-position instead of the 7-position on antimalarial efficacy and resistance-breaking potential would be a key area of investigation.
-
Anticancer Agents: Chloroquine and hydroxychloroquine have been repurposed and investigated as anticancer agents, often in combination with chemotherapy or radiation. Their proposed mechanism involves the inhibition of autophagy, a cellular process that can promote cancer cell survival. Derivatives of this compound could be explored for similar or enhanced autophagy-inhibiting properties and cytotoxic effects against various cancer cell lines.[4]
-
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal agents. The potential of this compound and its derivatives to inhibit microbial growth could be a valuable area of research, particularly in the context of rising antimicrobial resistance.[5]
Data from a Closely Related Isomer: 4,7-Dichloroquinoline Derivatives
To provide a reference for the type of quantitative data that would be generated in the evaluation of this compound, the following table summarizes the in vitro cytotoxic activity of various 4-aminoquinoline derivatives synthesized from 4,7-dichloroquinoline against human breast cancer cell lines.
| Compound ID | Derivative of 4,7-dichloroquinoline | Cell Line | GI50 (µM) |
| CQ | Chloroquine | MDA-MB-468 | 42.18 |
| 4 | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 38.65 |
| 5 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |
| CQ | Chloroquine | MCF-7 | 20.72 |
| 4 | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MCF-7 | 51.57 |
| 5 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 11.52 |
Data sourced from a study on the in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[6]
Experimental Protocols
The following are detailed protocols for key experiments that would be essential in the initial screening and characterization of this compound and its derivatives in a drug discovery pipeline.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
RPMI 1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
Objective: To determine the IC50 of this compound derivatives against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, W2 - chloroquine-resistant)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
SYBR Green I lysis buffer
-
96-well microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 2% hematocrit in complete RPMI 1640 medium.
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add the parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Include positive (chloroquine) and negative (vehicle) controls.
-
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber flushed with the gas mixture at 37°C.
-
Cell Lysis and Staining:
-
After incubation, freeze the plates to lyse the red blood cells.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
-
Fluorescence Measurement: Incubate in the dark for 1 hour and measure the fluorescence intensity (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. Calculate the percentage of growth inhibition for each compound concentration relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of a quinoline analog inhibiting autophagy.
Experimental Workflow
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.
Conclusion
While this compound remains a largely unexplored entity in drug discovery, its structural similarity to the highly valuable 4,7-dichloroquinoline isomer suggests that it may hold significant therapeutic potential. The lack of existing data presents a unique opportunity for novel research and intellectual property development. By applying the established experimental protocols and drawing comparative insights from well-characterized analogs, researchers can systematically evaluate the biological activities of this compound and its derivatives. This foundational work is a critical first step in potentially unlocking a new class of quinoline-based therapeutics for a range of diseases, from malaria to cancer. Further investigation into the synthesis of a diverse library of this compound derivatives and their subsequent biological screening is highly encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 21617-18-5 | Benchchem [benchchem.com]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Suzuki-Miyaura Coupling of 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 4,5-dichloroquinoline. The quinoline core is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. The ability to selectively functionalize specific positions of the quinoline ring is crucial for the development of new chemical entities in drug discovery. This protocol focuses on the palladium-catalyzed coupling of various boronic acids at the more reactive C4 position of this compound, leaving the C5-chloro substituent available for subsequent transformations. The described methodology offers a robust and efficient route to synthesize novel 4-aryl-5-chloroquinolines, which are valuable intermediates for the generation of diverse chemical libraries.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents have made it an indispensable tool in modern organic synthesis.[2][4] In the context of medicinal chemistry, the functionalization of heterocyclic scaffolds is of paramount importance.[5][6] Dihaloheteroarenes, such as this compound, present a unique opportunity for sequential and regioselective functionalization, allowing for the rapid construction of molecular complexity.[5][7]
The differential reactivity of the chloro-substituents on the quinoline ring allows for selective coupling. Generally, the C4 position of a chloroquinoline is more susceptible to palladium-catalyzed cross-coupling reactions compared to other positions due to electronic effects.[8][9] This protocol leverages this inherent reactivity to achieve selective arylation at the C4 position.
Experimental Workflow
The general workflow for the Suzuki coupling of this compound involves the careful preparation of the reaction mixture under an inert atmosphere, followed by heating, and subsequent workup and purification of the product.
Figure 1. General experimental workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically between 0.1 and 0.5 M.
-
Degas the resulting mixture by bubbling the inert gas through the solution for another 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and, if necessary, the ligand to the reaction mixture. For less reactive chlorides, a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) may be required.[10]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-chloroquinoline.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Typical Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki coupling. The following table summarizes typical conditions that have been successfully employed for the Suzuki coupling of related dichloroazaheterocycles and can serve as a starting point for the optimization of the reaction with this compound.
| Component | Example Reagents | Typical Amount | Purpose | Reference |
| Substrate | This compound | 1.0 equiv | Electrophile | - |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equiv | Nucleophile | [8][11] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Catalyst | [8][11] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | 2 - 10 mol% | Stabilizes catalyst, promotes reaction | [10][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2 - 3 equiv | Activates boronic acid | [11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | 0.1 - 0.5 M | Reaction Medium | [11][12] |
| Temperature | 80 - 110 °C | - | Provides activation energy | [1][11] |
| Reaction Time | 12 - 24 hours | - | Time to completion | [12] |
Signaling Pathway and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Increase the reaction temperature or time.
-
Screen different palladium catalysts, ligands, bases, and solvents. For challenging couplings, a more active catalyst system (e.g., a Buchwald ligand with a palladium precatalyst) may be necessary.[10]
-
-
Formation of Homocoupling Product (Biaryl of Boronic Acid):
-
This can be caused by the presence of oxygen.[13] Ensure proper degassing of the reaction mixture.
-
-
Protodeborylation (Loss of Boronic Acid Group):
-
This side reaction can occur under harsh basic conditions or elevated temperatures.[14] Consider using a milder base (e.g., KF) or a boronate ester, which can be more stable.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the regioselective Suzuki-Miyaura coupling of this compound. By following this procedure, researchers can efficiently synthesize a variety of 4-aryl-5-chloroquinolines, which are valuable building blocks for the development of novel compounds in the pharmaceutical and agrochemical industries. The provided data and diagrams offer a clear guide for the successful execution and understanding of this important transformation.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4,5-Dichloroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4,5-dichloroquinoline, a crucial intermediate in pharmaceutical development. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to navigate challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing the quinoline core of this compound is the Gould-Jacobs reaction.[1] This multi-step process begins with the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, decarboxylation, and finally, chlorination. To obtain the 4,5-dichloro- substitution pattern, the required starting material is 2,3-dichloroaniline.
Q2: My Gould-Jacobs reaction is resulting in a low yield of the cyclized product. What are the common causes?
A2: Low yields in the cyclization step are often due to suboptimal reaction temperature. This thermal process requires high temperatures, typically around 250°C, to proceed efficiently.[2] Insufficient heat can lead to an incomplete reaction. The use of a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, is crucial for reaching and maintaining the necessary temperature.[3] Another potential issue is the purity of the starting materials; impurities can lead to side reactions and product degradation.
Q3: I am observing the formation of an isomeric byproduct. How can I minimize this?
A3: Isomer formation is a known challenge in dichloroquinoline synthesis. For instance, in the synthesis of 4,7-dichloroquinoline, this compound is a common impurity.[4] The formation of a specific isomer is dictated by the substitution pattern of the starting aniline. To selectively synthesize this compound, it is essential to use 2,3-dichloroaniline as the starting material. If you are still observing other isomers, it may be due to impurities in your starting aniline. Purification of the aniline by distillation before use is recommended.
Q4: The decarboxylation of my quinoline-3-carboxylic acid intermediate is inefficient. How can I improve this step?
A4: Inefficient decarboxylation can be due to several factors. The reaction is typically carried out by heating the carboxylic acid in a high-boiling solvent. If the temperature is too low or the reaction time is too short, the reaction may not go to completion. However, excessively high temperatures can lead to product degradation. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and temperature. The choice of solvent can also play a role; solvents like diphenyl ether or Dowtherm A are commonly used.
Q5: What are the best practices for the final chlorination step with phosphorus oxychloride (POCl₃)?
A5: The chlorination of the 4-hydroxyquinoline intermediate to the final this compound product using POCl₃ is a critical step. It is important to use an excess of POCl₃, which often serves as both the reagent and the solvent.[3] The reaction is typically performed at reflux.[3] A key challenge is the work-up procedure. Excess POCl₃ must be removed, usually by distillation under reduced pressure, before carefully quenching the reaction mixture with ice water.[5] Neutralization should be done cautiously to precipitate the product, which can then be purified by recrystallization.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Initial Condensation Step
| Possible Cause | Recommended Solution |
| Incomplete reaction between 2,3-dichloroaniline and DEEM. | Ensure a 1:1 or a slight excess of DEEM is used. Heat the mixture at a controlled temperature of 100-130°C for 1-2 hours to ensure the formation of the anilidomethylenemalonate intermediate.[5] |
| Sub-optimal reaction temperature. | Monitor the reaction by TLC to ensure the consumption of the starting aniline. |
| Impure starting materials. | Purify 2,3-dichloroaniline by distillation and ensure the DEEM is of high purity. |
Issue 2: Poor Yield in the Thermal Cyclization Step
| Possible Cause | Recommended Solution |
| Insufficient reaction temperature. | The cyclization requires high temperatures (around 250°C). Use a high-boiling solvent like Dowtherm A and ensure the temperature is maintained.[3] |
| Reaction time is too short. | Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes at 250°C.[6] |
| Product decomposition. | While high temperatures are necessary, prolonged heating can lead to degradation. Optimize the reaction time to maximize yield. |
| Use of microwave irradiation. | Microwave heating can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[7] |
Issue 3: Incomplete Saponification of the Ester
| Possible Cause | Recommended Solution |
| Insufficient base or reaction time. | Use an excess of aqueous sodium hydroxide (e.g., 10% solution) and ensure the mixture is refluxed until all the solid ester has dissolved, which can take about an hour.[3] |
| Poor solubility of the ester. | Vigorous stirring is necessary to ensure good mixing of the reactants. |
Issue 4: Product Loss During Work-up and Purification
| Possible Cause | Recommended Solution |
| Product is lost during the quenching of the POCl₃ reaction. | Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to ensure efficient precipitation of the product. |
| Inefficient extraction. | If the product is extracted with an organic solvent, use multiple extractions to ensure complete recovery. |
| Sub-optimal recrystallization solvent. | Screen different solvents for recrystallization to find one that provides high recovery of pure product. |
Data Presentation
The following tables summarize quantitative data for the key steps in this compound synthesis, based on typical Gould-Jacobs reaction conditions.
Table 1: Effect of Cyclization Conditions on Yield of Ethyl 4-hydroxyquinoline-3-carboxylate Derivatives
| Aniline | Heating Method | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | Microwave | 250 | 20 | 1 |
| Aniline | Microwave | 300 | 2 | 37 |
| Aniline | Microwave | 300 | 5 | 47 |
| Aniline | Microwave | 300 | 10 | 28 |
| 3-(Trifluoromethyl)aniline | Conventional (Dowtherm A) | 250 | 30-60 | ~93 |
| m-Chloroaniline | Conventional (Dowtherm A) | ~250 | 60 | 85-95 |
Data is representative of Gould-Jacobs reactions with various anilines and may be used as a starting point for optimizing the cyclization of the 2,3-dichloroaniline intermediate.[3][6][7]
Table 2: Typical Yields for the Steps in Dichloroquinoline Synthesis
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Saponification | Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 85-98 |
| Decarboxylation | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 7-Chloro-4-quinolinol | High (often quantitative) |
| Chlorination | 7-Chloro-4-quinolinol | 4,7-Dichloroquinoline | 66-73 (crude), 55-60 (recrystallized) |
This data is for the synthesis of 4,7-dichloroquinoline and serves as an estimate for the synthesis of this compound.[3]
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via the Gould-Jacobs reaction, based on established procedures for analogous compounds.
Step 1: Synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq). Heat the mixture to 130°C with stirring, allowing the ethanol byproduct to distill off. The reaction is typically complete in 1.5 hours.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250°C.
-
Slowly add the crude intermediate from the condensation step to the hot Dowtherm A.
-
Maintain the reaction mixture at 250°C for 45 minutes, allowing any remaining ethanol to evaporate.
-
Cool the solution, which should cause the product to precipitate.
-
Filter the precipitate, wash with acetone, and dry to obtain ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate. A typical yield for this type of reaction is around 96%.
Step 2: Saponification to 5-Chloro-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with vigorous stirring until all the solid has dissolved (approximately 1 hour).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The expected yield is high (85-98%).[3]
Step 3: Decarboxylation to 5-Chloro-4-hydroxyquinoline
-
Suspend the 5-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to reflux (around 250°C) for approximately 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to induce precipitation of the product.
-
Filter the solid, wash with a non-polar solvent like hexane to remove the high-boiling solvent, and dry. This step typically proceeds in high yield.
Step 4: Chlorination to this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-4-hydroxyquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 1-2 hours.
-
After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base such as sodium bicarbonate solution to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane). The expected yield after recrystallization is in the range of 55-60%.[3]
Visualizations
Gould-Jacobs Synthesis Workflow
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: A logical workflow for troubleshooting low yield in the cyclization step.
References
Technical Support Center: Regioselective Functionalization of 4,5-Dichloroquinoline
Welcome to the technical support center for the regioselective functionalization of 4,5-dichloroquinoline. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile heterocyclic scaffold. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the regioselectivity of functionalizing this compound?
A1: The regioselectivity in the functionalization of this compound is primarily dictated by the electronic properties of the quinoline ring system. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic substitution. This effect is more pronounced at the C4 position (alpha to the nitrogen) than at the C5 position on the carbocyclic ring. Consequently, the C4 position is significantly more electrophilic and thus more reactive towards nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
Q2: Which position, C4 or C5, is generally more reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination?
A2: The C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring of the quinoline nucleus makes the chloro substituent at the C4 position more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step in these catalytic cycles. Chloro substituents on the benzenoid ring, such as at C5, are typically less reactive under the same conditions.
Q3: Can selective functionalization of the C5 position be achieved while the C4 position remains chlorinated?
A3: Achieving selective functionalization at the C5 position in the presence of the more reactive C4-chloro group is challenging under standard cross-coupling or SNAr conditions. Most conventional methods will favor reaction at C4. To achieve C5 selectivity, one would typically need to first functionalize the C4 position and then proceed with the modification of C5, or employ specialized catalytic systems with ligands that can override the inherent electronic preference, though such methods are not widely reported for this specific isomer.
Q4: What are the most common side reactions to anticipate during the functionalization of this compound?
A4: Common side reactions include:
-
Disubstitution: Reaction at both the C4 and C5 positions, particularly under harsh reaction conditions or with a large excess of reagents.
-
Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the boronic acid reagent can occur, especially in the presence of oxygen.
-
Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen atom, which can be a side reaction in palladium-catalyzed couplings.
-
Reaction with solvent or base: Nucleophilic solvents or bases can sometimes compete with the desired nucleophile, leading to byproducts.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C4 and C5-arylated products)
| Possible Cause | Troubleshooting Strategy |
| High Reaction Temperature | Lower the reaction temperature. Start with milder conditions (e.g., 60-80 °C) and monitor the reaction progress. Higher temperatures can overcome the activation energy barrier for the less reactive C5 position. |
| Highly Active Catalyst System | Switch to a less reactive palladium catalyst or a more sterically hindered ligand that may offer greater differentiation between the C4 and C5 positions. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the risk of subsequent reaction at the C5 position. |
| Excess Boronic Acid | Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the arylboronic acid to favor mono-substitution at the more reactive site. |
Issue 2: Low Yield in a Regioselective Buchwald-Hartwig Amination at C4
| Possible Cause | Troubleshooting Strategy |
| Catalyst Inactivity | Ensure the palladium precatalyst is properly activated to the Pd(0) state. Use of pre-activated catalysts or appropriate ligands can be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. If substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require higher temperatures. |
| Poor Ligand Choice | The ligand plays a crucial role. For amination of aryl chlorides, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often effective. Screen a panel of ligands to find the optimal one for your specific amine nucleophile. |
| Substrate or Product Degradation | If the reaction mixture turns dark or forms tar, it may indicate decomposition. Consider lowering the reaction temperature and extending the reaction time. |
Issue 3: No Reaction or Sluggish Conversion in a C4-Selective Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Strategy |
| Insufficient Nucleophilicity | If using a weak nucleophile, consider using a stronger base to deprotonate it and increase its nucleophilicity. The addition of a phase-transfer catalyst may also be beneficial. |
| Poor Solubility | Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. A solvent screen may be necessary. |
| Deactivation of the Quinoline Ring | If the nucleophile is an electron-donating group, the product will be more electron-rich than the starting material, which can disfavor further reaction. However, for the initial reaction to proceed, ensure the quinoline nitrogen is not protonated by acidic conditions, as this would further deactivate the ring. |
| Inappropriate Solvent | Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate. |
Data Presentation
Table 1: Representative Conditions for Regioselective C4-Functionalization of this compound
| Reaction Type | Reagent/Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Regioselectivity (C4:C5) |
| Suzuki-Miyaura | Arylboronic acid (1.2 equiv) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | 12-24 | 70-90 | >95:5 |
| Buchwald-Hartwig | Primary/Secondary Amine (1.2 equiv) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 8-16 | 65-85 | >95:5 |
| SNAr (O-Arylation) | Phenol (1.1 equiv) | - | - | K₂CO₃ (2.0) | DMF | 100-120 | 6-12 | 75-95 | >98:2 |
| SNAr (N-Amination) | Aliphatic Amine (2.0 equiv) | - | - | - | Ethanol | Reflux | 4-8 | 80-95 | >98:2 |
Note: The data presented are representative and based on general principles of reactivity for chloroquinolines. Actual yields and selectivities may vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine nucleophile (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
purification of 4,5-dichloroquinoline from 4,7-dichloroquinoline isomer.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5-dichloroquinoline from its challenging 4,7-dichloroquinoline isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from 4,7-dichloroquinoline critical?
A1: 4,7-dichloroquinoline is a crucial intermediate in the synthesis of essential antimalarial drugs like chloroquine, hydroxychloroquine, and amodiaquine.[1][2][3] The presence of the this compound isomer, which often forms as a byproduct during synthesis (typically 1-4%), can lead to the formation of isomeric impurities in the final active pharmaceutical ingredient (API).[4][5] These impurities are often difficult to remove later in the manufacturing process and can impact the safety and efficacy of the drug.[4]
Q2: What makes the separation of these two isomers so challenging?
A2: The isomers this compound and 4,7-dichloroquinoline have the same molecular formula (C₉H₅Cl₂N) and molecular weight (198.05 g·mol⁻¹).[2] Their structural similarity results in very close physical properties, such as polarity and solubility, making their separation by standard laboratory techniques like crystallization or chromatography difficult.[6]
Q3: What are the primary methods for separating 4,5- and 4,7-dichloroquinoline?
A3: The main strategies for separating these isomers include fractional crystallization, vacuum sublimation, and preparative chromatography.[1][4][7] An alternative approach involves the separation of their precursors, the chloroquinoline acid isomers, by adjusting the pH during precipitation before the final chlorination step.[5]
Troubleshooting Guide
Q4: My post-synthesis analysis (TLC/GC/HPLC) shows a significant amount of the this compound impurity. What is the most effective first step for purification?
A4: For low levels of the 4,5-isomer (1-4%), recrystallization from a hydrocarbon solvent like hexane or heptane is a highly effective and commonly used method.[4][5] If the impurity level is higher or if crystallization is not sufficiently effective, vacuum sublimation is a powerful alternative that can achieve very high purity.[1]
Q5: I attempted to purify my 4,7-dichloroquinoline by recrystallization, but the yield was very low. How can I optimize this?
A5: Low yield during recrystallization is a common issue. Consider the following:
-
Solvent Choice: Avoid alcohol-based solvents like methanol or ethanol, as they can drastically reduce yield.[5] Hydrocarbon solvents such as hexane, heptane, or Skellysolve B are preferred.[4][5][8]
-
Temperature Control: Ensure the crude material is fully dissolved at the solvent's boiling point.[4]
-
Cooling Process: Slow cooling is crucial. A gradual decrease in temperature allows for the selective crystallization of the major isomer (4,7-dichloroquinoline). Cooling the solution to room temperature and letting it stand for several hours can improve crystal formation and yield.[4]
Q6: On my TLC plate, the spots for the two isomers are very close together, making column chromatography difficult. What can I do?
A6: Poor separation on TLC indicates that a standard silica gel column will also be challenging. To improve separation:
-
Optimize Mobile Phase: Systematically screen different solvent systems. A less polar mobile phase may increase the retention time and improve the resolution between the spots.
-
Change Stationary Phase: Consider using a different stationary phase if available.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column is the most effective, albeit more complex, solution.[7]
Q7: Vacuum sublimation is not improving the purity of my product as expected. What are the critical parameters to check?
A7: For successful sublimation, precise control over temperature and pressure is essential.
-
Vacuum Pressure: Ensure a stable and sufficiently low pressure (e.g., -0.08MPa) is maintained throughout the process.[1]
-
Temperature Gradient: The temperature of the sublimation tower must be carefully controlled to keep the material in a molten state and to create a gradient that allows the isomers to condense at different levels.[1] The component with the higher vapor pressure (typically the more volatile isomer) will sublime and condense at a cooler, higher point in the apparatus.
Quantitative Data Summary
Table 1: Purity of 4,7-Dichloroquinoline After Sublimation Data extracted from a sublimation process of a crude mixture containing 8.7% this compound.
| Sublimation Tower Level | HPLC Purity of 4,7-Dichloroquinoline |
| First Level Component | 95.2%[1] |
| Second Level Component | 97.5%[1] |
| Third Level Component | 98.8%[1] |
Table 2: Solubility Profile of 4,7-Dichloroquinoline Solubility increases with temperature in all listed organic solvents.[9]
| Solvent | Relative Solubility | Notes |
| Tetrahydrofuran (THF) | Highest[9][10] | Excellent solvent for dissolving 4,7-DCQ. |
| Acetone | High[9] | Good solubility. |
| Ethanol | Moderate[9] | Moderate solubility, but can lead to low yields in recrystallization.[5] |
| Acetonitrile | Low[9] | Lower solubility compared to THF, acetone, and ethanol. |
| Water | Very Low[9] | 4,7-dichloroquinoline is poorly soluble in water.[11] |
| Hexane / Heptane | Low (at room temp) | Solubility is low at room temperature but increases significantly at higher temperatures, making these ideal for recrystallization.[4][5] |
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization
This protocol is designed to remove minor amounts (1-4%) of this compound from 4,7-dichloroquinoline.
-
Dissolution: In a flask, add the crude dichloroquinoline mixture. For every 20g of crude material, add a sufficient volume of hexane (e.g., 150-200 mL).
-
Heating: Heat the mixture to 65 °C with stirring until all the solid has completely dissolved.[4]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote larger crystal growth, do not disturb the solution during this phase.
-
Crystallization: Let the solution stand undisturbed at room temperature for at least 12 hours. Long, colorless needles of 4,7-dichloroquinoline should form.[4]
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point of pure 4,7-dichloroquinoline is 83–84 °C.[4]
Protocol 2: Purification by Vacuum Sublimation
This method is suitable for separating mixtures with higher concentrations of the 4,5-isomer.
-
Loading: Load the crude 4,7-dichloroquinoline mixture (e.g., 50g with 8.7% of this compound impurity) into a sublimation tower.[1]
-
Vacuum Application: Start the vacuum pump and bring the system pressure to approximately -0.08MPa.[1]
-
Heating: Begin heating the bottom of the sublimation tower to melt the material.
-
Sublimation & Condensation: Maintain the molten state and allow the components to sublime and then condense on the cooler, tiered surfaces inside the tower.
-
Fractional Collection: After the sublimation is complete, carefully heat each level of the tower individually to melt and collect the condensed fractions separately.[1]
-
Analysis: Analyze the purity of each collected fraction using HPLC or GC to identify the fractions with the highest concentration of the desired 4,7-dichloroquinoline isomer.
Visualizations
Caption: General workflow for the purification of 4,7-dichloroquinoline.
Caption: Troubleshooting logic for low yield in crystallization.
References
- 1. Page loading... [guidechem.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Overcoming Low Reactivity in 4,5-Dichloroquinoline Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4,5-dichloroquinoline in cross-coupling reactions. The inherent electronic properties of this substrate, particularly the deactivated C-Cl bonds, necessitate carefully optimized conditions to achieve successful carbon-carbon and carbon-nitrogen bond formations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
The primary challenge lies in the low reactivity of the C-Cl bonds for oxidative addition to the palladium catalyst, which is a critical step in the catalytic cycle.[1] The electron-withdrawing nature of the quinoline nitrogen deactivates the entire ring system, making the chlorine atoms less susceptible to reaction compared to their counterparts on more electron-rich aromatic systems.
Q2: Which chlorine atom is more reactive, the one at C4 or C5?
The chlorine atom at the C4 position is generally more reactive than the one at the C5 position in palladium-catalyzed cross-coupling reactions.[2] This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom, which makes the C4 position more electrophilic and susceptible to oxidative addition.[3] This inherent regioselectivity can be exploited for the selective mono-functionalization of this compound.
Q3: What are the key factors to consider when selecting a catalyst system?
For challenging aryl chlorides like this compound, the choice of both the palladium precatalyst and the ligand is crucial. Highly active catalysts are required to facilitate the difficult C-Cl bond activation. Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), are known to be effective.[4] Pre-formed palladium precatalysts are often preferred as they can be more efficient at generating the active Pd(0) species.
Q4: How can I minimize the formation of side products like homocoupling and dehalogenation?
Homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and solvent before adding the catalyst is essential to minimize these side products.[2] Dehalogenation, the replacement of a chlorine atom with hydrogen, can occur in the presence of palladium hydride species. This can be mitigated by avoiding alcohol-based solvents and using inorganic bases like K₃PO₄ or Cs₂CO₃.[2]
Troubleshooting Guides
Low yield, incomplete conversion, and the formation of side products are common issues encountered during the cross-coupling of this compound. The following tables provide guidance on troubleshooting these problems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive catalyst system. | Use a more active palladium precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Insufficiently strong base. | Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] | |
| Sub-optimal reaction temperature. | Increase the reaction temperature, as chloroquinolines often require elevated temperatures (90-120°C). | |
| Significant Dehalogenation | Formation of palladium hydride species. | Avoid alcohol-based solvents and use an inorganic base. Ensure the use of anhydrous solvents. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere (Nitrogen or Argon). |
Buchwald-Hartwig Amination Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Aminated Product | Inappropriate ligand for C-Cl activation. | Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) that are known to facilitate the amination of aryl chlorides.[4] |
| Base is not strong enough. | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). | |
| Catalyst deactivation. | Consider using a pre-formed palladium catalyst to ensure a sufficient concentration of the active catalytic species. | |
| Formation of Di-substituted Product | Reaction time is too long or temperature is too high. | Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized. Consider lowering the reaction temperature. |
Sonogashira Coupling Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | Insufficiently active catalyst system. | Use a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI). |
| Inappropriate base. | A strong amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required. | |
| Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen. | Rigorously exclude oxygen by degassing all reagents and maintaining an inert atmosphere. |
| Difficulty with Terminal Alkynes | Steric hindrance or electronic effects of the alkyne. | For sterically demanding alkynes, a less bulky phosphine ligand on the palladium catalyst may be beneficial. |
Experimental Protocols
The following are generalized protocols for the regioselective cross-coupling of this compound at the more reactive C4 position. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the selective coupling of other dichloro-heterocycles.[5]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of challenging aryl chlorides.[4]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Protocol 3: Regioselective Sonogashira Coupling
This protocol is based on general conditions for Sonogashira coupling of haloquinolines.[3]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
THF or DMF (anhydrous and degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (THF or DMF), followed by triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the experimental workflow and decision-making process, the following diagrams have been generated.
References
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4,5-Dichloroquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloroquinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via a multi-step process involving the Gould-Jacobs reaction followed by chlorination.
Problem: Low Yield of the Desired this compound Product
Low or no yield is a common challenge that can be attributed to several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Recommended Actions |
| Incomplete Condensation (Step 1) | The initial condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM) may be inefficient. Ensure a 1:1.1 molar ratio of aniline to DEEM and heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilinomethylenemalonate intermediate. |
| Inefficient Cyclization (Step 2) | The thermal cyclization of the anilinomethylenemalonate intermediate requires high temperatures, typically around 250°C in a high-boiling solvent like Dowtherm A or diphenyl ether.[1] Insufficient temperature or reaction time can lead to incomplete conversion. Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times in similar Gould-Jacobs reactions.[2] |
| Poor Decarboxylation (Step 4) | Incomplete decarboxylation of the quinoline-3-carboxylic acid intermediate will result in a lower yield of the 5-chloro-4-hydroxyquinoline precursor. Ensure the decarboxylation is carried out at a sufficiently high temperature (often above 200°C) until CO2 evolution ceases. |
| Ineffective Chlorination (Step 5) | The chlorination of 5-chloro-4-hydroxyquinoline with phosphorus oxychloride (POCl₃) can be problematic. Ensure anhydrous conditions, as POCl₃ is moisture-sensitive.[3] Using POCl₃ as both the reagent and solvent and heating at 90-120°C is a common procedure.[3] |
| Side Reactions | The electron-withdrawing nature of the chloro substituents on the aniline ring can lead to side reactions. See the "Formation of Side Products" section for more details. |
Problem: Formation of Side Products
The formation of impurities can complicate purification and reduce the overall yield.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Pathway | Mitigation Strategy |
| Isomeric Dichloroquinolines | The cyclization of the anilinomethylenemalonate intermediate derived from 2,3-dichloroaniline can potentially occur at two different positions on the aniline ring, leading to the formation of isomeric products. | Carefully control the cyclization temperature. Higher temperatures may favor one isomer over the other. Purification by column chromatography or fractional crystallization may be necessary. |
| Polymeric/Tar-like Substances | High reaction temperatures, especially during cyclization and chlorination, can lead to the decomposition of starting materials or products, resulting in the formation of dark-colored, high-molecular-weight impurities.[3] | Maintain the reaction temperature within the recommended range. Avoid prolonged heating. Ensure the purity of starting materials to prevent reactions with residual impurities from previous steps.[3] |
| Over-chlorinated Products | In the final chlorination step, there is a possibility of chlorination at other positions on the quinoline ring, although this is less common for the 4-position chlorination with POCl₃. | Use the stoichiometric amount of POCl₃ or a slight excess. Avoid excessively high temperatures and prolonged reaction times. |
| Incompletely Reacted Intermediates | Unreacted 5-chloro-4-hydroxyquinoline or its precursors will be present as impurities if the reactions do not go to completion. | Monitor each step of the reaction by TLC to ensure complete conversion before proceeding to the next step. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically follows a modified Gould-Jacobs reaction pathway:
-
Condensation: 2,3-dichloroaniline is condensed with diethyl ethoxymethylenemalonate (DEEM) to form diethyl 2-((2,3-dichloroanilino)methylene)malonate.[4]
-
Cyclization: The intermediate is heated at high temperatures (around 250°C) in a high-boiling solvent to induce intramolecular cyclization, forming ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.[1]
-
Saponification: The ester is hydrolyzed with a base (e.g., NaOH) to the corresponding carboxylic acid.[1]
-
Decarboxylation: The carboxylic acid is heated to induce decarboxylation, yielding 5-chloro-4-hydroxyquinoline.
-
Chlorination: The 5-chloro-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product, this compound.[3]
Q2: How do the electron-withdrawing chloro groups on the aniline affect the Gould-Jacobs reaction?
A2: The two chloro groups on the 2,3-dichloroaniline starting material are electron-withdrawing, which deactivates the aromatic ring. This can make the intramolecular electrophilic cyclization step more difficult, requiring higher temperatures and potentially leading to lower yields compared to reactions with electron-rich anilines.
Q3: What are the key parameters to control during the chlorination step with POCl₃?
A3: The key parameters for the chlorination of 5-chloro-4-hydroxyquinoline are:
-
Anhydrous Conditions: POCl₃ reacts vigorously with water, so all reagents and glassware must be dry.[3]
-
Temperature: The reaction is typically heated to between 90°C and 120°C.[3] Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tar-like impurities.
-
Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time, which is usually between 4 and 12 hours.[3]
Q4: How can I purify the final this compound product?
A4: Purification can be achieved through several methods:
-
Crystallization: Recrystallization from a suitable solvent, such as an ethanol-water mixture, can be effective in removing impurities.[5]
-
Column Chromatography: For difficult separations, especially for removing isomeric impurities, column chromatography on silica gel is a common technique.
-
Sublimation: For small-scale purification, sublimation under vacuum can yield a highly pure product.
Data Presentation
The following table summarizes typical yields for the multi-step synthesis of a related dichloroquinoline, 4,7-dichloroquinoline, which can serve as a benchmark for the synthesis of this compound.
Table 1: Typical Yields in the Synthesis of 4,7-Dichloroquinoline [1][5]
| Step | Product | Typical Yield (%) |
| Condensation & Cyclization | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 85-95 |
| Saponification | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 85-98 |
| Decarboxylation & Chlorination | 4,7-Dichloroquinoline (crude) | 82-87 |
| Recrystallization | Pure 4,7-Dichloroquinoline | 86-90 (of crude) |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-4-hydroxyquinoline (adapted from the synthesis of 7-chloro-4-hydroxyquinoline)[1]
-
Condensation: In a round-bottom flask, mix 2,3-dichloroaniline (1.0 mol) and diethyl ethoxymethylenemalonate (1.1 mol). Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate. Use the warm product directly in the next step.
-
Cyclization: In a separate large flask equipped with an air condenser, heat Dowtherm A (1 L per mol of aniline) to vigorous boiling (approx. 250°C). Pour the product from the condensation step into the boiling Dowtherm A. Continue heating for 1 hour. Cool the mixture, filter the crystallized product, and wash with a non-polar solvent (e.g., hexanes) to remove impurities.
-
Saponification: Mix the air-dried filter cake with 10% aqueous sodium hydroxide and reflux until the solid dissolves (approx. 1 hour). Cool the mixture and separate any oily layer. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the 5-chloro-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration and wash thoroughly with water.
-
Decarboxylation: Suspend the dried carboxylic acid in Dowtherm A and boil for 1 hour under a stream of nitrogen to remove any water. The decarboxylation will occur during this step to yield 5-chloro-4-hydroxyquinoline.
Protocol 2: Chlorination of 5-Chloro-4-hydroxyquinoline[1]
-
Cool the solution of 5-chloro-4-hydroxyquinoline in Dowtherm A from the previous step to room temperature.
-
Add phosphorus oxychloride (POCl₃, approx. 1.0 mol equivalent) to the mixture.
-
Heat the reaction mixture to 135-140°C and stir for 1 hour.
-
Cool the reaction mixture and pour it into a separatory funnel.
-
Extract the product with multiple portions of 10% hydrochloric acid.
-
Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the this compound.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like Skellysolve B or an ethanol/water mixture.[1]
References
Technical Support Center: Optimization of Suzuki Coupling for 4,5-Dichloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 4,5-dichloroquinoline.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no yield of the desired coupled product?
Answer: Low or no yield is a frequent challenge, particularly with less reactive aryl chlorides like this compound. The strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle more difficult compared to brominated or iodinated analogs.[1] Key areas to investigate include:
-
Inactive Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[1] Consider using a combination of a Pd(0) or Pd(II) source [e.g., Pd(OAc)₂, Pd₂(dba)₃] with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These have been shown to be effective for challenging substrates.
-
Inappropriate Base: The base is crucial for activating the boronic acid. Weaker bases such as Na₂CO₃ may be ineffective. Stronger bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often necessary for the coupling of chloroquinolines.[1][2]
-
Suboptimal Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane, THF, DMF, or toluene, often with a small amount of water, are commonly used.[1][2] The reaction may require elevated temperatures, typically in the range of 80-120 °C, to proceed efficiently.[1]
-
Reagent Degradation: Boronic acids can be unstable and undergo protodeboronation. Ensure the quality of your boronic acid. Using more stable boronic esters, such as pinacol esters, can be a beneficial strategy.
Question 2: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?
Answer: With two chloro-substituents at the C4 and C5 positions, achieving regioselectivity is a primary concern. Based on studies of similar dihaloquinolines, the C4 position is generally more reactive in Suzuki couplings due to the electronic influence of the nitrogen atom.[3]
-
Natural Reactivity: In many cases, the inherent electronic properties of the this compound substrate will favor mono-arylation at the C4 position. For instance, in the Suzuki coupling of 4,7-dichloroquinoline, the reaction with phenylboronic acid predominantly yields the 4-phenyl-7-chloroquinoline product.[3]
-
Controlling Stoichiometry: To favor mono-substitution, it is crucial to use a controlled amount of the boronic acid (typically 1.0-1.2 equivalents).
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence regioselectivity. Bulky ligands can sometimes direct the coupling to the less sterically hindered position.
Question 3: What are the common side reactions, and how can they be minimized?
Answer: Besides low yield and lack of selectivity, several side reactions can reduce the efficiency of your Suzuki coupling:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This can be minimized by using fresh, high-quality boronic acid or by switching to more stable boronic esters. Running the reaction under anhydrous conditions (unless water is intentionally part of the solvent system) can also help.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[1] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical to minimize this.[1]
-
Dehalogenation: This involves the replacement of a chlorine atom with a hydrogen atom on the quinoline core. This side reaction can be promoted by certain bases or solvents. If dehalogenation is observed, consider switching to a non-protic solvent and an inorganic base like K₃PO₄ or Cs₂CO₃.[1]
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling?
A1: Based on the electronic properties of the quinoline ring system, the chlorine atom at the C4 position is expected to be more reactive towards oxidative addition by the palladium catalyst than the chlorine at the C5 position. This is due to the electron-withdrawing effect of the nearby nitrogen atom, which makes the C4 position more electrophilic. Studies on related dihaloquinolines, such as 4,7-dichloroquinoline, have demonstrated preferential coupling at the C4 position.[3]
Q2: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A2: While optimal conditions are substrate-dependent, a robust starting point for the mono-arylation of this compound would be:
-
Catalyst: A combination of Pd(OAc)₂ (2-5 mol%) with a bulky, electron-rich phosphine ligand like XPhos or SPhos (with a ligand-to-palladium ratio of 2:1).[1]
-
Solvent: Anhydrous, degassed 1,4-dioxane or a mixture of toluene and water.[1][2]
-
Temperature: 90-110 °C.[1]
-
Atmosphere: A strictly inert atmosphere (Argon or Nitrogen).
Q3: How critical is it to use anhydrous and degassed solvents?
A3: It is highly critical. Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] Water can also lead to protodeboronation of the boronic acid. Therefore, using anhydrous solvents and thoroughly degassing the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles is essential for achieving high yields and reproducible results.[1]
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of a closely related substrate, 4,7-dichloroquinoline, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Effect of Palladium Catalyst on the Suzuki Coupling of 4,7-Dichloroquinoline with Phenylboronic Acid
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of 4-phenyl-7-chloroquinoline (%) | Reference |
| Pd(OAc)₂ (3) | None | Na₂CO₃ | Water | 100 | 2 | 78 | [3] |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | DME | 80 | 12 | (Not reported for this specific substrate) | General |
Note: The data in this table is for 4,7-dichloroquinoline and is intended to be a guide. Optimization will be required for this compound.
Table 2: Effect of Base on the Suzuki Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst | Base (2 equiv) | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 92 | General |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 95 | General |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Toluene/H₂O | 98 | General |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | Toluene/H₂O | 97 | General |
Note: This table provides a general comparison of bases for a model Suzuki reaction and the trends may be applicable to the coupling of this compound.
Experimental Protocols
The following is a general experimental protocol for the mono-arylation of a dichloroquinoline at the C4 position, adapted from literature procedures for similar substrates. This should be used as a starting point for optimization.
General Procedure for Mono-Arylation of this compound:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the ligand (e.g., SPhos, 0.10 mmol, 10 mol%). Then, add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-chloroquinoline.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Nucleophilic Substitution on 4,5-Dichloroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with nucleophilic substitution reactions on 4,5-dichloroquinoline.
Troubleshooting Guide
Failed or low-yielding nucleophilic substitution reactions on this compound can arise from a variety of factors. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | 1. Insufficiently activated nucleophile: The nucleophile may not be strong enough to attack the electron-deficient quinoline ring. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solvent choice: The solvent may not adequately dissolve the reactants or may hinder the reaction. 4. Deactivated catalyst (if applicable): For reactions like Buchwald-Hartwig amination, the catalyst may be inactive. | 1. Increase nucleophilicity: If using a neutral nucleophile like an amine or alcohol, add a base (e.g., NaH, K₂CO₃, or an organic base like DBU) to generate the more reactive anionic form. 2. Increase temperature: Gradually increase the reaction temperature in 10-20°C increments. Consider switching to a higher-boiling solvent if necessary. Microwave irradiation can also be effective in reducing reaction times and increasing yields.[1][2] 3. Optimize solvent: Use polar aprotic solvents like DMF, DMSO, or NMP, which are known to facilitate SNAr reactions.[3] For certain reactions, alcohols like ethanol can also be suitable.[4] 4. Check catalyst and ligands: For palladium-catalyzed reactions, ensure the catalyst and ligands are fresh and handled under an inert atmosphere. Consider screening different ligand systems. |
| Formation of Multiple Products/Low Selectivity | 1. Substitution at the C5 position: While the C4 position is more activated, substitution at the C5 position can occur, leading to a mixture of regioisomers. 2. Over-reaction/Disubstitution: The monosubstituted product may react further with another molecule of this compound, especially with highly reactive nucleophiles. 3. Side reactions with the solvent: Nucleophilic solvents like alcohols can compete with the intended nucleophile. | 1. Control reaction conditions: Lowering the reaction temperature and using a less reactive nucleophile or a bulkier nucleophile may improve regioselectivity. Steric hindrance at the C5 position generally favors substitution at C4. 2. Stoichiometric control: Use a controlled amount of the nucleophile (1.0-1.2 equivalents). Slow addition of the nucleophile to the reaction mixture can also minimize disubstitution. 3. Use non-nucleophilic solvents: Opt for solvents like toluene, dioxane, or DMF instead of alcohols if solvent participation is suspected. |
| Product Decomposition | 1. Harsh reaction conditions: High temperatures or strong bases can lead to the degradation of the starting material or the desired product. 2. Presence of water: The chloroquinoline substrate can be susceptible to hydrolysis, especially at elevated temperatures, forming the corresponding hydroxyquinoline. | 1. Milder conditions: Attempt the reaction at a lower temperature for a longer duration. Use a milder base if possible. 2. Anhydrous conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | 1. Formation of regioisomers: The 4-substituted and 5-substituted products may have similar polarities, making them difficult to separate by column chromatography. 2. Tarry byproducts: High temperatures can lead to the formation of polymeric or tarry materials that complicate workup. | 1. Optimize chromatography: Use a high-resolution silica gel and test various solvent systems to achieve better separation. Recrystallization may also be an effective purification method. 2. Modify workup: An aqueous workup with a mild acid or base wash can help remove some impurities before chromatography. Running the reaction at a lower temperature can also reduce tar formation. |
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on this compound failing, while a similar reaction on 4,7-dichloroquinoline works well?
A1: The electronic and steric environment of this compound differs from that of 4,7-dichloroquinoline. The chlorine atom at the C5 position is in closer proximity to the C4 reaction center. This can introduce steric hindrance, potentially slowing down the approach of bulky nucleophiles.[5] Electronically, while both chlorines are electron-withdrawing and activate the ring towards nucleophilic attack, the precise electronic distribution and the stability of the Meisenheimer intermediate will differ between the two isomers, which can affect reactivity.
Q2: At which position, C4 or C5, is nucleophilic substitution more likely to occur on this compound?
A2: Nucleophilic aromatic substitution (SNAr) is generally favored at the C4 position of the quinoline ring.[6] This is due to the strong electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position for nucleophilic attack. While the C5 chlorine also has an electron-withdrawing inductive effect, the resonance stabilization of the intermediate formed upon attack at C4 is typically more significant. However, the formation of the C5 substituted product as a minor isomer cannot be entirely ruled out, especially under forcing conditions or with smaller nucleophiles.
Q3: What are the optimal general conditions for amination of this compound?
A3: While optimal conditions are substrate-dependent, a good starting point for the amination of this compound is to use a polar aprotic solvent such as DMF or DMSO. The reaction is typically heated, with temperatures ranging from 80°C to 150°C.[3][4] The use of a base, such as K₂CO₃ or an organic base like triethylamine, is often necessary to deprotonate the amine nucleophile or to scavenge the HCl byproduct. For primary amines, sometimes no additional base is required.[1] Microwave-assisted synthesis can significantly shorten reaction times.[1][2]
Q4: Can I use palladium catalysis for nucleophilic substitution on this compound?
A4: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a powerful alternative for forming C-N bonds, especially with less reactive amines or when milder reaction conditions are required.[1] These reactions typically employ a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous, deoxygenated solvent like toluene or dioxane.
Data Presentation
The following tables summarize typical reaction conditions for nucleophilic substitution on dichloroquinoline systems. While specific data for this compound is limited in comparative studies, these tables provide a general framework.
Table 1: Conventional Heating Conditions for Amination of Dichloroquinolines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alkylamine | Ethanol/DMF | None or K₂CO₃ | 120-130 | 6-24 | 60-85[4] |
| Secondary Alkylamine | DMF/DMSO | K₂CO₃/Et₃N | 100-150 | 12-48 | 50-80[1] |
| Aniline | NMP/DMF | NaOtBu | 100-160 | 8-24 | 40-75 |
Table 2: Microwave-Assisted Amination of Dichloroquinolines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (min) | Typical Yield (%) |
| Primary Alkylamine | DMSO | None | 140 | 20-30 | 80-95[2] |
| Arylamine | DMSO | NaOH | 180 | 20-30 | 75-90[2] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Amination
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine nucleophile (1.1-1.5 eq).
-
Add a suitable base (e.g., K₂CO₃, 2.0 eq) if required.
-
Heat the reaction mixture to the desired temperature (e.g., 120°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Protocol 2: General Procedure for Microwave-Assisted Amination
-
In a microwave-safe vial, combine this compound (1.0 eq), the amine nucleophile (1.2-2.0 eq), and a suitable solvent (e.g., DMSO).
-
Add a base if necessary.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the product by precipitation upon addition of water or by extraction with an organic solvent.
Visualizations
Caption: A generalized experimental workflow for nucleophilic substitution on this compound.
Caption: A logical decision tree for troubleshooting common issues in nucleophilic substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Byproduct Formation in 4,5-Dichloroquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichloroquinoline synthesis. The focus is on managing and minimizing the formation of common byproducts to improve yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Gould-Jacobs reaction and subsequent chlorination.
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired this compound isomer | 1. Suboptimal cyclization temperature: The thermal cyclization step in the Gould-Jacobs reaction is highly temperature-dependent.[1] 2. Incomplete reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials. 3. Product degradation: Prolonged exposure to very high temperatures can lead to the degradation of the desired product.[1] | 1. Optimize cyclization temperature: For the thermal cyclization step, ensure the temperature is high enough (typically >250 °C) for efficient reaction.[1] Consider using a high-boiling point solvent like Dowtherm A or diphenyl ether. 2. Adjust reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.[2] 3. Careful control of heating: Avoid unnecessarily long reaction times at high temperatures to minimize degradation.[1] |
| Presence of the 4,7-dichloroquinoline isomer | 1. Use of m-chloroaniline as starting material: The Gould-Jacobs reaction with m-chloroaniline will produce a mixture of 4,5- and 4,7-dichloroquinoline precursors.[3] 2. Co-precipitation or co-crystallization: The isomeric quinoline precursors or the final products may have similar solubilities, leading to contamination. | 1. Use 2,3-dichloroaniline as the starting material: To synthesize this compound as the major product, the logical starting material is 2,3-dichloroaniline. 2. Purification of intermediates: The isomeric 4-hydroxyquinoline-3-carboxylic acids can be separated based on differences in their acidity and solubility at different pH values.[3] 3. Final product purification: Recrystallization from solvents like hexanes can be effective in separating this compound from the 4,7-isomer.[3] Sublimation is another potential purification method.[4] |
| Formation of 4,8-dichloroquinoline | Alternative cyclization pathway: When starting with 2,3-dichloroaniline, cyclization can potentially occur at the C-6 position of the aniline ring, leading to the 4,8-dichloroquinoline isomer. | Steric hindrance: The chlorine atom at the C-2 position of the aniline should sterically hinder cyclization at the C-6 position, thus favoring the formation of the this compound precursor. Careful optimization of the cyclization conditions may further enhance this selectivity. |
| Hydrolysis of the chloroquinoline product | Presence of water: The chlorine atom at the C-4 position is susceptible to hydrolysis, especially at elevated temperatures.[2] | Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with solvent | Nucleophilic solvents: Solvents like methanol or ethanol can react with the dichloroquinoline product, especially under basic conditions or at high temperatures. | Use of inert solvents: Opt for non-nucleophilic, high-boiling point solvents such as Dowtherm A or diphenyl ether for the high-temperature cyclization step.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when synthesizing this compound?
A1: When m-chloroaniline is used as a starting material in the Gould-Jacobs synthesis, the most significant byproduct is the isomeric 4,7-dichloroquinoline.[3] If 2,3-dichloroaniline is used, the formation of the 4,8-dichloroquinoline isomer is a potential, though likely minor, byproduct due to steric hindrance.
Q2: How can I minimize the formation of the 4,7-dichloroquinoline isomer?
A2: The most effective way to avoid the 4,7-dichloroquinoline isomer is to use 2,3-dichloroaniline as the starting material for the Gould-Jacobs synthesis. If you are working with a mixture of isomers, purification of the intermediate 4-hydroxy-7-chloroquinoline-3-carboxylic acid by adjusting the pH during precipitation can be effective.[3] The final dichloroquinoline isomers can be separated by recrystallization or sublimation.[3][4]
Q3: What analytical techniques are recommended for identifying and quantifying isomeric byproducts?
A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective methods for quantifying the ratio of this compound to its isomers.[4] For structural identification of unknown byproducts, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3]
Q4: Can microwave irradiation be used for the synthesis of the quinoline precursor?
A4: Yes, microwave-assisted synthesis can be a more efficient alternative to conventional heating for the Gould-Jacobs reaction. It often leads to significantly shorter reaction times and can improve yields.[1][5] However, careful optimization of temperature and time is necessary to prevent product degradation under high-pressure conditions.[5]
Q5: What is the general reaction scheme for the synthesis of this compound?
A5: The synthesis of this compound is typically achieved through a multi-step process based on the Gould-Jacobs reaction, starting from 2,3-dichloroaniline. The general steps are:
-
Condensation: Reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: High-temperature cyclization of the resulting anilinomethylenemalonate to form ethyl 4-hydroxy-5,8-dichloroquinoline-3-carboxylate.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid using a base like sodium hydroxide.
-
Decarboxylation: Removal of the carboxylic acid group by heating to yield 4-hydroxy-5,8-dichloroquinoline.
-
Chlorination: Replacement of the hydroxyl group with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to give this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
This protocol is adapted from the established procedure for the synthesis of 4,7-dichloroquinoline.[6]
Step 1: Condensation of 2,3-Dichloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
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In a round-bottom flask, combine 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
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Heat the mixture at 100-130 °C for 1-2 hours. Ethanol will be evolved.
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The resulting crude anilinomethylenemalonate can be used directly in the next step.
Step 2: Thermal Cyclization
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In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.
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Slowly add the crude anilinomethylenemalonate from Step 1 to the hot solvent.
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Maintain the temperature and reflux for 30-60 minutes.
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Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxy-5,8-dichloroquinoline-3-carboxylate to precipitate.
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Collect the solid by filtration and wash with a non-polar solvent like hexanes to remove the high-boiling solvent.
Step 3: Saponification
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Suspend the dried product from Step 2 in a 10% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux until the solid has completely dissolved (typically 1-2 hours).
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Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-5,8-dichloroquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Heat the dried carboxylic acid from Step 3 in a suitable high-boiling point solvent (e.g., Dowtherm A) to 250-260 °C until the evolution of carbon dioxide ceases.
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Cool the mixture and add a non-polar solvent to precipitate the 4-hydroxy-5,8-dichloroquinoline.
-
Collect the solid by filtration and dry.
Step 5: Chlorination
-
Suspend the dried 4-hydroxy-5,8-dichloroquinoline from Step 4 in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 1-3 hours.
-
Carefully quench the reaction mixture by pouring it into ice water.
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Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude this compound.
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Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes).[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 21617-18-5 | Benchchem [benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: HPLC Separation of Dichloroquinoline Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of dichloroquinoline isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: I am seeing poor resolution or complete co-elution of my dichloroquinoline isomer peaks. What should I do?
Answer:
Poor resolution is a common challenge when separating structurally similar isomers. Here are the potential causes and a step-by-step approach to improve your separation:
Potential Causes:
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Inappropriate Stationary Phase: The column chemistry is not selective enough for the isomers. C18 columns separate primarily based on hydrophobicity, which may be very similar between positional isomers.
-
Incorrect Mobile Phase Composition: The solvent strength or pH of the mobile phase may not be optimal for differential partitioning of the isomers.
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Suboptimal Temperature: Temperature can influence selectivity, and the current setting may not be ideal.
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Flow Rate is Too High: A high flow rate can reduce the time for effective separation to occur, leading to broader peaks and poor resolution.[1]
Step-by-Step Solutions:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: If using reversed-phase HPLC (e.g., with a C18 column), systematically vary the ratio of your organic solvent (like acetonitrile or methanol) to the aqueous phase. A 10% change in the organic modifier can significantly alter retention.[2] Try a shallower gradient or switch to an isocratic elution if your peaks are closely eluting.
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Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity as these solvents have different interactions with the analyte and stationary phase.[2]
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Control the pH: Since quinolines are basic, the pH of the mobile phase is critical.[3] Adjusting the pH with a suitable buffer (e.g., phosphate, formate) to be at least one pH unit away from the pKa of the analytes can improve peak shape and may enhance selectivity.[2][4]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on a C18 column is unsuccessful, consider a column with a different selectivity.[5]
-
Phenyl-Hexyl or PFP Columns: These columns are often recommended for separating positional isomers due to their ability to provide π-π interactions in addition to hydrophobic interactions.[6]
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Fluorinated Phases: These can offer an alternative and complementary separation mechanism to traditional C8 or C18 columns.[7]
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Chiral Columns: If you are dealing with enantiomers, a chiral stationary phase is necessary.[8] Even for positional isomers, some chiral columns can provide unique selectivity.[6][9]
-
-
Adjust the Temperature:
-
Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it improves resolution.
-
-
Reduce the Flow Rate:
-
Lowering the flow rate can increase the plate count and improve resolution, although it will also increase the run time.[1]
-
Question: My dichloroquinoline isomer peaks are tailing. How can I fix this?
Answer:
Peak tailing is often observed for basic compounds like quinolines due to strong interactions with the stationary phase.[10]
Potential Causes:
-
Secondary Silanol Interactions: The basic nitrogen in the quinoline ring can interact with residual acidic silanol groups on the silica-based column packing, leading to tailing.[10][11]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[12]
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Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[13][14]
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Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[11][15]
Step-by-Step Solutions:
-
Minimize Silanol Interactions:
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Operate at Low pH: Use a mobile phase with a low pH (e.g., 2.5-3.5) using an acid modifier like formic acid or phosphoric acid. This protonates the basic analytes and suppresses the ionization of silanol groups, reducing unwanted secondary interactions.[11][16]
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Use a Highly Deactivated Column: Modern, end-capped columns have fewer residual silanol groups and are better suited for analyzing basic compounds.[11]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, but this is often not compatible with MS detection.
-
-
Check for Column Overload:
-
Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[12]
-
-
Inspect the HPLC System:
-
Ensure all fittings are secure and that you are using tubing with a small internal diameter and minimal length to reduce extra-column volume.[14]
-
If using a guard column, try replacing it.[12]
-
To check for column degradation, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for separating dichloroquinoline isomers?
For initial method development, a modern, end-capped C18 column is a reasonable starting point due to its versatility.[17] However, because dichloroquinolines are positional isomers, their hydrophobicity can be very similar. If a C18 column does not provide adequate separation, a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, is highly recommended as a next step.[6] These columns offer π-π interactions which can better differentiate between the positions of the chloro groups on the quinoline ring.[5][6]
Q2: How do I select and prepare the mobile phase for separating dichloroquinoline isomers?
The mobile phase is a critical factor in achieving separation.[3] For reversed-phase HPLC, a typical mobile phase consists of an aqueous component (often with a buffer or pH modifier) and an organic solvent.[3]
-
Organic Solvents: Acetonitrile and methanol are the most common choices. Acetonitrile is often a good first choice.[3]
-
Aqueous Phase and pH Control: Since dichloroquinolines are basic, controlling the pH is crucial. A low pH mobile phase (e.g., pH 2.5-3.5) is generally recommended to ensure consistent protonation of the analytes and to suppress silanol interactions, leading to better peak shapes.[11] For LC-MS compatibility, 0.1% formic acid in water is a common choice.[16] For UV detection, a phosphate buffer can be used.[16]
-
Preparation: Always use high-purity, HPLC-grade solvents and reagents. Ensure the mobile phase is thoroughly mixed and degassed before use to prevent pump problems and baseline noise.[18]
Q3: Should I use a gradient or isocratic elution?
The choice depends on the complexity of your sample.
-
Isocratic Elution: If you have only a few isomers that elute relatively close together, an isocratic method (constant mobile phase composition) may be sufficient and is often simpler to transfer and validate.
-
Gradient Elution: If your sample contains isomers with a wider range of polarities or if you are also analyzing for impurities, a gradient elution (where the mobile phase composition changes over time) is generally more effective. It can improve resolution for complex mixtures and reduce analysis time for late-eluting peaks.[19] A good starting point is a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution conditions, followed by optimization to a shallower gradient over the region where your isomers elute.[20]
Data Presentation
Table 1: Recommended Starting HPLC Conditions for Dichloroquinoline Isomer Separation
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl or PFP, 2.1/4.6 mm i.d., 100-150 mm length, <3 µm particle size | Provides alternative selectivity (π-π interactions) for positional isomers.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH for good peak shape of basic compounds; MS-compatible.[16] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[3] |
| Gradient | Start with a broad gradient (e.g., 10-90% B over 15 min) to scout for elution times. | Efficiently determines the required solvent strength.[20] |
| Flow Rate | 0.3 - 1.0 mL/min (depending on column i.d.) | A standard flow rate for analytical columns. |
| Column Temp. | 30 °C | A slightly elevated temperature can improve efficiency. |
| Detection | UV at ~254 nm or as determined by analyte spectrum | Dichloroquinolines have strong UV absorbance. |
| Injection Vol. | 1-5 µL | Small volume to prevent band broadening and overload. |
Table 2: Troubleshooting Summary for Poor Resolution
| Symptom | Potential Cause | Suggested Action |
| All peaks co-elute | Insufficient selectivity | Change column (e.g., from C18 to Phenyl-Hexyl).[5] |
| Peaks are broad | Low efficiency | Decrease flow rate; check for extra-column volume.[1] |
| Inconsistent retention | Poor equilibration, pH drift | Ensure adequate column equilibration between runs; use a buffered mobile phase.[13] |
| Tailing peaks | Secondary interactions | Lower mobile phase pH (e.g., add 0.1% formic acid).[11] |
Experimental Protocols
Protocol: General Method Development for HPLC Separation of Dichloroquinoline Isomers
This protocol outlines a systematic approach to developing a separation method for dichloroquinoline isomers using reversed-phase HPLC.
-
Analyte and Sample Preparation:
-
Prepare a stock solution of the dichloroquinoline isomer mixture at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10-50 µg/mL.
-
-
Initial HPLC System Setup (Scouting Gradient):
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3 µm.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-12 min: 10% to 90% B
-
12-14 min: 90% B
-
14-14.1 min: 90% to 10% B
-
14.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Method Optimization:
-
Based on the results of the scouting gradient, identify the approximate percentage of mobile phase B where the isomers elute.
-
Design a new, shallower gradient around this percentage. For example, if the isomers elute between 40% and 50% B, a new gradient could be 35% to 55% B over 10 minutes. This will increase the separation between the peaks.
-
If resolution is still insufficient, keep the optimized gradient and change the organic modifier from acetonitrile to methanol.
-
If necessary, further optimize by adjusting the column temperature (e.g., try 25 °C and 40 °C) and the mobile phase pH (if using a buffer).
-
-
Final Method:
-
Once satisfactory separation is achieved, the method can be converted to an isocratic elution for simplicity if all peaks elute within a narrow time frame. The optimal isocratic percentage of B will be slightly lower than the percentage at which the last isomer elutes in the optimized gradient.
-
Visualizations
Caption: A decision tree for troubleshooting poor HPLC separation of isomers.
Caption: A workflow for developing an HPLC method for positional isomers.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. nacalai.com [nacalai.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 20. web.vscht.cz [web.vscht.cz]
Technical Support Center: Addressing Solubility Issues of 4,5-Dichloroquinoline in Reaction Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 4,5-dichloroquinoline during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is this compound poorly soluble in many common reaction media?
A1: The low solubility of this compound can be attributed to its molecular structure. The quinoline core is a bicyclic aromatic system, which is largely nonpolar and hydrophobic. The two chlorine substituents further increase the lipophilicity of the molecule. In the solid state, strong intermolecular forces within the crystal lattice require significant energy to overcome for dissolution to occur. While it has low solubility in water, it is more soluble in some organic solvents.[1]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on its chemical properties and data from structurally similar compounds, this compound is expected to have better solubility in polar aprotic and some polar protic organic solvents. Initial solvents to consider are ethanol, acetone, and tetrahydrofuran.[1][2] For creating stock solutions, chloroform may also be effective.[3]
Q3: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are the primary strategies to improve its solubility?
A3: There are several effective methods to enhance the solubility of this compound in a reaction medium. The three primary strategies to consider are:
-
pH Adjustment: Since quinoline derivatives are weakly basic, decreasing the pH of the medium can lead to the protonation of the nitrogen atom, forming a more soluble salt.[4]
-
Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) can decrease the overall polarity of the solvent system, which can improve the solubility of hydrophobic compounds like this compound.[5]
-
Use of Surfactants: Surfactants can form micelles in aqueous media that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.
Q4: I tried adjusting the pH, but my compound is still not dissolving. What could be the issue?
A4: If pH adjustment is not effective, consider the following:
-
Insufficient pH change: Ensure the pH is lowered sufficiently. For basic compounds like quinolines, the pH should ideally be 1-2 units below the pKa of the compound to ensure significant protonation.[4]
-
Buffer choice: The buffer system itself could be interfering. Consider using a different buffer system.
-
Salt form solubility: The resulting salt of the protonated this compound may also have limited solubility in your specific medium.
Q5: When using a co-solvent, my compound dissolves initially but precipitates upon addition to my aqueous reaction mixture. How can I prevent this?
A5: This is a common issue known as "crashing out." It occurs when the concentration of the co-solvent is rapidly diluted, reducing its solvating power for your compound. To mitigate this:
-
Slower addition: Add the stock solution of your compound in the co-solvent to the aqueous medium slowly and with vigorous stirring.
-
Increase co-solvent in the final mixture: It may be necessary to have a higher percentage of the co-solvent in your final reaction mixture.
-
Cooling: In some cases, cooling the aqueous medium during the addition of the stock solution can help.
Data Presentation
Solubility of Dichloroquinoline Analogs in Various Solvents
Since specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the solubility of the structurally similar 4,7-dichloroquinoline and the general solubility order observed for other chloro-hydroxyquinoline derivatives. This data serves as a valuable guide for solvent selection.
| Compound | Solvent | Temperature (°C) | Solubility (mole fraction) | Solubility ( g/100g solvent) |
| 4,7-Dichloroquinoline | Water | 25 | 1.1 x 10⁻⁵ | ~0.002 |
| 4,7-Dichloroquinoline | Ethanol | 25 | 1.8 x 10⁻³ | ~0.77 |
| 4,7-Dichloroquinoline | Tetrahydrofuran | 25 | 1.2 x 10⁻² | ~3.27 |
| 4,7-Dichloroquinoline | Acetonitrile | 25 | 1.1 x 10⁻⁴ | ~0.05 |
| 4,7-Dichloroquinoline | Acetone | 25 | 2.5 x 10⁻³ | ~0.85 |
| 5-Chloro-8-hydroxyquinoline | 1,4-Dioxane | 25 | 7.51 x 10⁻² | - |
| 5-Chloro-8-hydroxyquinoline | 2-Ethoxyethanol | 25 | 3.33 x 10⁻² | - |
| 5-Chloro-8-hydroxyquinoline | n-Propyl acetate | 25 | 2.97 x 10⁻² | - |
| 5-Chloro-8-hydroxyquinoline | 2-Methoxyethanol | 25 | 2.91 x 10⁻² | - |
| 5-Chloro-8-hydroxyquinoline | Ethyl acetate | 25 | 2.69 x 10⁻² | - |
| 5-Chloro-8-hydroxyquinoline | Methyl acetate | 25 | 2.45 x 10⁻² | - |
| 5-Chloro-8-hydroxyquinoline | Isopropyl acetate | 25 | 2.32 x 10⁻² | - |
| 5-Chloro-8-hydroxyquinoline | Acetone (DMK) | 25 | 2.00 x 10⁻² | - |
| 5-Chloro-8-hydroxyquinoline | n-Propanol | 25 | 7.60 x 10⁻³ | - |
| 5-Chloro-8-hydroxyquinoline | Ethanol | 25 | 5.80 x 10⁻³ | - |
| 5-Chloro-8-hydroxyquinoline | Isopropanol | 25 | 4.50 x 10⁻³ | - |
| 5-Chloro-8-hydroxyquinoline | Methanol | 25 | 4.20 x 10⁻³ | - |
Data for 4,7-dichloroquinoline is adapted from the Journal of Chemical & Engineering Data.[2] Data for 5-chloro-8-hydroxyquinoline reflects the general solubility order and is adapted from a study on its solid-liquid equilibrium.[6][7]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a general method for increasing the solubility of this compound in an aqueous medium by lowering the pH.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
0.1 M Hydrochloric acid (HCl)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Initial Suspension: Add the desired amount of this compound to a known volume of the aqueous medium in a beaker or flask equipped with a magnetic stir bar.
-
Stirring: Begin stirring the suspension at room temperature.
-
pH Measurement: Measure the initial pH of the suspension.
-
Acid Addition: Slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor Dissolution: Continuously monitor the suspension for visual signs of dissolution (i.e., the solution becoming clearer).
-
pH Monitoring: Periodically measure the pH after each addition of acid.
-
Endpoint: Continue adding acid until the this compound is fully dissolved or the desired pH is reached. A target pH of 1-2 units below the pKa of this compound is recommended.
-
Final Volume Adjustment: If necessary, transfer the solution to a volumetric flask and add the aqueous medium to reach the final desired volume.
Protocol 2: Solubility Enhancement using a Co-solvent
This protocol outlines the use of a water-miscible organic solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Co-solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol)
-
Aqueous reaction medium
-
Vortex mixer or sonicator
-
Pipettes
Procedure:
-
Stock Solution Preparation: Weigh the desired amount of this compound and dissolve it in a minimal amount of the chosen co-solvent to prepare a concentrated stock solution.
-
Dissolution Aid: If the compound does not readily dissolve, use a vortex mixer or a sonicator bath to aid dissolution. Gentle warming may be applied if the compound is thermally stable.
-
Dilution into Aqueous Medium: With vigorous stirring, slowly add the concentrated stock solution dropwise into the aqueous reaction medium.
-
Observation: Observe the solution for any signs of precipitation.
-
Optimization: If precipitation occurs, it may be necessary to either decrease the concentration of the stock solution or increase the final percentage of the co-solvent in the reaction mixture.
Protocol 3: Solubility Determination by the Shake-Flask Method
This protocol provides a standard method for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or sealed glass tubes
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant.
-
Filtration/Centrifugation: To ensure no solid particles are present, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a syringe filter.
-
Dilution: Dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method to determine the concentration of this compound.
-
Solubility Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: A logical workflow for selecting and troubleshooting methods to improve the solubility of this compound.
References
Technical Support Center: Catalyst Selection for Efficient 4,5-Dichloroquinoline Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on catalyst selection for the efficient coupling of 4,5-dichloroquinoline, a critical process in the synthesis of novel therapeutics and functional materials. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The chlorine atom at the C4 position is significantly more reactive than the one at the C5 position in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This is due to the electron-withdrawing nature of the quinoline nitrogen, which makes the C4 position more electrophilic and susceptible to oxidative addition by the palladium catalyst.[1][2] This inherent regioselectivity allows for the selective functionalization of the C4 position while leaving the C5-chloro group intact for subsequent transformations.
Q2: What are the most effective types of palladium catalysts and ligands for Suzuki-Miyaura coupling of this compound?
A2: For Suzuki-Miyaura coupling of aryl chlorides, palladium(II) precatalysts like Pd(OAc)₂ or preformed palladium(0) complexes such as Pd₂(dba)₃ are commonly used. The key to success often lies in the choice of ligand. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the active catalytic species. Ligands like XPhos, SPhos, and RuPhos have shown high efficacy in the coupling of challenging heteroaryl chlorides.[3]
Q3: For a Buchwald-Hartwig amination of this compound, what are the recommended starting conditions?
A3: A good starting point for the Buchwald-Hartwig amination of this compound would be to use a palladium precatalyst such as Pd₂(dba)₃ or a G3-precatalyst in combination with a biarylphosphine ligand like BrettPhos for primary amines or RuPhos for secondary amines.[3] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[4] Anhydrous, aprotic solvents like toluene or dioxane are commonly employed, and the reaction is usually performed under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (80-110 °C).[4]
Q4: Can Sonogashira coupling be performed selectively at the C4 position of this compound?
A4: Yes, Sonogashira coupling can be performed with high regioselectivity at the C4 position. The higher reactivity of the C4-Cl bond allows for selective alkynylation.[2] Standard Sonogashira conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine), are generally effective.[5][6]
Catalyst Selection and Performance Data
The following tables summarize catalyst systems and reported yields for cross-coupling reactions on dichloroquinoline substrates. Note that data for the analogous 4,7-dichloroquinoline and 2,4-dichloroquinoline are included to provide guidance due to the limited direct comparative studies on this compound. The reactivity at the C4 position is expected to be similar.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dichloroquinolines with Phenylboronic Acid
| Substrate | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield of 4-phenyl product (%) | Reference |
| 4,7-Dichloroquinoline | Pd(OAc)₂ (3) | None | K₂CO₃ | Water | 100 | 2 | 78 | [7] |
| 2,4-Dichloroquinoline | (PPh₃)₂PdCl₂ (5) | PCy₃ (10) | Cs₂CO₃ | Dioxane/Water | 80 | 12 | ~90 (arylation at C4) | [2] |
| 4-Chloropyridines (analogous) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/Water | 100 | 18 | >95 | General literature |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloroquinolines with Anilines/Amines
| Substrate | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield of 4-amino product (%) | Reference |
| 6-Bromo-2-chloroquinoline | Pd(OAc)₂ (5) | XPhos (10) | KOtBu | Toluene | Reflux | 24 | High (amination at C2) | [8] |
| 4,7-Dichloroquinoline | Not specified | Not specified | None | Ethanol | 130 | 24 | Good (with aliphatic amines) | [9] |
| Aryl Chlorides (general) | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | High | [3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor solubility of starting materials. | 1. Use a pre-activated catalyst or ensure in situ reduction of Pd(II) to Pd(0). Screen different ligands (e.g., bulky, electron-rich phosphines). 2. For Suzuki, ensure the base is strong enough to form the boronate salt (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For Buchwald-Hartwig, use a strong base like NaOtBu or LHMDS. 3. Gradually increase the reaction temperature. 4. Choose a solvent that dissolves all reactants at the reaction temperature (e.g., dioxane, toluene, DMF). |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-hydride elimination is competing with reductive elimination. 2. Presence of water or protic sources. | 1. Use a bulky ligand (e.g., XPhos, BrettPhos) to sterically hinder β-hydride elimination and promote reductive elimination. 2. Ensure anhydrous conditions by using dry solvents and reagents, and running the reaction under an inert atmosphere. |
| Reaction at C5 instead of or in addition to C4 | 1. High reaction temperature or prolonged reaction time. 2. Highly active catalyst system. | 1. Lower the reaction temperature and monitor the reaction closely to stop it after the selective C4 coupling is complete. 2. Reduce the catalyst loading or use a less active ligand to improve selectivity. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Ensure the base is effective and the solvent system is appropriate. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C4
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at C4
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., BrettPhos, 0.03 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) dissolved in an anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for the required time (monitor by TLC or LC-MS).
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalyst system selection guide for this compound.
References
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling in Suzuki reactions of 4,5-dichloroquinoline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions during the Suzuki coupling of 4,5-dichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a significant issue with this compound?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1][2][3] In the case of your Suzuki reaction with this compound, this means your desired substituted quinoline will be contaminated with a dimer of your boronic acid's organic group. This is problematic because it consumes your valuable boronic acid, reduces the yield of the target product, and the resulting homocoupled product can be difficult to separate during purification due to similar physical properties.
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[1][3][4][5] Oxygen can oxidize the active palladium(0) catalyst to palladium(II).[4][6][7] These Pd(II) species can then promote the homocoupling of your boronic acid.[1][4][6] Using a palladium(II) precatalyst, such as Pd(OAc)₂, without ensuring its complete reduction to Pd(0) can also lead to significant homocoupling.[1][4]
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. Using a Pd(0) precatalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often recommended to minimize homocoupling.[2] This is because they are already in the active catalytic state and do not require an initial reduction step, which can be a source of homocoupling if incomplete. If you must use a Pd(II) source, consider adding a mild reducing agent to facilitate its conversion to Pd(0).[2][5][8]
Q4: How do ligands affect the formation of homocoupling byproducts?
A4: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and P(t-Bu)₃, are known to promote the desired reductive elimination step of the Suzuki catalytic cycle.[1][9] This acceleration of the final product-forming step reduces the lifetime of the palladium intermediates that can lead to side reactions like homocoupling.
Q5: What is the role of the base in minimizing homocoupling?
A5: The base is essential for activating the boronic acid for transmetalation.[9][10] However, the choice and strength of the base can influence side reactions. While a range of bases can be used (e.g., carbonates, phosphates), it's important to choose one that is compatible with your substrate and does not promote degradation or other side reactions. For substrates like this compound, inorganic bases are generally preferred over organic amines, which can sometimes act as reducing agents and lead to dehalogenation.[4]
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Product Observed
| Potential Cause | Troubleshooting Step | Detailed Protocol/Suggestion |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. | Use a "freeze-pump-thaw" method for solvents for maximum oxygen removal. For the reaction setup, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[2] Ensure the reaction is maintained under a positive pressure of inert gas throughout. |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) precatalyst or add a mild reducing agent. | Replace Pd(OAc)₂ or PdCl₂ with Pd(PPh₃)₄ or Pd₂(dba)₃.[2] If using a Pd(II) source, consider adding 1-2 equivalents of a mild reducing agent like potassium formate.[2][5][8] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands. | Set up small-scale parallel reactions to compare the performance of ligands such as SPhos, XPhos, or P(t-Bu)₃ with your current ligand.[1][9] |
| Suboptimal Base | Optimize the base. | Test different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[11] The choice of base can significantly impact the reaction outcome. |
Issue 2: Low Conversion of this compound
| Potential Cause | Troubleshooting Step | Detailed Protocol/Suggestion |
| Inactive Catalyst | Use a fresh, high-quality catalyst and ensure proper handling. | Palladium catalysts can degrade over time. Use a fresh bottle or a pre-catalyst from a reliable supplier. Handle air-sensitive catalysts and ligands under an inert atmosphere. |
| Poor Solubility | Choose an appropriate solvent system. | For this compound, which can have limited solubility, a mixture of an organic solvent like dioxane, THF, or toluene with water is often effective. Ensure the reaction mixture is well-stirred. |
| Insufficient Temperature | Optimize the reaction temperature. | While higher temperatures can sometimes lead to more side reactions, they are often necessary to drive the reaction to completion. Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed dioxane and water (typically a 4:1 to 5:1 v/v ratio) via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing Key Processes
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Homocoupling Side Reaction Pathway
Caption: Mechanism of boronic acid homocoupling promoted by Pd(II) species.
Troubleshooting Workflow for Minimizing Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 4,5-Dichloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with this compound?
A1: this compound is a hazardous substance that requires careful handling in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye contact.[1][2] In case of accidental exposure, immediately flush the affected area with copious amounts of water.[1]
Q2: What is a standard work-up procedure for a nucleophilic aromatic substitution reaction on this compound?
A2: A typical work-up involves quenching the reaction, followed by extraction and washing. The general steps are:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution, water, and finally, brine.[1]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Q3: My reaction has resulted in a mixture of 4,5- and 4,7-dichloro-substituted products. How can I separate these isomers?
A3: The separation of 4,5- and 4,7-dichloroquinoline isomers can be challenging due to their similar polarities.
-
Column Chromatography: Flash column chromatography on silica gel is a common laboratory-scale method for separating these isomers. A gradient elution with a solvent system like ethyl acetate in hexanes can be effective.
-
Recrystallization: In some cases, careful recrystallization from a suitable solvent, such as hexanes, can enrich one isomer. It has been noted that recrystallization of 4,7-dichloroquinoline from hexanes can remove small amounts of the this compound isomer.
Q4: I am observing a significant amount of an insoluble precipitate during my work-up. What could this be?
A4: In some instances, the product of the reaction, particularly after amination, may co-precipitate with byproducts, forming a coarse particulate. This precipitate can be the desired product. It is advisable to filter this solid, and it can often be purified by techniques such as continuous solid-liquid extraction (e.g., Soxhlet extraction) to isolate the product from tarry impurities.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction; incorrect reaction temperature; degradation of starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or extending the reaction time. Ensure the quality of the this compound starting material. |
| Presence of Isomeric Impurity (4,7-dichloro-product) | Use of impure this compound that contains the 4,7-isomer. | Purify the starting this compound by column chromatography or recrystallization before use. Optimize the purification of the final product using column chromatography with a shallow gradient. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities depressing the melting point. | Ensure all solvent is removed under high vacuum. If the product remains an oil, purify by column chromatography. |
| Difficulty in Removing Amine Reagent/Byproducts | Amines can be challenging to remove with a standard aqueous wash. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. Alternatively, washing with a 10% aqueous copper sulfate solution can complex with the amine, aiding its removal into the aqueous layer. |
Data Presentation
Table 1: Representative Yield and Purity Data for a Nucleophilic Substitution Reaction
The following data is representative of a typical nucleophilic substitution reaction on a dichloroquinoline scaffold, followed by purification.
| Reactant | Nucleophile | Purification Method | Eluent System | Yield (%) | Purity |
| This compound | o-Phenylenediamine | Column Chromatography | Ethyl Acetate/Hexane (3:1) | 88 | >95% (by NMR) |
Note: This data is based on a closely related reaction with 4,7-dichloroquinoline and is provided as a representative example.
Experimental Protocols
Protocol 1: General Work-up Procedure for Amination of this compound
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with 10 volumes of dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
5% aqueous sodium bicarbonate solution (2 x 5 volumes).
-
Deionized water (2 x 5 volumes).
-
Saturated aqueous sodium chloride (brine) (1 x 5 volumes).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity eluent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the composition of each fraction by TLC.
-
Final Steps: Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified product.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A decision tree for troubleshooting the purification of this compound derivatives.
References
Technical Support Center: Refining Reaction Conditions for Selective C4-Substitution of Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the selective C4-functionalization of pyridine rings.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 isomers in my substitution reaction?
A1: Nucleophilic and radical substitution reactions on pyridines inherently favor the C2 and C4 positions. This is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediates formed during the reaction.[1][2][3] The distribution between C2 and C4 products is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or the presence of substituents near the C2 position can sterically favor an attack at the more accessible C4 position.[1]
-
Electronic Effects: The electronic nature of other substituents on the pyridine ring can alter the relative electron deficiency at the C2 and C4 positions.[1]
-
Reaction Conditions: Solvent polarity and pH can significantly impact the regioselectivity of radical additions.[2] For instance, acidic conditions often favor reaction at the C2 position in Minisci reactions.[2]
Q2: My electrophilic aromatic substitution (EAS) reaction on pyridine is resulting in a very low yield. What is the issue?
A2: Electrophilic aromatic substitution on a pyridine ring is intrinsically challenging. The electronegative nitrogen atom deactivates the ring, making it less susceptible to electrophilic attack.[1] Furthermore, many EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring. A common and effective strategy to overcome this is to first oxidize the pyridine to its N-oxide, which is more reactive towards electrophiles and directs substitution to the C4 position.[1]
Q3: How can I improve C4 selectivity in a Minisci reaction?
A3: Achieving high C4 selectivity in Minisci reactions is a common challenge.[2] Here are some effective strategies:
-
Employ a Blocking Group: Using a removable, sterically bulky group on the nitrogen atom is a highly effective method. A maleate-derived blocking group, for example, has been shown to direct Minisci-type decarboxylative alkylation almost exclusively to the C4 position by sterically shielding the C2 and C6 positions.[2][4][5]
-
Tune Reaction Conditions: Avoid acidic conditions, as the addition of acid can favor reaction at the C2 position.[2] The choice of solvent can also influence the regiochemical outcome.[2]
-
Steric Hindrance on the Substrate: If your pyridine substrate has bulky substituents at the C2 and C6 positions, this will naturally favor radical attack at the C4 position.
Troubleshooting Guides
Problem 1: Low Yield in C4-Selective Functionalization
If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4,5-dichloroquinoline. Due to the limited availability of public, high-resolution experimental spectra for this compound, this guide leverages empirical data from closely related monochloro- and dichloroquinoline analogs to provide a robust comparative analysis. This approach allows for a detailed prediction and understanding of the key spectral features of this compound, a molecule of interest in medicinal chemistry and materials science.
Comparative NMR Data Analysis
The electronic environment of the quinoline ring system is significantly influenced by the position of its substituents. In the case of this compound, the two chlorine atoms exert distinct electronic effects (inductive withdrawal and resonance) that uniquely influence the chemical shifts of the protons and carbons throughout the molecule. To understand these effects, a comparison with commercially available, structurally related quinoline derivatives is presented below.
¹H NMR Data Comparison
The ¹H NMR spectra of quinoline and its chlorinated derivatives are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents leads to a general downfield shift of the proton signals.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) of this compound and Related Analogs in CDCl₃
| Proton | This compound (Predicted) | 2-Chloroquinoline | 4-Chloroquinoline | 4,7-Dichloroquinoline | 5-Chloro-8-hydroxyquinoline (in DMSO-d₆) |
| H-2 | ~8.8 | - | 8.82 | 8.80 | 8.99 |
| H-3 | ~7.6 | 7.35 | 7.49 | 7.45 | 7.75 |
| H-6 | ~7.8 | 7.60 | 8.13 | 8.05 | 7.14 |
| H-7 | ~7.6 | 7.75 | 7.69 | 7.50 | - |
| H-8 | ~8.2 | 8.15 | 8.21 | 8.10 | 8.51 |
Note: Predicted values for this compound are estimations based on the additive effects observed in the analogs. The actual experimental values may vary.
¹³C NMR Data Comparison
The ¹³C NMR spectra provide insight into the carbon framework of the molecule. The carbons directly attached to the chlorine atoms (C-4 and C-5) are expected to show significant shifts, as are the carbons in their immediate vicinity due to the strong electronic influence of the halogens.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) of this compound and Related Analogs in CDCl₃
| Carbon | This compound (Predicted) | 2-Chloroquinoline | 4-Chloroquinoline | 4,7-Dichloroquinoline | 5-Chloro-8-hydroxyquinoline (in DMSO-d₆) |
| C-2 | ~151 | 151.9 | 151.1 | 151.9 | 152.9 |
| C-3 | ~123 | 124.5 | 122.1 | 123.1 | 122.9 |
| C-4 | ~143 | 138.8 | 143.1 | 143.5 | 132.4 |
| C-4a | ~149 | 148.8 | 149.5 | 149.2 | 127.5 |
| C-5 | ~133 | 127.4 | 129.4 | 128.5 | 118.6 |
| C-6 | ~128 | 127.6 | 126.5 | 128.2 | 139.0 |
| C-7 | ~127 | 129.9 | 129.1 | 130.1 | 111.5 |
| C-8 | ~129 | 129.3 | 125.0 | 129.4 | 148.8 |
| C-8a | ~148 | 148.1 | 148.5 | 148.3 | 126.0 |
Note: Predicted values for this compound are estimations based on the additive effects observed in the analogs. The actual experimental values may vary.
Structure-Spectra Correlation
The following diagram illustrates the logical relationship between the structure of this compound and the expected assignment of its ¹H and ¹³C NMR signals. The numbering of the quinoline ring system is provided for clarity.
Caption: Predicted ¹H and ¹³C NMR signal assignments for this compound.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of quinoline derivatives is essential for accurate and reproducible results.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the quinoline sample for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
The following diagram outlines the general workflow for NMR characterization of a substituted quinoline.
A Comparative Guide to the Structural Validation of 4,5-Dichloroquinoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For quinoline derivatives, a class of compounds with significant biological activity, rigorous structural validation is paramount. This guide provides a comparative overview of the analytical techniques used to validate the structure of 4,5-dichloroquinoline, with a practical comparison to its isomer, 4,7-dichloroquinoline, for which more comprehensive public data is available.
Spectroscopic and Crystallographic Analysis: A Comparative Look
The definitive confirmation of a chemical structure is achieved through a combination of spectroscopic and crystallographic methods. These techniques provide orthogonal information that, when combined, leave little room for ambiguity.
Quantitative Data Summary
While comprehensive, publicly available experimental data for this compound is limited, the following tables present the available data for its isomer, 4,7-dichloroquinoline, as a benchmark for comparison. Researchers synthesizing this compound can expect to generate analogous data, which is typically provided by commercial suppliers upon request.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Proton | 4,7-Dichloroquinoline Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) [1] | This compound Chemical Shift (δ, ppm) |
| H-2 | 8.78 (d, J = 4.8 Hz) | Data not publicly available |
| H-3 | 7.48 (d, J = 4.8 Hz) | Data not publicly available |
| H-5 | 8.11 (d, J = 2.4 Hz) | Data not publicly available |
| H-6 | 7.59 (dd, J = 9.2, 2.4 Hz) | Data not publicly available |
| H-8 | 8.15 (d, J = 9.2 Hz) | Data not publicly available |
Table 2: Mass Spectrometry Data Comparison
| Parameter | 4,7-Dichloroquinoline [2] | This compound [3] |
| Molecular Formula | C₉H₅Cl₂N | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol | 198.05 g/mol |
| Major m/z Peaks | 199, 197, 162 | Data not publicly available |
Table 3: X-ray Crystallography Data for 4,7-Dichloroquinoline [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 18.2243 (17) |
| b (Å) | 3.8253 (5) |
| c (Å) | 23.622 (3) |
| β (˚) | 96.61 (1) |
| Volume (ų) | 1635.8 (4) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural validation of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing, if required.
¹H NMR Spectroscopy:
-
Instrument: 300-500 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence.
-
Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Chemical shifts are reported in ppm relative to the internal standard.
¹³C NMR Spectroscopy:
-
Instrument: 75-125 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Data Acquisition: A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Fourier transform and phase correct the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups and bond vibrations.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Visualizing the Validation Workflow
The structural validation of a newly synthesized compound follows a logical progression of analytical techniques.
Caption: Experimental workflow for the structural validation of this compound.
The following diagram illustrates the logical relationship between the different analytical techniques in confirming the chemical structure.
Caption: Logical relationships in structural validation.
References
A Comparative Analysis of 4,5- and 4,7-Dichloroquinoline Reactivity in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of 4,5-dichloroquinoline and 4,7-dichloroquinoline, with a focus on nucleophilic aromatic substitution (SNAr) at the C4 position. This reaction is pivotal in the synthesis of a vast array of biologically active compounds, most notably the 4-aminoquinoline class of antimalarial drugs. While extensive experimental data is available for the widely used 4,7-dichloroquinoline, this guide also offers a qualitative analysis of the expected reactivity of its 4,5-isomer based on established principles of organic chemistry.
Introduction to Reactivity in Dichloroquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for drug design and development. In dichloroquinolines, the chlorine atoms activate the ring towards nucleophilic attack. The nitrogen atom in the quinoline ring acts as a strong electron-withdrawing group, particularly influencing the electron density at the C2 and C4 positions. This inherent electronic property makes the chlorine atom at the C4 position significantly more labile and susceptible to displacement by nucleophiles compared to a chlorine atom on the carbocyclic ring (e.g., at C5, C7).
The position of the second chlorine atom on the carbocyclic ring, however, introduces subtle but important differences in the reactivity of the C4 position. These differences arise from a combination of electronic and steric effects, which will be explored in this guide.
Comparative Reactivity: 4,7-Dichloroquinoline vs. This compound
The chlorine atom at the C4 position in both 4,5- and 4,7-dichloroquinoline is activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.
4,7-Dichloroquinoline: This isomer is the cornerstone for the synthesis of several blockbuster antimalarial drugs, including chloroquine and hydroxychloroquine.[1] Consequently, its reactivity has been extensively studied and documented. The chlorine at the C7 position has a relatively minor electronic influence on the reactivity at C4. It is distant from the reaction center and its inductive electron-withdrawing effect is attenuated through the aromatic system. Sterically, the C7 position does not hinder the approach of a nucleophile to the C4 position. This allows for a wide range of nucleophiles to be introduced at the 4-position with high efficiency.
This compound: Direct and extensive quantitative experimental data for the nucleophilic substitution on this compound is less prevalent in the literature compared to its 4,7-isomer. However, a qualitative analysis based on steric and electronic principles allows for a reasoned comparison. The chlorine atom at the C5 position is expected to exert a more pronounced influence on the reactivity of the C4-chloro group.
-
Electronic Effect: The C5-chloro group, being closer to the C4 position than the C7-chloro group, will have a stronger inductive electron-withdrawing effect. This would further decrease the electron density at the C4 position, making it more electrophilic and potentially more reactive towards nucleophiles.
-
Steric Effect: The proximity of the C5-chloro atom to the C4 position introduces significant steric hindrance. This steric bulk can impede the approach of the nucleophile to the C4 carbon, thereby slowing down the rate of reaction. This effect is expected to be more pronounced with bulkier nucleophiles.
Predicted Reactivity: It is hypothesized that for small, highly reactive nucleophiles, the electronic activation by the C5-chloro group in this compound might lead to comparable or even slightly higher reactivity than in the 4,7-isomer. However, for larger, bulkier nucleophiles, the steric hindrance from the C5-chloro group is likely to be the dominant factor, leading to a significantly lower reaction rate and yield compared to 4,7-dichloroquinoline. It is important to note that this compound can be an impurity in the synthesis of 4,7-dichloroquinoline, which can lead to a mixture of final products in substitution reactions.[2]
Quantitative Data for Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline
The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution on 4,7-dichloroquinoline with various amine nucleophiles, showcasing the versatility of this reaction.
| Nucleophile | Reaction Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine | Ethanol, Ultrasound | 90 | 30 min | High (not specified) | [3] |
| Thiosemicarbazide | Ethanol, Ultrasound | 90 | 30 min | High (not specified) | [3] |
| 3-Amino-1,2,4-triazole | Ethanol, Ultrasound | 90 | 30 min | 78-89 | [3] |
| 1,3-Diaminopropane | Neat | Reflux | 2 h | 83 | [4] |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 h then 7 h | Not specified | [5] |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 h | Not specified | [5] |
Experimental Protocols
Below are detailed experimental protocols for typical nucleophilic aromatic substitution reactions on 4,7-dichloroquinoline.
Protocol 1: Conventional Heating with an Amine Nucleophile
This protocol describes a general procedure for the reaction of 4,7-dichloroquinoline with a primary or secondary amine under conventional heating.
Materials:
-
4,7-Dichloroquinoline
-
Amine nucleophile (e.g., N,N-dimethyl-propane-1,3-diamine)
-
Dichloromethane
-
5% aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, a mixture of 4,7-dichloroquinoline (e.g., 500 mg, 2.5 mmol) and the amine nucleophile (e.g., 5 mmol) is heated to and maintained at 130 °C for 8 hours with continuous stirring.[5]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is taken up in dichloromethane.
-
The organic layer is successively washed with 5% aqueous NaHCO₃, water, and then brine.[5]
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.[5]
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Ultrasound-Assisted Nucleophilic Substitution
This protocol utilizes ultrasound irradiation to accelerate the reaction, often leading to shorter reaction times and high yields.
Materials:
-
4,7-Dichloroquinoline
-
Amine nucleophile (e.g., o-phenylenediamine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Ultrasonic bath with heating capabilities
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (0.01 mol) in ethanol (15 mL).
-
Add the desired amine nucleophile (0.01 mol) to the solution.[3]
-
Attach a reflux condenser and place the flask in an ultrasonic bath.
-
The reaction mixture is refluxed for 30 minutes at 90°C under ultrasound irradiation.[3]
-
Monitor the reaction to completion using TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Isomeric Nuances of Dichloroquinolines: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isomeric variations on the biological activity of a compound is paramount. This guide provides a comparative analysis of the biological activities of dichloroquinoline isomers, drawing upon available experimental data to illuminate structure-activity relationships. While direct comparative studies of all dichloroquinoline isomers are not extensively available in the public domain, this guide synthesizes existing data on individual isomers and their derivatives to offer insights into their anticancer and antimicrobial potential.
The position of the two chlorine atoms on the quinoline scaffold dramatically influences the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide will delve into the reported activities of prominent dichloroquinoline isomers, including 4,7-dichloroquinoline, 2,7-dichloroquinoline, 5,7-dichloroquinoline, and 6,8-dichloroquinoline, presenting available quantitative data, experimental methodologies, and illustrating relevant biological pathways and workflows.
Comparative Biological Activity Data
The following table summarizes the reported biological activities of various dichloroquinoline isomers and their derivatives. It is crucial to note that the data presented is collated from different studies and, therefore, direct comparison of absolute values should be approached with caution. The primary utility of this table is to highlight the types of biological activities observed for each isomeric class and the general potency of their derivatives.
| Isomer/Derivative Class | Biological Activity | Target/Assay | Quantitative Data | Reference |
| 4,7-Dichloroquinoline Derivatives | Anticancer | HeLa (cervical cancer) cells | IC50 = 8.9 ± 1.2 µg/ml (for a sulfonamide derivative) | [1] |
| Antimicrobial | Pseudomonas aeruginosa | 30.3 ± 0.15 mm zone of inhibition (for a sulfonamide derivative) | [1] | |
| Antimicrobial | Candida albicans | 19.2 ± 0.21 mm zone of inhibition (for a sulfonamide derivative) | [1] | |
| 2,7-Dichloroquinoline Derivatives | Antibacterial | Staphylococcus aureus | 11.00 ± 0.03 mm zone of inhibition (for 2,7-dichloroquinoline-3-carbonitrile) | [2][3] |
| Antibacterial | Pseudomonas aeruginosa | 11.00 ± 0.03 mm zone of inhibition (for 2,7-dichloroquinoline-3-carbonitrile) | [2][3] | |
| Antibacterial | Escherichia coli | 11.00 ± 0.04 mm zone of inhibition (for 2,7-dichloroquinoline-3-carboxamide) | [2][3] | |
| Antioxidant | DPPH radical scavenging | IC50 = 0.31 µg/mL (for 2,7-dichloroquinoline-3-carboxamide) | [2][3] | |
| 5,7-Dichloro-8-hydroxyquinoline | Antimicrobial | Various fungal species | Growth inhibition of 71-85% | [4] |
| Antifungal | Candida species | PMIC50 of 0.031–0.5 µg/mL | [4] | |
| Antifungal | Aspergillus fumigatus | MIC = 6 mg/L | [4] | |
| 3-Chloroquinoline Derivatives | Anticancer | LoVo (colorectal cancer) cells | IC50 comparable to 2',7'-dichlorofluorescein (for a benzenesulfonamide derivative) | [5] |
Structure-Activity Relationship Insights
The available data, although not from direct comparative studies, allows for the inference of several structure-activity relationships:
-
Substitution Position Matters: The varied biological activities and potencies of derivatives of 4,7-, 2,7-, and 5,7-dichloroquinoline underscore the critical role of chlorine atom placement on the quinoline ring. This positioning influences the molecule's electronic distribution, lipophilicity, and steric profile, all of which affect its ability to bind to biological targets.
-
Derivatization is Key: The parent dichloroquinoline scaffolds often serve as precursors for more potent derivatives. The addition of functional groups, such as sulfonamides, carbonitriles, and carboxamides, can significantly enhance a specific biological activity. For instance, sulfonamide derivatives of 4,7-dichloroquinoline have demonstrated notable antimicrobial and cytotoxic potential[1].
-
Electron-Withdrawing Effects: The presence of two chlorine atoms, which are electron-withdrawing groups, generally enhances the biological activity of the quinoline core. This is a common observation in medicinal chemistry, where such groups can modulate the reactivity and binding affinity of a molecule[6].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to evaluate the biological activities of dichloroquinoline derivatives.
In Vitro Cytotoxicity Screening (Anticancer Activity)
The cytotoxic effects of quinoline derivatives are commonly assessed using the following workflow:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, LoVo) are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then exposed to various concentrations of the test compounds and incubated for a defined period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the activity of a specific cellular enzyme.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity Assessment (Zone of Inhibition)
The antimicrobial activity of the compounds is often evaluated using the agar diffusion method:
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Compound Application: Sterile paper discs impregnated with known concentrations of the dichloroquinoline derivatives are placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Hypothesized Signaling Pathway for Anticancer Activity
While the precise mechanisms of action for all dichloroquinoline isomers are not fully elucidated, studies on related chloroquinoline compounds suggest that their anticancer effects may be mediated through the inhibition of key cellular signaling pathways involved in cell proliferation and survival. One such proposed pathway is the inhibition of enzymes like DNA gyrase and topoisomerase, which can lead to DNA damage and induce apoptosis (programmed cell death)[6].
Conclusion and Future Directions
This comparative guide highlights the significant biological potential of dichloroquinoline isomers, particularly in the realms of anticancer and antimicrobial research. The position of the chlorine substituents on the quinoline ring is a critical determinant of their biological activity. While a direct, comprehensive comparative study of all dichloroquinoline isomers is currently lacking in the scientific literature, the available data on their derivatives strongly supports the notion that these compounds are promising scaffolds for the development of novel therapeutic agents.
Future research should focus on the systematic synthesis and direct comparative evaluation of all dichloroquinoline isomers against a broad panel of cancer cell lines and microbial strains. Such studies would provide invaluable structure-activity relationship data, enabling the rational design of more potent and selective drug candidates. Elucidating the precise molecular mechanisms of action for each isomer will be crucial for advancing these promising compounds from the laboratory to clinical applications.
References
- 1. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs | Semantic Scholar [semanticscholar.org]
- 4. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Antimicrobial Efficacy of Dichloroquinoline Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of dichloroquinoline analogs, with a focus on available experimental data for various isomers. While direct antimicrobial studies on 4,5-dichloroquinoline analogs are not extensively available in current literature, this document summarizes the established antimicrobial properties of closely related dichloroquinoline compounds to serve as a valuable resource for researchers exploring this chemical class for novel antimicrobial drug development. The information presented herein is intended to guide future research and highlight the potential of dichloroquinoline scaffolds as a source of new antibacterial and antifungal agents.
Data Presentation: Antimicrobial Activity of Dichloroquinoline Analogs
The antimicrobial efficacy of various chloroquinoline derivatives has been evaluated against a range of pathogenic bacteria. The following tables summarize the available quantitative data, primarily focusing on zone of inhibition and Minimum Inhibitory Concentration (MIC) values.
Table 1: Antibacterial Activity of 2,7-Dichloroquinoline Analogs
| Compound | Target Microorganism | Zone of Inhibition (mm) at 200 µg/mL | Reference Compound (Amoxicillin) Zone of Inhibition (mm) |
| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 | 18 ± 0.00 |
| Pseudomonas aeruginosa | 11.00 ± 0.03 | 18 ± 0.00 | |
| 2,7-dichloroquinoline-3-carboxamide | Escherichia coli | 11.00 ± 0.04 | Not Specified |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | 12.00 ± 0.00 | Not Specified |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | 11.00 ± 0.02 | Not Specified |
Table 2: Antifungal Activity of Halogenated Quinolines
While specific data for this compound is limited, studies on other halogenated quinolines demonstrate their potential as antifungal agents. For instance, various halogenated quinoline small molecules have shown inhibitory activity against Candida albicans and Cryptococcus neoformans, with some analogs effectively eradicating mature biofilms[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for assessing the antimicrobial efficacy of synthetic compounds like dichloroquinoline analogs.
Protocol 1: Agar Disk Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
1. Preparation of Materials:
- Test Compound: Dissolve the synthesized dichloroquinoline analog in a suitable solvent (e.g., DMSO) to a known concentration.
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth).
- Agar Plates: Use sterile Mueller-Hinton Agar (MHA) plates.
- Control: A standard antibiotic disk (e.g., ciprofloxacin) and a solvent control disk.
- Sterile Disks: Blank sterile paper disks of 6 mm diameter.
2. Inoculum Preparation:
- Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the MHA plate to create a uniform lawn.
3. Disk Application:
- Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.
- Gently press the disks to ensure complete contact with the agar.
- Place the control disks on the same plate.
4. Incubation:
- Invert the plates and incubate at 37°C for 18-24 hours.
5. Data Interpretation:
- Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the dichloroquinoline analog in a suitable solvent and perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth).
- Bacterial Inoculum: Prepare a standardized bacterial suspension as described in the agar disk diffusion method, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
2. Inoculation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
3. Incubation:
- Cover the plate and incubate at 37°C for 18-24 hours.
4. Data Interpretation:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics, the broader class to which dichloroquinolines belong, are known to exert their antimicrobial effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4] These enzymes are crucial for DNA replication, repair, and recombination. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[3]
Caption: Mechanism of action of quinolone analogs.
Experimental Workflow: Antimicrobial Susceptibility Testing
The process of evaluating the antimicrobial efficacy of a novel compound follows a structured workflow, from initial screening to quantitative assessment.
Caption: Experimental workflow for antimicrobial validation.
References
- 1. apec.org [apec.org]
- 2. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Substituted Quinoline Derivatives in Oncology: An In Vitro Analysis
A comprehensive review of the cytotoxic and mechanistic properties of novel quinoline-based compounds against various cancer cell lines, providing researchers with comparative data and detailed experimental protocols to aid in the development of new chemotherapeutic agents.
The quinoline scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to the potent and diverse biological activities of its derivatives.[1][2] In the field of oncology, numerous substituted quinoline compounds have been synthesized and evaluated for their anticancer potential, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways crucial for tumor proliferation and survival.[2][3][4] This guide provides a comparative overview of the in vitro performance of various quinoline derivatives, with a focus on their cytotoxic effects on different cancer cell lines. While specific research on 4,5-dichloroquinoline derivatives is limited in the public domain, this guide draws upon data from structurally related dichloro and other substituted quinoline compounds to provide a valuable resource for researchers in the field.[5]
Comparative Cytotoxicity of Quinoline Derivatives
The in vitro cytotoxic activity of a compound is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various quinoline derivatives against a panel of human cancer cell lines, as reported in recent literature.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | [3] |
| A549 (Lung) | ~13 | [3] | ||
| 8-Hydroxyquinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Not specified, but showed highest activity | [6] |
| MDA-MB-231 (Breast) | Not specified, but showed highest activity | [6] | ||
| A549 (Lung) | Not specified, but showed highest activity | [6] | ||
| 4-Aminoquinoline | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [7] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [7] | |
| 4-Anilinofuro[2,3-b]quinoline | 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) | Mean of 60 cell lines | 0.025 | [8] |
| 4-Anilinofuro[3,2-c]quinoline | (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a) | UO-31 (Renal) | 0.03 | [8] |
| UACC-257 (Melanoma) | <0.01 | [8] | ||
| UACC-62 (Melanoma) | <0.01 | [8] | ||
| 7-Chloro-(4-thioalkylquinoline) | Sulfonyl N-oxide derivative 81 | HCT116 (Colon) | 1.99–4.9 | [9] |
| CCRF-CEM (Leukemia) | Not specified, but showed pronounced selectivity | [9] | ||
| Quinoline-based Dihydrazone | Compound 3b | MCF-7 (Breast) | 7.016 | [10] |
| Compound 3c | MCF-7 (Breast) | 7.05 | [10] |
Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest
A significant body of research indicates that the anticancer effects of many quinoline derivatives are mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression in cancer cells.
Several studies have demonstrated that certain quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This often involves the modulation of key regulatory proteins. For instance, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[11] The activation of caspases, a family of proteases that execute the apoptotic program, is another common downstream effect.[11]
In addition to apoptosis, many quinoline derivatives have been found to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. For example, some tetrahydroquinolinone derivatives have been shown to cause cell cycle arrest at the G2/M phase.[3] Other derivatives have been reported to induce arrest at the G0/G1 or S phases.[9][11][12] This disruption of the cell cycle prevents cancer cells from dividing and leads to a reduction in tumor growth.
Experimental Protocols
To ensure the reproducibility and comparability of in vitro studies on quinoline derivatives, it is essential to follow standardized experimental protocols. Detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test quinoline derivative (solubilized in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the quinoline derivative for a specified time. Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro screening of quinoline derivatives.
Caption: Apoptosis signaling pathway targeted by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 21617-18-5 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Synthesized 4,5-Dichloroquinoline
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized intermediates is a cornerstone of quality control and a critical determinant of downstream success. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 4,5-dichloroquinoline, a key building block in various pharmaceutical syntheses. The presented data and protocols are designed to offer an objective evaluation of each method's performance.
High-Performance Liquid Chromatography (HPLC): A Robust Standard
HPLC is a powerful and widely adopted technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Representative HPLC Method Protocol
The following protocol outlines a representative reversed-phase HPLC method for the purity analysis of this compound. This method is based on established principles for the separation of quinoline derivatives and can be adapted and validated for specific laboratory requirements.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common and effective choice.
-
Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q).
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is often used to improve peak shape for basic compounds like quinolines.
-
Reference Standard: A certified reference standard of this compound.
-
Sample Vials and Syringe Filters: Appropriate for the HPLC system.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution for linearity assessment.
-
Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the same diluent to a known concentration (e.g., 1 mg/mL).
-
Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection.
Data Presentation: Purity Profile by HPLC
The purity of a hypothetical batch of synthesized this compound, as determined by the representative HPLC method, is summarized below. The calculations are based on the peak area percentage.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 15,000 | 0.5 | Impurity 1 (e.g., starting material) |
| 2 | 12.5 | 2,970,000 | 99.0 | This compound |
| 3 | 15.8 | 15,000 | 0.5 | Impurity 2 (e.g., isomeric byproduct) |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Technique | Principle | Information Provided | Typical Purity Range (%) | Key Considerations |
| HPLC | Differential partitioning of analytes between a stationary and a mobile liquid phase. | Quantitative purity (area %), detection of non-volatile impurities. | 95-99.9% | Method development is crucial (column, mobile phase, gradient). |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Identification of volatile impurities and byproducts, quantitative analysis. | 95-99.9% | Requires the analyte to be volatile and thermally stable. Derivatization may be needed for polar impurities. |
| qNMR | Direct comparison of the integral of an analyte's NMR signal to that of a certified internal standard. | Absolute purity (mol/mol or w/w %), structural confirmation. | 98-100% | Does not require a reference standard of the analyte itself for quantification. Provides a direct measure of molar concentration. |
Experimental Protocols for Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Sample Preparation:
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a primary method for purity determination without the need for a specific reference standard of the analyte.[1][2]
Instrumentation and General Protocol:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard of high purity with a known chemical structure and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
Procedure:
-
Accurately weigh the synthesized this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship of purity assessment in the context of drug development.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of purity analysis in drug development.
Conclusion
The presented reversed-phase HPLC method provides a robust and reliable approach for the purity assessment of synthesized this compound. It demonstrates good separation of the main component from potential impurities. For a comprehensive characterization and to ensure the highest quality of the intermediate, orthogonal methods such as GC-MS for volatile impurities and qNMR for absolute purity determination are highly recommended. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the need for structural confirmation, and the desired level of accuracy.
References
A Comparative Guide to Mass Spectrometry Analysis of 4,5-Dichloroquinoline Reaction Products
For researchers, scientists, and drug development professionals, the precise identification and quantification of reaction products are paramount. This guide provides a comparative analysis of mass spectrometry for characterizing the outcomes of reactions involving 4,5-dichloroquinoline, a key intermediate in medicinal chemistry.[1][2] We will explore its performance against alternative analytical techniques, supported by experimental data and detailed protocols.
Mass Spectrometry for the Analysis of this compound Derivatives
Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the analysis of quinoline derivatives.[3] It offers high sensitivity and selectivity, enabling the identification and quantification of reactants, products, and impurities, even at trace levels.
In a typical Electron Ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (~198 g/mol ). A characteristic isotopic pattern for two chlorine atoms (a ratio of approximately 9:6:1 for M+, M+2, and M+4 peaks) would be a key identifier. Fragmentation often involves the loss of chlorine atoms and cleavage of the quinoline ring structure.
For reaction products where one or both chlorine atoms are substituted, mass spectrometry allows for the direct determination of the new molecular weight. Tandem mass spectrometry (MS/MS) can further elucidate the structure by inducing characteristic fragmentation of the parent ion, often revealing information about the substituents and their position on the quinoline core.[4][5] For instance, the fragmentation patterns of quinolone antibiotics, which share a core structure, often involve losses of H₂O, CO, and characteristic cleavages of side chains.[4]
Comparison of Analytical Techniques
While mass spectrometry is a premier technique, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also valuable.[6][7] The choice of technique depends on the specific analytical goal, such as structural elucidation, purity assessment, or quantification.
| Parameter | Mass Spectrometry (LC-MS/MS or GC-MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Identification, Quantification, Structural Elucidation | Definitive Structural Elucidation, Isomer differentiation | Quantification, Purity Assessment, Separation |
| Sensitivity | Very High (pg to fg range) | Low (µg to mg range) | Moderate (ng to µg range) |
| Selectivity | Very High (based on m/z ratio) | Very High (based on chemical environment of nuclei) | Moderate (based on retention time and UV absorbance) |
| Structural Info | Molecular Weight, Fragmentation Pattern | Detailed 3D Structure, Connectivity | Limited to UV spectrum |
| Sample Prep | Moderate, requires solubilization and filtration | Simple, requires dissolution in deuterated solvent | Moderate, requires solubilization and filtration |
| Key Advantage | Unmatched sensitivity and ability to analyze complex mixtures. | Provides unambiguous structural information.[7] | Robust, cost-effective, and excellent for routine quantitative analysis.[3] |
| Limitation | Isomers can be difficult to distinguish without chromatography. | Low sensitivity, not ideal for trace analysis. | Limited structural information, co-eluting peaks can interfere. |
Quantitative Data Summary
The following table presents typical performance metrics for the analysis of a hypothetical substituted quinoline derivative, illustrating the comparative capabilities of different methods. These values are indicative and can vary based on the specific analyte, matrix, and instrumentation.[3]
| Method | Analyte Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Rat Plasma | 0.1 ng/mL | 0.5 ng/mL | 85 - 95 | [6] |
| GC-MS | Environmental Water | 0.1 mg/kg | 0.5 mg/kg | 82.9 - 92.0 | [3] |
| HPLC-UV | Bulk Drug Substance | 5 µg/mL | 20 µg/mL | 98 - 102 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of this compound reaction products.
Protocol 1: LC-MS/MS Analysis
This protocol is suitable for analyzing polar and semi-polar reaction products.
-
Sample Preparation :
-
Accurately weigh and dissolve the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution to obtain a working solution of approximately 1-10 µg/mL.[6]
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions :
-
HPLC System : A standard UHPLC or HPLC system.
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode ESI.[6]
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 2-5 µL.
-
Mass Spectrometer : A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ion Source : Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition : Acquire full scan mass spectra (e.g., m/z 100-1000) to identify parent ions and product ion scans (MS/MS) for structural confirmation.
-
Protocol 2: GC-MS Analysis
This protocol is ideal for volatile and thermally stable reaction products.
-
Sample Preparation :
-
Dissolve the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform derivatization to increase the volatility of polar analytes.
-
Filter the sample through a 0.45 µm filter.
-
-
Instrumentation and Conditions :
-
GC System : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm).[3]
-
Oven Program : Initial temperature of 90°C, hold for 2 min, then ramp to 280°C at 20°C/min, and hold for 5 min.[3]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injection Mode : Splitless or split, depending on concentration.
-
Mass Spectrometer :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-550.
-
-
Visualizations
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of reaction products.
Caption: Comparison of key analytical techniques for product characterization.
References
- 1. CAS 21617-18-5: this compound | CymitQuimica [cymitquimica.com]
- 2. 4,5-DICHLORO-QUINOLINE | 21617-18-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Enigmatic 4,5-Dichloroquinoline: A Comparative Guide to Dichloroquinoline Isomers in Drug Discovery
A conspicuous void in the scientific literature surrounds the structure-activity relationship (SAR) of 4,5-dichloroquinoline derivatives, hindering the full exploration of this chemical space in drug discovery. While its isomers have paved the way for significant therapeutic advancements, the 4,5-dichloro-scaffold remains largely uncharted territory. This guide provides a comparative analysis of the known biological activities of other dichloroquinoline isomers, offering a framework to hypothesize the potential of their 4,5-disubstituted counterparts and to underscore the urgent need for further investigation.
The quinoline nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects. The substitution pattern of halogen atoms, particularly chlorine, on the quinoline ring is a critical determinant of biological efficacy and mechanism of action. While isomers such as 4,7-dichloroquinoline have been extensively studied as precursors to blockbuster drugs like chloroquine, the SAR of this compound derivatives is a notable knowledge gap. This guide synthesizes the available data on other dichloroquinoline isomers to provide a comparative perspective for researchers, scientists, and drug development professionals.
A Comparative Analysis of Anticancer Activity
The anticancer potential of dichloroquinoline derivatives has been a significant area of research, with the position of the chlorine atoms profoundly influencing cytotoxicity. The 4,7- and 5,7-dichloroquinoline scaffolds have been particularly fruitful in the development of novel anticancer agents.
Quantitative Comparison of Anticancer Activity of Dichloroquinoline Derivatives
| Compound ID | Dichloro- Isomer | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4,7-dichloro | -N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [1] |
| 2 | 4,7-dichloro | -N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | 36.77 | [1] |
| 3 | 4,7-dichloro | N,N'-bis-(7-chloroquinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [1] |
| 4 | 2-chloro-3-(cyanomethylene) | - | HCT-116 (Colon) | 23.39 | [2] |
| 5 | 2-chloro-3-(cyanomethylene) | - | Hela (Cervical) | 50.03 | [2] |
| 6 | 5,7-dichloro-8-hydroxy | - | Raji (Lymphoma) | >15 (less potent than nitro-derivative) | [3] |
Structure-Activity Relationship Insights:
-
4,7-Dichloroquinoline Derivatives: The 4-amino substituted 7-chloroquinoline scaffold is a well-established pharmacophore for anticancer activity. As seen with compound 1 , the introduction of a dimethylaminoethylamino side chain at the 4-position of 4,7-dichloroquinoline results in potent cytotoxicity against MDA-MB-468 breast cancer cells.[1] Interestingly, the activity is significantly lower against the MCF-7 cell line, highlighting the importance of the cellular context.[1] Dimerization of the 4-amino-7-chloroquinoline core, as in compound 3 , can further enhance cytotoxic effects.[1]
-
5,7-Dichloroquinoline Derivatives: Studies on 5,7-dichloro-8-hydroxyquinoline have shown that while it possesses some cytotoxic activity, it is less potent than its nitro- and other halogenated analogs, suggesting that the electronic properties of the substituents at positions 5 and 7 are critical for anticancer efficacy.[3]
Antimicrobial Activity: A Tale of Two Isomers
The antimicrobial properties of dichloroquinolines have also been investigated, with different isomers showing varying degrees of potency against bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity of Dichloroquinoline Derivatives
| Compound ID | Dichloro- Isomer | R Group | Microorganism | MIC (µg/mL) | Reference |
| 7 | 2,7-dichloro | -3-carbonitrile | Staphylococcus aureus | - (Inhibition Zone: 11.00 mm) | [4] |
| 8 | 2,7-dichloro | -3-carboxamide | Escherichia coli | - (Inhibition Zone: 11.00 mm) | [4] |
| 9 | 5,7-dichloro | -8-thiol | Various Bacteria & Fungi | Not specified, but active | [5] |
Structure-Activity Relationship Insights:
-
2,7-Dichloroquinoline Derivatives: The presence of a carbonitrile or carboxamide group at the 3-position of a 2,7-dichloroquinoline scaffold has been shown to confer good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4]
-
5,7-Dichloroquinoline Derivatives: 5,7-dichloroquinoline-8-thiol and its derivatives have been reported to possess bacteriostatic actions against various organisms, indicating the potential of this isomeric scaffold in developing new antimicrobial agents.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dichloroquinoline derivatives.
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The plates are incubated for an additional 48-72 hours.[1][6]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.[6]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Visualizing the Landscape
The following diagrams illustrate key concepts in the study of quinoline derivatives.
Caption: A generalized workflow for the discovery of bioactive dichloroquinoline derivatives.
Caption: Conceptual diagram illustrating the influence of chlorine positioning on biological activity.
The dearth of research on this compound derivatives represents a significant missed opportunity in medicinal chemistry. The comparative data from other dichloroquinoline isomers strongly suggest that this underexplored scaffold holds considerable potential for the development of novel therapeutic agents. It is imperative that future research efforts are directed towards the synthesis and biological evaluation of this compound derivatives to fully elucidate their structure-activity relationships and unlock their therapeutic promise.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating Nucleophilic Aromatic Substitution on 4,5-Dichloroquinoline: A Guide to Regioselectivity
For researchers, scientists, and drug development professionals, understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) on substituted quinolines is paramount for the rational design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of the expected regioselectivity of substitution on 4,5-dichloroquinoline, drawing upon experimental data from analogous compounds and theoretical principles.
While direct experimental data exclusively for this compound is limited in publicly available literature, extensive research on related dichloroquinoline isomers, particularly 4,7-dichloroquinoline, provides a strong predictive framework for its reactivity. The inherent electronic properties of the quinoline ring system, coupled with the positions of the chloro substituents, dictate the preferred site of nucleophilic attack.
The Decisive Role of the C-4 Position
In nucleophilic aromatic substitution reactions on chloro-substituted quinolines, the chlorine atom at the 4-position is consistently reported to be significantly more reactive than chlorine atoms at other positions on the carbocyclic ring. This heightened reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.
For instance, in the well-studied case of 4,7-dichloroquinoline, nucleophilic attack occurs almost exclusively at the C-4 position. This high degree of regioselectivity has been exploited in the synthesis of numerous biologically active molecules, including the renowned antimalarial drug Chloroquine.
While the chlorine at the C-5 position in this compound is on the benzenoid ring, the activating influence of the heterocyclic nitrogen atom is still expected to render the C-4 position the more favorable site for nucleophilic attack. The formation of isomeric impurities during the synthesis of 4,7-dichloroquinoline, including this compound, and their subsequent participation in substitution reactions, further suggests the reactivity of the C-4 position in the latter.[1]
Theoretical Insights into Regioselectivity
In the absence of direct comparative experimental data for this compound, computational studies on analogous heterocyclic systems provide valuable insights. Density Functional Theory (DFT) calculations on 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[2][3] This theoretical finding aligns with a lower calculated activation energy for nucleophilic attack at this position, thereby supporting the observed regioselectivity. A similar theoretical approach can be applied to this compound to predict its reactivity profile.
The general mechanism for the SNAr reaction on a dichloroquinoline is depicted below, highlighting the preferential attack at the C-4 position.
Caption: General mechanism for SNAr on this compound.
Comparative Experimental Data from 4,7-Dichloroquinoline
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution on the analogous 4,7-dichloroquinoline, which exclusively yields the 4-substituted product. These protocols can serve as a starting point for optimizing reactions with this compound.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butylamine | Neat | 120-130 | 6 | Not specified | [4] |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified | [4] |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified | [4] |
| Various Amines | DMSO | 140-180 | 0.3-0.5 | 80-95 | [5] |
| Benzene-1,2-diamine | Ethanol (Ultrasound) | 90 | 0.5 | 78-81 | [5] |
| Semicarbazides | Ethanol (Ultrasound) | 90 | 0.5 | 78-81 | [5] |
| Amino-N-heteroarenes | Ethanol (Ultrasound) | 90 | 0.5 | 78-81 | [5] |
| Various Amines | NMP | Not specified | Not specified | High | [6] |
Experimental Protocols for Substitution on Dichloroquinolines
The following are detailed experimental protocols adapted from studies on 4,7-dichloroquinoline that can be applied to investigate the regioselectivity of this compound.
Protocol 1: Conventional Heating with an Amine Nucleophile
This protocol describes a general procedure for the amination of a dichloroquinoline under conventional heating.
Materials:
-
This compound
-
Amine nucleophile (e.g., butylamine)
-
Solvent (e.g., ethanol, or neat if the amine is a liquid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent or use the liquid amine neat.
-
Add the amine nucleophile (2-5 equivalents). The excess amine can also serve as a base to neutralize the HCl generated.
-
Attach a reflux condenser and heat the reaction mixture to 120-130 °C with stirring for 6-8 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with a 5% aqueous solution of NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate and quantify the potential 4-substituted and 5-substituted isomers.
Caption: Experimental workflow for SNAr on this compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction rate and often leads to higher yields in a shorter time.[5]
Materials:
-
This compound
-
Amine nucleophile
-
Solvent (e.g., DMSO, ethanol)
-
Microwave vial
-
Microwave reactor with magnetic stirring
Procedure:
-
In a microwave vial, combine this compound (1.0 equivalent), the amine nucleophile (1.2-1.5 equivalents), and the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 20-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product and analyze for regioselectivity as described in Protocol 1.
Conclusion
Based on the established reactivity patterns of analogous chloroquinolines and theoretical considerations, nucleophilic aromatic substitution on this compound is strongly predicted to occur preferentially at the C-4 position. This regioselectivity is driven by the electronic activation provided by the quinoline nitrogen. Researchers investigating this transformation should anticipate the formation of the 4-substituted-5-chloroquinoline as the major product. The provided experimental protocols, adapted from studies on 4,7-dichloroquinoline, offer a solid foundation for the synthesis and confirmation of the regiochemical outcome of such reactions. Detailed analysis of the product mixture using techniques like NMR and mass spectrometry will be crucial to definitively confirm the regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Cross-Validation of Analytical Methods for 4,5-Dichloroquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4,5-dichloroquinoline. The objective is to offer a framework for cross-validation of these analytical techniques, ensuring data integrity, reliability, and consistency in research and quality control environments. The experimental protocols and performance characteristics presented are based on established methods for halogenated quinoline derivatives and serve as a practical starting point for method development and validation.
Data Presentation: Comparative Analysis of Analytical Techniques
The following tables summarize the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.
Table 1: HPLC Performance Characteristics for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
| Retention Time (tR) | ~ 5.8 min (estimated) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: GC-MS Performance Characteristics for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Instrumentation | Gas chromatograph coupled with a mass spectrometer |
| Column | Trifluoropropyl silicone (QF-1) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Isothermal at 155°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range (m/z) | 50-300 |
| Key Mass Fragments | m/z 197, 162, 127 (predicted) |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.01 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.03 ng/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97-103% |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below. These protocols are adapted from established procedures for related quinoline derivatives.[1]
High-Performance Liquid Chromatography (HPLC) Method
This method outlines a typical approach for the quantification of this compound using reverse-phase HPLC with UV detection.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[1]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted to 3.0)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase by mixing acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[1] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards within the linear range of the assay.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the assay.[1] Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on established procedures for the analysis of halogenated quinoline compounds and provides high sensitivity and selectivity.[1]
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.[1]
-
A trifluoropropyl silicone (QF-1) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to a concentration within the linear range of the assay.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program: The oven temperature is held isothermally at 155°C.[1]
-
Injection Mode: Splitless injection.[1]
-
Injection Volume: 1 µL.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-300.[1]
-
-
Analysis: Inject the standard solutions and the sample solution into the GC-MS system and acquire the data.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. Determine the concentration in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for cross-validation and a hypothetical signaling pathway where this compound could be investigated.
Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Inhibition of a kinase by this compound in a signaling pathway.
References
A Comparative Guide to Palladium Ligands for Selective C-4 Suzuki Reactions of 4,5-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. For drug development and medicinal chemistry, the synthesis of functionalized quinoline scaffolds is of particular interest due to their prevalence in bioactive molecules. The selective functionalization of 4,5-dichloroquinoline, specifically at the C-4 position, presents a significant challenge due to the similar reactivity of the two chlorine atoms. The choice of the palladium ligand is paramount in controlling the regioselectivity and achieving high yields of the desired 4-aryl-5-chloroquinoline product.
This guide provides a comparative analysis of various palladium ligands and catalyst systems for the C-4 selective Suzuki-Miyaura coupling of this compound with arylboronic acids. The performance of different ligand classes, including N-heterocyclic carbenes (NHCs) and phosphine ligands, is compared, alongside a ligand-free approach, to provide a comprehensive resource for reaction optimization.
Performance Comparison of Palladium Ligands
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of dihalo-N-heteroarenes, with a focus on achieving C-4 selectivity. While a direct, comprehensive comparative study on this compound under identical conditions is not extensively documented in a single source, this compilation from various studies on similar substrates provides valuable insights into the relative efficacy of these ligands.
| Catalyst System | Ligand Type | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Yield of C-4 Product (%) | Reference |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 2,4-Dichloroquinoline | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | High (implied) | [1] |
| (PPh₃)₂PdCl₂ / PCy₃ | Monodentate Phosphine | 2-Alkynyl-4-chloroquinoline | Phenylboronic acid | Cs₂CO₃ | Dioxane/Water | 80 | 83 | [2] |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [3] |
| PdCl₂ | Ligand-Free | 2,4-Dichloroquinoline | Phenylboronic acid | Na₂CO₃ | Toluene/Water | 80 | >99 (selectivity) | [4] |
Note: The data presented is compiled from different research articles and the reaction conditions are not identical. This table should be used as a guide to the relative performance of these ligand types.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and optimization of the Suzuki-Miyaura coupling. Below are representative procedures adapted from the literature for different catalyst systems.
Protocol 1: C-4 Selective Suzuki Coupling using a Pd-NHC Catalyst (Adapted from[1])
This protocol is based on the use of a highly hindered N-heterocyclic carbene ligand, which has shown excellent performance in promoting C-4 selectivity in dichlorinated N-heteroarenes.
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the Pd-PEPPSI-IPr catalyst (3 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add degassed 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Bulky Phosphine Ligand (Adapted from[2])
This procedure utilizes a bulky monodentate phosphine ligand in conjunction with a palladium(II) precatalyst.
-
Reaction Setup: To a round-bottom flask, add the 4-chloro-quinoline substrate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add dichlorobis(triphenylphosphine)palladium(II) ((PPh₃)₂PdCl₂, 5 mol%) and tricyclohexylphosphine (PCy₃, 10 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed as monitored by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Ligand-Free Suzuki Coupling (Adapted from[4])
This protocol describes a ligand-free approach that has demonstrated high C-4 selectivity for 2,4-dichloroquinoline.
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Additive and Catalyst: Add tetrabutylammonium bromide (NBu₄Br, 3.0 equiv.) and palladium(II) chloride (PdCl₂, 2 mol%).
-
Solvent and Reaction: Add a degassed mixture of toluene and water. Heat the reaction mixture to 80 °C.
-
Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction and the key steps in the catalytic cycle.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antitumor Potential of Dichloroquinoline Derivatives: A Comparative Guide
A comprehensive analysis of the existing research on dichloroquinoline derivatives reveals a promising landscape for the development of novel anticancer agents. However, a notable scarcity of specific experimental data exists for 4,5-dichloroquinoline derivatives, with the bulk of current literature focusing on other isomers, particularly 4,7-dichloroquinoline analogs.[1] This guide provides a comparative overview of the antitumor potential of various dichloroquinoline derivatives for which data are available, offering insights into their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Cytotoxicity of Dichloroquinoline and Related Derivatives
The antitumor activity of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values of various dichloroquinoline and other relevant quinoline derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50/GI50 in µM) of 4,7-Dichloroquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| 4,7-Dichloroquinoline-benzimidazole hybrid | MCF-7 | Breast Cancer | 7.54 | [2] |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | 5637 | Bladder Cancer | Dose- and time-dependent cytotoxicity | [3] |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-4) | 5637 | Bladder Cancer | Dose- and time-dependent cytotoxicity | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Cancer | 8.73 | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | Breast Cancer | >10 | [4] |
| Morita-Baylis-Hillman adduct with 7-chloroquinoline | HL-60 | Promyelocytic Leukemia | 4.60 | [5] |
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Leukemia | 0.55 - 2.74 | [6] |
| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 | Colorectal Cancer | 1.99 - 4.9 | [6] |
Table 2: Cytotoxicity (IC50 in µM) of Other Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline-chalcone derivative (12e) | MGC-803 | Human Gastric Cancer | 1.38 | [7][8] |
| Quinoline-chalcone derivative (12e) | HCT-116 | Human Colon Cancer | 5.34 | [7][8] |
| Quinoline-chalcone derivative (12e) | MCF-7 | Human Breast Cancer | 5.21 | [7][8] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 | Amelanotic Melanoma | Comparable to cisplatin/doxorubicin | [9] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 | Breast Adenocarcinoma | Comparable to cisplatin/doxorubicin | [9] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 | Lung Adenocarcinoma | Comparable to cisplatin/doxorubicin | [9] |
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | - | - | 103.3 | [10] |
Mechanisms of Antitumor Action
The anticancer effects of dichloroquinoline derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby inhibiting cancer cell proliferation.[11]
Induction of Apoptosis
Apoptosis is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells. Dichloroquinoline derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process. Key markers of apoptosis include the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[12] Furthermore, some 4-substituted quinoline derivatives have been found to induce caspase-dependent apoptosis associated with the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial transmembrane potential.[2]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Dichloroquinoline derivatives can interfere with the cell cycle, causing cells to arrest at specific phases, most commonly the G2/M or G0/G1 phase.[3][12] This prevents the cancer cells from dividing and proliferating. For example, some quinoline-chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase.[8] Similarly, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest in the G0/G1 phase in human bladder cancer cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antitumor potential of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate the cell populations based on their fluorescence.
Visualizations
Experimental Workflow for Antitumor Drug Screening
Caption: A generalized workflow for the in vitro screening and mechanistic evaluation of potential antitumor compounds.
Signaling Pathway for Apoptosis Induction by Dichloroquinoline Derivatives
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by dichloroquinoline derivatives.
Cell Cycle Arrest Mechanism
Caption: A diagram illustrating how dichloroquinoline derivatives can induce cell cycle arrest, leading to the inhibition of cancer cell proliferation.
References
- 1. This compound | 21617-18-5 | Benchchem [benchchem.com]
- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Cell growth inhibition, G2/M cell cycle arrest, and apoptosis induced by chloroquine in human breast cancer cell line Bcap-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,5-Dichloroquinoline
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of 4,5-Dichloroquinoline, a chlorinated quinoline derivative. Adherence to these guidelines is essential to mitigate risks to personnel and prevent environmental contamination. All procedures should be conducted in accordance with institutional and local regulations for hazardous waste disposal.
Hazard and Safety Summary
This compound is classified as a hazardous substance.[1][2] The primary hazards associated with this compound are:
-
Harmful if swallowed (H302)[1]
Due to these hazards, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE) and within a controlled environment.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn to minimize exposure:
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166[3] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374[3] |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or with a NIOSH-approved respirator if aerosolization is possible | --- |
Hazardous Waste Storage Limits
The following table summarizes the general accumulation limits for hazardous waste in a laboratory setting, which apply to the storage of this compound waste.[4][5][6]
| Waste Type | Maximum Volume | Time Limit |
| Hazardous Waste | 55 gallons | 12 months (as long as volume is not exceeded) |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Must be removed within 3 days of reaching the limit |
Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- All waste streams containing this compound, including contaminated labware (e.g., pipette tips, weighing paper), must be identified and handled as hazardous waste.[3]
- Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[3] It is particularly important to keep it separate from strong oxidizing agents.[7][8]
2. Waste Collection and Containerization:
- Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a designated hazardous waste container.[3]
- Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container.[3]
- Use a leak-proof and chemically compatible container, such as a glass bottle with a secure, tight-fitting screw cap.[7]
- The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7]
- Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[3][9]
3. Spill and Decontamination Procedure:
- In the event of a spill, wear appropriate PPE.
- Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
- Carefully collect the absorbent material and place it in the designated hazardous waste container.[7]
- Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials (e.g., wipes, solvent rinsate) as hazardous waste.[7]
- For empty containers that held this compound, they should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[6]
4. Storage and Final Disposal:
- Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7] This area is often referred to as a Satellite Accumulation Area (SAA).[4][5]
- Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | 21617-18-5 [sigmaaldrich.com]
- 2. This compound | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 4,5-Dichloroquinoline
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4,5-Dichloroquinoline. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.
Core Hazard Summary: this compound is a hazardous substance that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] All handling procedures must be conducted with appropriate personal protective equipment in a controlled environment.
Essential Safety Information
Proper handling and disposal of this compound are paramount to a safe laboratory environment. The following tables summarize the key hazard information and required personal protective equipment.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2] |
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Regularly inspect for tears and degradation.[3][4] | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[5][6] A face shield may be required for splash hazards.[4][7] | To protect eyes from splashes and vapors which can cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[6] For larger quantities or significant splash potential, a chemical-resistant apron or coverall is recommended.[8] | To minimize skin exposure. |
| Respiratory Protection | All handling of solid this compound must be performed in a certified chemical fume hood.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] | To avoid inhalation of harmful dust and vapors that may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
The following protocols are based on established best practices for handling hazardous chemical compounds. Always consult your institution's specific safety guidelines.
Preparation and Weighing
-
Location: All manipulations of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-weighing: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) is clean, dry, and readily available inside the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound. Use a draft shield to prevent air currents from affecting the balance reading and dispersing the solid.
-
Container Closure: Immediately and securely close the primary container of this compound after weighing.
Dissolution and Transfer
-
Solvent Addition: When dissolving, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Transfer: Use a clean pipette or syringe for transferring solutions. Ensure the transfer is performed within the fume hood.
-
Secondary Containment: When transporting the chemical, even in solution, use a secondary container to mitigate spills.
Spill Management
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[6] Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.[6][9]
-
Large Spills: For any large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[6]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a chlorinated aromatic compound, it is considered hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses of contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic solvents. Do not dispose of this chemical down the drain. [10]
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[6] The storage area should have secondary containment.
Final Disposal
-
Coordination: Arrange for the pickup and disposal of hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed disposal facility.
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. This compound | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21617-18-5 [sigmaaldrich.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. trimaco.com [trimaco.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
